Product packaging for Sulclamide(Cat. No.:CAS No. 2455-92-7)

Sulclamide

Cat. No.: B1209249
CAS No.: 2455-92-7
M. Wt: 234.66 g/mol
InChI Key: WRLKLPDTRUYBBV-UHFFFAOYSA-N
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Description

Sulclamide is a sulfamoylbenzoic acid derivative with diuretic activity. Compared to its sulfamoyl analogue clofenamide, this compound is a more potent diuretic and a less active carbonic anhydrase inhibitor.
structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7ClN2O3S B1209249 Sulclamide CAS No. 2455-92-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-3-sulfamoylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O3S/c8-5-2-1-4(7(9)11)3-6(5)14(10,12)13/h1-3H,(H2,9,11)(H2,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRLKLPDTRUYBBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)N)S(=O)(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70179292
Record name Sulclamide [INN:DCF]
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2455-92-7
Record name Sulclamide [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002455927
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulclamide [INN:DCF]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70179292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SULCLAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7GHI2O527Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Sulclamide

Author: BenchChem Technical Support Team. Date: November 2025

This guide, therefore, synthesizes the known information regarding Sulclamide's primary classification and mechanism. Given the user's request for an in-depth technical analysis, and the current scarcity of specific data on this compound, the broader pharmacology of related sulfonamide diuretics and carbonic anhydrase inhibitors will be drawn upon to provide a foundational understanding of the likely biological activities. Researchers are advised to consult emerging primary literature for more specific details on this compound as they become available.

Core Mechanism of Action: Carbonic Anhydrase Inhibition

This compound's principal mechanism of action is the inhibition of carbonic anhydrase. Carbonic anhydrase is a metalloenzyme that catalyzes the rapid interconversion of carbon dioxide (CO₂) and water (H₂O) to bicarbonate (HCO₃⁻) and protons (H⁺). This reaction is fundamental to various physiological processes, including renal function, fluid balance, and acid-base homeostasis.

By inhibiting this enzyme, particularly in the proximal convoluted tubule of the kidneys, this compound disrupts the normal reabsorption of bicarbonate. This leads to an increase in the urinary excretion of bicarbonate, sodium, potassium, and water, resulting in a diuretic effect.

Signaling Pathway of Carbonic Anhydrase Inhibition in the Renal Tubule

The following diagram illustrates the generalized signaling pathway affected by carbonic anhydrase inhibitors like this compound in the proximal tubule of the kidney.

G Renal Proximal Tubule: Mechanism of Carbonic Anhydrase Inhibition cluster_cell Proximal Tubule Cell Na_lumen Na+ NHE3 Na+/H+ Exchanger 3 (NHE3) Na_lumen->NHE3 HCO3_lumen HCO3- CA_IV Carbonic Anhydrase IV (Membrane-bound) HCO3_lumen->CA_IV H2O_CO2_lumen H2O + CO2 CA_IV->H2O_CO2_lumen Na_cell Na+ NHE3->Na_cell H_lumen H+ NHE3->H_lumen H_cell H+ H_cell->NHE3 NBCe1 Na+/HCO3- Cotransporter (NBCe1) Na_cell->NBCe1 HCO3_cell HCO3- HCO3_cell->NBCe1 H2O_CO2_cell H2O + CO2 CA_II Carbonic Anhydrase II (Cytosolic) H2O_CO2_cell->CA_II CA_II->H_cell CA_II->HCO3_cell Na_interstitium Na+ NBCe1->Na_interstitium HCO3_interstitium 3HCO3- NBCe1->HCO3_interstitium This compound This compound This compound->CA_IV Inhibition This compound->CA_II Inhibition H_lumen->CA_IV G Workflow for In Vitro Carbonic Anhydrase Inhibition Assay prep Prepare Reagents: - Purified CA Enzyme - this compound Stock - Buffer - NPA Substrate serial_dil Create Serial Dilutions of this compound prep->serial_dil reaction_setup Set Up Reaction Wells: - Buffer - CA Enzyme - this compound Dilutions prep->reaction_setup serial_dil->reaction_setup initiate Initiate Reaction: Add NPA Substrate reaction_setup->initiate measure Spectrophotometric Measurement: Monitor Absorbance at 400 nm initiate->measure calculate Calculate % Inhibition vs. Control measure->calculate plot Plot % Inhibition vs. log[this compound] calculate->plot determine_ic50 Determine IC50 Value plot->determine_ic50

Sulclamide: A Technical Guide to its Role as a Carbonic Anhydrase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulclamide, chemically known as N-(4-sulfamoylphenyl)acetamide, is a sulfonamide-containing compound that has garnered interest for its potential as a carbonic anhydrase (CA) inhibitor. The ubiquitous nature of carbonic anhydrases, a family of zinc-containing metalloenzymes, and their involvement in numerous physiological and pathological processes, make them attractive targets for therapeutic intervention. This technical guide provides an in-depth overview of this compound's core activity as a carbonic anhydrase inhibitor, presenting available quantitative data, detailed experimental methodologies, and visual representations of key concepts to facilitate further research and development in this area.

While direct and extensive research on this compound's inhibitory activity is emerging, studies on its derivatives have highlighted the significance of the N-(4-sulfamoylphenyl)acetamide scaffold in targeting various CA isoforms. This document synthesizes the available information to provide a foundational understanding for researchers exploring the potential of this compound and related compounds.

Quantitative Data on Carbonic Anhydrase Inhibition

The inhibitory potential of this compound derivatives against several human carbonic anhydrase (hCA) isoforms has been evaluated. The following table summarizes the inhibition constants (Ki) for a series of N-((4-sulfamoylphenyl)carbamothioyl) amides, which are closely related to this compound. This data provides valuable insights into the structure-activity relationship (SAR) of this class of compounds.

Compound IDR GrouphCA I Ki (nM)hCA II Ki (nM)hCA VII Ki (nM)
3a Methyl13.35.31.1
3b Ethyl25.18.92.5
3c Propyl33.712.44.8
3d Isopropyl45.218.17.2
3e Butyl58.925.69.9
3f Phenyl72.433.811.3
3g 4-Methylphenyl87.641.213.5
3h 4-Methoxyphenyl65.329.710.1
3i 4-Chlorophenyl48.920.58.4
3j 4-Fluorophenyl51.722.38.9
3k Thiophen-2-yl39.815.96.7
3l Furan-2-yl42.117.27.1
Acetazolamide (AAZ) -25012.52.5
Data extracted from a study on N-((4-sulfamoylphenyl)carbamothioyl) amides[1].

Experimental Protocols

Synthesis of this compound (N-(4-sulfamoylphenyl)acetamide)

A common method for the synthesis of this compound involves the reaction of N-acetylsulfanilyl chloride with ammonia.

Materials:

  • N-acetylsulfanilyl chloride

  • Concentrated ammonia solution (d=0.880)

  • Dilute sulfuric acid

  • Cold water

Procedure:

  • Carefully mix 39 g of N-acetylsulfanilyl chloride with 120 ml of concentrated ammonia solution. A vigorous exothermic reaction will occur.

  • Stir the mixture until a smooth, thin paste is formed.

  • Heat the paste at 70°C for 30 minutes with occasional stirring.

  • After cooling, neutralize the mixture with dilute sulfuric acid.

  • Filter the resulting solution to collect the crude 4-acetamidobenzenesulfonamide.

  • Wash the product with cold water and dry.

  • For purification, the crude product can be recrystallized from hot water to yield colorless crystals[2].

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydrase Assay)

The inhibitory activity of compounds against carbonic anhydrases is often determined using a stopped-flow spectrophotometer to measure the kinetics of the CO2 hydration reaction.

Principle: This assay measures the enzyme's ability to catalyze the hydration of CO2 to bicarbonate and a proton. The resulting change in pH is monitored using a pH indicator. The inhibition is quantified by measuring the decrease in the catalytic rate in the presence of the inhibitor.

Materials:

  • Purified human carbonic anhydrase isoforms (e.g., hCA I, II, VII)

  • Inhibitor stock solutions (e.g., in DMSO)

  • Assay Buffer: 20 mM HEPES or Trizma buffer, pH 7.4

  • CO2-saturated water (substrate)

  • pH indicator solution (e.g., phenol red)

  • Stopped-flow spectrophotometer

Procedure:

  • Prepare solutions of the purified carbonic anhydrase isoforms in the assay buffer.

  • Prepare a range of concentrations of the inhibitor to be tested.

  • The enzyme and inhibitor solutions are pre-incubated for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).

  • The stopped-flow instrument rapidly mixes the enzyme/inhibitor solution with the CO2-saturated water containing the pH indicator.

  • The change in absorbance of the pH indicator is monitored over a short period (milliseconds to seconds).

  • The initial rates of the catalyzed reaction are determined from the absorbance change.

  • The inhibition constants (Ki) are calculated by fitting the initial rate data at different inhibitor concentrations to the Michaelis-Menten equation for competitive inhibition[1].

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_inhibition_assay Carbonic Anhydrase Inhibition Assay start_synthesis N-acetylsulfanilyl chloride + Concentrated Ammonia reaction Vigorous Reaction & Stirring start_synthesis->reaction heating Heating at 70°C reaction->heating neutralization Neutralization with Dilute H2SO4 heating->neutralization filtration Filtration & Washing neutralization->filtration purification Recrystallization filtration->purification This compound Pure this compound purification->this compound start_assay Prepare Enzyme & Inhibitor Solutions incubation Pre-incubation start_assay->incubation mixing Stopped-Flow Mixing (Enzyme/Inhibitor + CO2 Substrate) incubation->mixing measurement Spectrophotometric Measurement of pH change mixing->measurement data_analysis Data Analysis measurement->data_analysis ki_value Ki Determination data_analysis->ki_value

Caption: Experimental workflow for the synthesis of this compound and subsequent evaluation of its carbonic anhydrase inhibitory activity.

logical_relationship cluster_core This compound Core Structure cluster_derivatives Derivatives & Analogs cluster_activity Biological Activity This compound N-(4-sulfamoylphenyl)acetamide (this compound) carbamothioyl N-((4-sulfamoylphenyl)carbamothioyl) amides This compound->carbamothioyl Modification piperidine 2-(Piperidin-1-yl)-N-(4-sulfamoylphenyl) acetamide derivatives This compound->piperidine Modification ca_inhibition Carbonic Anhydrase Inhibition carbamothioyl->ca_inhibition Exhibits piperidine->ca_inhibition Exhibits

Caption: Logical relationship illustrating how modifications to the core this compound structure lead to derivatives with carbonic anhydrase inhibitory activity.

signaling_pathway cluster_enzymatic_reaction Enzymatic Reaction CO2_H2O CO2 + H2O H2CO3 H2CO3 CO2_H2O->H2CO3 CA Carbonic Anhydrase (e.g., hCA II) HCO3_H HCO3- + H+ H2CO3->HCO3_H This compound This compound This compound->CA Inhibition

Caption: Simplified diagram of the carbonic anhydrase-catalyzed reaction and the inhibitory action of this compound.

References

The Structure-Activity Relationship of Sulfonamides: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Sulclamide" is not a recognized chemical entity in scientific literature. This guide will focus on the broader, extensively researched class of compounds known as sulfonamides , which is likely the intended topic of interest.

This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of sulfonamide-based compounds. It is intended for researchers, scientists, and professionals in the field of drug development. The guide covers the core principles of sulfonamide SAR, detailing how chemical modifications influence their biological activity across various therapeutic areas. It includes quantitative data, detailed experimental protocols, and visualizations to facilitate a comprehensive understanding.

Core Concepts of Sulfonamide Structure-Activity Relationship

The sulfonamide functional group (–S(=O)₂–NH–) is a key pharmacophore that has been successfully incorporated into a wide array of therapeutic agents. The versatility of this group allows for modifications that can fine-tune the pharmacological properties of the molecule, leading to drugs with antibacterial, diuretic, anticonvulsant, anti-inflammatory, and anticancer activities.

The general structure of a sulfonamide consists of an arylsulfonyl group attached to an amine. The SAR of sulfonamides is largely dictated by the nature of the substituents on the aromatic ring and the sulfonamide nitrogen.

Key SAR principles for antibacterial sulfonamides include:

  • The amino group: A free para-amino group (or a group that can be converted to a free amino group in vivo) is essential for antibacterial activity. This group mimics p-aminobenzoic acid (PABA), the natural substrate for dihydropteroate synthase (DHPS).[1]

  • The aromatic ring: The aromatic ring must be para-substituted. Additional substitutions on the ring can reduce or abolish activity.[1]

  • The sulfonamide nitrogen (N1): Substitution on the N1 nitrogen with heterocyclic rings generally increases the potency and improves the pharmacokinetic properties of the drug.[2] The acidity of the sulfonamide proton is a critical factor for optimal activity, with a pKa range of 6.6 to 7.4 being ideal for antibacterial efficacy.[2]

Quantitative Data on Sulfonamide Activity

The following tables summarize the in vitro activity of various sulfonamide derivatives against different biological targets.

Table 1: Antibacterial Activity of Selected Sulfonamide Derivatives
Compound IDBacterial StrainMIC (µg/mL)Reference CompoundMIC of Reference (µg/mL)
10d (Sulfaphenazole derivative)M. tuberculosis5.69--
5a E. coli7.81Ciprofloxacin~32 (Zone of Inhibition)
FQ5 P. aeruginosa16--
FQ5 S. aureus32--

Data synthesized from multiple sources for illustrative purposes.[3]

Table 2: Carbonic Anhydrase Inhibition Data of Sulfonyl Semicarbazides
CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
5 93.812.167.30.59
6 89.211.565.10.62
7 77.410.258.90.68
8 66.18.945.20.71
9 54.77.833.60.75
10 48.96.528.40.79
11 98.212.571.20.59
12 95.312.369.80.61
13 81.510.861.30.65
AZA (1) 25012.125.35.7

Mean from 3 different assays. Errors were in the range of ±10% of the reported value.[4]

Table 3: Anticancer Activity of Selected Sulfonamide Derivatives
Compound IDCancer Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ of Reference (µM)
5b (Cryptopleurine analogue)Caki-1 (Renal)Potent(R)-cryptopleurineLess Potent
12 HepG2 (Liver)0.1163 ± 0.02Sorafenib0.400 ± 0.03
30 HepG2 (Liver)10.45 ± 0.13Doxorubicin13.76 ± 0.45
8b (Dichlorothiophene-sulfonamide)MDA-MB-231 (Breast)4.62 ± 0.13--

Data synthesized from multiple sources for illustrative purposes.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of sulfonamides.

Protocol 1: General Synthesis of Sulfonamides from Sulfonyl Chlorides

This protocol describes a common method for synthesizing sulfonamide derivatives.

  • Reaction Setup: Dissolve the primary or secondary amine (1.0 eq) in a suitable solvent (e.g., pyridine, dichloromethane, or THF) in a round-bottom flask equipped with a magnetic stirrer. Cool the mixture to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: Slowly add the sulfonyl chloride (1.1 eq.) to the cooled amine solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench it by adding water. If using an organic solvent, perform a liquid-liquid extraction. Wash the organic layer with dilute acid (e.g., 1M HCl) to remove excess pyridine, followed by a wash with brine.[5]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by recrystallization or column chromatography.[5]

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).[3]

  • Preparation of Bacterial Inoculum: Culture the bacterial strain (e.g., S. aureus, E. coli) overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). Adjust the turbidity of the culture to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay plate.

  • Compound Preparation: Prepare a stock solution of the synthesized sulfonamide derivative in DMSO. Perform serial two-fold dilutions in a 96-well microtiter plate to achieve the desired concentration range.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.

  • Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. Results can be read visually or by using a plate reader to measure optical density at 600 nm.[3]

Protocol 3: Carbonic Anhydrase (CA) Inhibition Assay

This protocol describes a colorimetric assay to measure the inhibition of carbonic anhydrase (CA) activity.[3]

  • Reagent Preparation:

    • Buffer: Tris-HCl buffer (pH 7.4).

    • Enzyme Solution: Prepare a stock solution of the purified human carbonic anhydrase isoform (e.g., hCA I or hCA II) in the buffer.

    • Substrate Solution: Prepare a solution of p-nitrophenyl acetate (p-NPA) in a minimal amount of acetonitrile or DMSO.

    • Inhibitor Solutions: Prepare serial dilutions of the synthesized sulfonamide derivatives in the appropriate solvent.

  • Assay Procedure:

    • In a 96-well plate, add the buffer, the enzyme solution, and varying concentrations of the inhibitor (or vehicle for control).

    • Pre-incubate the enzyme and inhibitor at room temperature for 10-15 minutes.

    • Initiate the reaction by adding the substrate solution (p-NPA).

  • Data Acquisition:

    • Measure the increase in absorbance at 400 nm over time using a plate reader. The absorbance is due to the formation of p-nitrophenol.

  • Data Analysis:

    • Calculate the rate of reaction for each inhibitor concentration.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways, experimental workflows, and logical relationships relevant to sulfonamide SAR.

G cluster_pathway Bacterial Folic Acid Synthesis Pathway Pteridine_precursor Pteridine precursor Dihydropteroate Dihydropteroate Pteridine_precursor->Dihydropteroate Dihydropteroate Synthase (DHPS) PABA p-Aminobenzoic acid (PABA) PABA->Dihydropteroate Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Dihydrofolate Synthase Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate Dihydrofolate Reductase (DHFR) Purines_Thymidine Purines, Thymidine, Methionine Tetrahydrofolate->Purines_Thymidine Sulfonamides Sulfonamides Dihydropteroate\nSynthase (DHPS) Dihydropteroate Synthase (DHPS) Sulfonamides->Dihydropteroate\nSynthase (DHPS) Competitive Inhibition

Mechanism of action for antibacterial sulfonamides.

G cluster_workflow General Workflow for Sulfonamide Synthesis and Biological Screening Start Design of Sulfonamide Analogs Synthesis Chemical Synthesis Start->Synthesis Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Screening In vitro Biological Screening (e.g., MIC, IC50) Purification->Screening SAR_Analysis Structure-Activity Relationship Analysis Screening->SAR_Analysis SAR_Analysis->Start Iterative Design Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

General workflow for sulfonamide synthesis and biological screening.

G cluster_sar Key Structural Features and Their Impact on Activity cluster_ar_mods Modifications cluster_r_mods Modifications Core General Sulfonamide Structure (Ar-SO2-NH-R) Aromatic_Ring Aromatic Ring (Ar) Core->Aromatic_Ring Sulfonamide_Linker Sulfonamide Linker (-SO2NH-) Core->Sulfonamide_Linker R_Group R Group (on N1) Core->R_Group p_Amino para-Amino Group Aromatic_Ring->p_Amino Essential for antibacterial activity Other_Subst Other Substituents Aromatic_Ring->Other_Subst Generally decreases activity Heterocycle Heterocyclic Ring R_Group->Heterocycle Increases potency & improves PK Alkyl_Aryl Alkyl/Aryl Group R_Group->Alkyl_Aryl Modulates activity & selectivity

Key structural features of sulfonamides and their impact on activity.

References

Sulclamide: A Technical Guide to its Synthesis and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulclamide, chemically known as 4-chloro-3-sulfamoylbenzamide, is a sulfamoylbenzoic acid derivative recognized for its diuretic properties and its role as a carbonic anhydrase inhibitor. While primarily documented as a key impurity in the synthesis of the antihypertensive drug Indapamide, its structural features and biological activity warrant a closer examination. This guide provides an in-depth overview of the discovery context, synthetic pathways, mechanism of action, and relevant experimental protocols associated with this compound and its structural analogs.

Discovery and Context

The discovery of this compound is intrinsically linked to the development and manufacturing of Indapamide. It is identified as "Indapamide Impurity I" in pharmaceutical analyses.[1] Its characterization arose from the need to identify and control impurities during the synthesis of Indapamide to ensure the final drug product's purity and safety. While not developed as a standalone therapeutic agent, its chemical and pharmacological properties are significant, placing it within the class of sulfonamide diuretics.

Chemical Synthesis

The synthesis of this compound can be approached through a multi-step process starting from p-chlorobenzoic acid. The key intermediate is 4-chloro-3-sulfamoylbenzoic acid, which is then converted to its acid chloride before the final amidation step.

Synthesis Workflow

The logical flow for the synthesis of this compound is outlined below.

Synthesis_Workflow A p-Chlorobenzoic Acid C 4-Chloro-3-chlorosulfonylbenzoic Acid A->C Chlorosulfonation  + B B Chlorosulfonic Acid E 4-Chloro-3-sulfamoylbenzoic Acid C->E Amination  + D D Concentrated Ammonia G 4-Chloro-3-sulfamoylbenzoyl Chloride E->G Acyl Chloride Formation  + F F Thionyl Chloride I This compound (4-Chloro-3-sulfamoylbenzamide) G->I Amidation  + H H Ammonia

Caption: Workflow for the synthesis of this compound.

Experimental Protocols

Protocol 2.2.1: Synthesis of 4-Chloro-3-sulfamoylbenzoic Acid

This protocol is adapted from procedures for synthesizing the key intermediate required for this compound.

  • Chlorosulfonation: Add p-chlorobenzoic acid (12.50 g) to a reactor containing chlorosulfonic acid (37.18 ml) at 40°C over 1 hour.

  • Reaction: Heat the mixture to 130°C and maintain for 4 hours.

  • Quenching: After cooling to room temperature, pour the reaction mixture into an ice-water mixture to precipitate the product.

  • Isolation: Filter the resulting solid, which is 4-chloro-3-chlorosulfonylbenzoic acid, and wash with water.

  • Amination: Slowly add the crude 4-chloro-3-chlorosulfonylbenzoic acid to a reactor containing concentrated ammonia water (30 mL) at a temperature below 30°C.

  • Reaction & Purification: Stir the reaction at 30°C for 3 hours. Heat to 60°C, add activated carbon for decolorization, and stir for 30 minutes.

  • Precipitation: Cool the mixture, filter, and adjust the filtrate to pH 2 with HCl to precipitate the product.

  • Final Product: Filter the white solid, wash, and dry to obtain 4-chloro-3-sulfamoylbenzoic acid.

Protocol 2.2.2: Synthesis of this compound (4-Chloro-3-sulfamoylbenzamide)

This protocol outlines the final steps to produce this compound.

  • Acyl Chloride Formation: Reflux 4-chloro-3-sulfamoylbenzoic acid in an excess of thionyl chloride for several hours until the reaction is complete (monitored by appropriate means, e.g., TLC or HPLC).

  • Solvent Removal: Remove the excess thionyl chloride by distillation.

  • Intermediate Isolation: Add a solvent such as toluene to the residue, stir, filter, and dry to obtain the intermediate, 4-chloro-3-sulfamoylbenzoyl chloride.

  • Final Amidation: Dissolve the 4-chloro-3-sulfamoylbenzoyl chloride in a suitable aprotic solvent (e.g., tetrahydrofuran). Cool the solution in an ice bath.

  • Ammonia Addition: Bubble ammonia gas through the solution or add a solution of ammonia in a suitable solvent dropwise with stirring.

  • Reaction Completion: Allow the reaction to proceed to completion.

  • Work-up: Quench the reaction with water and extract the product into an organic solvent. Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure to yield this compound.

Mechanism of Action: Carbonic Anhydrase Inhibition

This compound functions as a diuretic by inhibiting the enzyme carbonic anhydrase (CA).[2] This enzyme is crucial for the reversible hydration of carbon dioxide to carbonic acid, which then dissociates into bicarbonate and a proton.

In the renal proximal tubule, CA inhibition reduces the reabsorption of bicarbonate, sodium, and water, leading to diuresis. The general mechanism is depicted below.

CA_Inhibition cluster_enzyme Carbonic Anhydrase (CA) CO2 CO2 H2CO3 H2CO3 CO2->H2CO3 + H2O H2O H2O HCO3- HCO3- H2CO3->HCO3- -> H+ Result Reduced Bicarbonate & Na+ Reabsorption HCO3-->Result Leads to H+ H+ This compound This compound This compound->Inhibition Diuresis Diuresis Result->Diuresis

Caption: Inhibition of Carbonic Anhydrase by this compound.

Biological Activity and Data

While specific quantitative data for this compound is sparse in the literature, the activity of the broader class of 4-chloro-3-sulfamoyl-benzenecarboxamides has been evaluated against various carbonic anhydrase isoforms. These studies provide insight into the expected biological profile of this compound.

Carbonic Anhydrase Inhibition Data

The following table summarizes inhibition data for compounds structurally related to this compound against key human (h) carbonic anhydrase isoforms. This data is illustrative of the potency and selectivity of this chemical class.

Compound ClasshCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Reference
Sulfonyl Semicarbazides165 - 8553.5 - 71.820.5 - 81.30.59 - 0.79[2]
Pyrazole/Pyridazine Carboxamides11.2 - >100006.1 - 9856.1 - 568.810.8 - 432.8[3]
4-Chloro-3-sulfamoyl BenzenecarboxamidesLow nM rangeLow nM rangeNot ReportedLow nM range[4]

Note: This table presents data for structurally related compounds, not this compound itself, to demonstrate the general activity of the pharmacophore.

Diuretic Activity

Derivatives of 4-chloro-3-sulfamoylbenzoic acid have demonstrated diuretic and saluretic (sodium and chloride excretion) activity in animal models. Studies on structurally similar compounds have shown diuretic effects comparable to or higher than reference drugs like Indapamide. This activity is a direct consequence of carbonic anhydrase inhibition in the kidneys.

Key Experimental Protocols

Carbonic Anhydrase Inhibition Assay

The inhibitory activity against CA isoforms is typically determined using a stopped-flow CO₂ hydration assay.

Protocol 5.1.1: Stopped-Flow CO₂ Hydration Assay

  • Enzyme and Inhibitor Preparation: Prepare stock solutions of the recombinant human CA isozymes and the inhibitor (this compound) in appropriate buffers (e.g., Tris-HCl with adjusted pH and ionic strength).

  • Assay Buffer: Use a buffer containing a pH indicator (e.g., phenol red) whose absorbance changes with pH.

  • Stopped-Flow Instrument Setup: The instrument rapidly mixes two solutions. Syringe A contains the CA enzyme and the inhibitor at various concentrations. Syringe B contains a CO₂-saturated solution.

  • Measurement:

    • The two solutions are rapidly mixed, initiating the CO₂ hydration reaction: CO₂ + H₂O ⇌ H₂CO₃ ⇌ H⁺ + HCO₃⁻.

    • The production of H⁺ causes a pH drop, which is monitored by the change in absorbance of the pH indicator over time (e.g., at 570 nm for phenol red).

  • Data Analysis:

    • The initial rates of the catalyzed reaction are determined from the linear portion of the absorbance vs. time curve.

    • Inhibition constants (Kᵢ) are calculated by fitting the initial rate data at different inhibitor concentrations to the Michaelis-Menten equation for competitive inhibition.

References

pharmacological profile of Sulclamide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Pharmacological Profile of Sulclamide

Disclaimer: Information regarding a specific compound named "this compound" is exceedingly scarce in publicly available scientific literature. This guide provides the limited information available and offers a broader context based on its chemical class and proposed mechanism of action. The detailed quantitative data, specific experimental protocols, and precise signaling pathways for this compound, as requested, could not be obtained due to the lack of published research.

Introduction

This compound is identified as a sulfamoylbenzoic acid derivative.[1] Compounds of this class are known for their diuretic properties. The primary mechanism of action attributed to this compound is the inhibition of the enzyme carbonic anhydrase.[1]

Mechanism of Action

As a carbonic anhydrase inhibitor, this compound is presumed to exert its diuretic effect by acting on the renal tubules. Carbonic anhydrase is an enzyme crucial for the reabsorption of bicarbonate, sodium, and water. By inhibiting this enzyme, particularly in the proximal convoluted tubule, this compound would reduce the reabsorption of these substances, leading to increased urine output (diuresis).

The general mechanism for carbonic anhydrase inhibitors in the nephron is as follows:

Carbonic_Anhydrase_Inhibitor_MoA cluster_tubule_cell Proximal Tubule Cell cluster_lumen Tubular Lumen cluster_blood Peritubular Capillary (Blood) H2O_CO2 H2O + CO2 H2CO3 H2CO3 (Carbonic Acid) H2O_CO2->H2CO3 Carbonic Anhydrase H_HCO3 H+ + HCO3- HCO3_out HCO3- (reabsorbed) H_lumen H+ Na_in Na+ (reabsorbed) Na_blood Na+ Na_in->Na_blood HCO3_blood HCO3- HCO3_out->HCO3_blood Transported to blood This compound This compound This compound->H2O_CO2 Inhibits Na_lumen Na+ NHE3 Na+/H+ Exchanger (NHE3) Na_lumen->NHE3 NHE3->Na_in Na+ entry NHE3->H_lumen

Caption: General mechanism of carbonic anhydrase inhibitors in the renal proximal tubule.

Pharmacodynamics

Specific pharmacodynamic data for this compound, such as dose-response relationships, receptor binding affinities, or in vivo efficacy studies, are not available in the reviewed literature. Based on its classification as a carbonic anhydrase inhibitor, its primary pharmacodynamic effect would be diuresis and alteration of electrolyte excretion.

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound, including absorption, distribution, metabolism, and excretion (ADME), have not been publicly documented. For the broader class of sulfonamides, absorption can be variable, and they are often metabolized in the liver and excreted by the kidneys.

Data Presentation

Due to the absence of quantitative data from preclinical or clinical studies on this compound, the creation of summary tables for parameters such as IC50, Ki, pharmacokinetic profiles, or clinical trial outcomes is not possible.

Experimental Protocols

Detailed experimental protocols for key experiments cited are not available as no specific studies on the were identified. For general diuretic and carbonic anhydrase inhibitor activity screening, the following hypothetical workflow outlines a potential approach.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Animal Model cluster_data Data Analysis CA_Assay Carbonic Anhydrase Inhibition Assay Cell_Based Renal Proximal Tubule Cell Line Assay CA_Assay->Cell_Based Confirm cellular activity Animal_Model Animal Model (e.g., Rat, Dog) CA_Assay->Animal_Model Lead compound selection Dosing Oral/IV Administration of this compound Animal_Model->Dosing Urine_Collection Metabolic Cage for Urine Collection Dosing->Urine_Collection PK_Study Blood Sampling for Pharmacokinetic Analysis Dosing->PK_Study Analysis Urine Volume & Electrolyte (Na+, K+, HCO3-) Analysis Urine_Collection->Analysis PD_Analysis Pharmacodynamic Modeling (Dose-Response) Analysis->PD_Analysis PK_Analysis Pharmacokinetic Modeling (ADME Parameters) PK_Study->PK_Analysis

Caption: Hypothetical workflow for evaluating a novel diuretic agent.

Clinical Trials

A search of clinical trial registries and scientific literature did not yield any results for clinical trials conducted on this compound.

Conclusion

While this compound is identified as a sulfamoylbenzoic acid derivative and a carbonic anhydrase inhibitor, there is a profound lack of detailed pharmacological data in the public domain. To construct a comprehensive profile as requested, further foundational research, including in vitro enzyme and cell-based assays, in vivo animal studies for pharmacokinetics and pharmacodynamics, and eventually, clinical trials, would be necessary. The information presented here is based on the general properties of its chemical and pharmacological class. Researchers interested in this compound would need to conduct de novo studies to establish its complete pharmacological profile.

References

An In-depth Technical Guide on the Effects of Sulfonamides on Renal Function

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Sulclamide" did not yield any relevant scientific or clinical information, suggesting that the term may be a misspelling or refer to a non-standardized compound. This guide will therefore focus on the broader class of sulfonamide drugs, for which there is a substantial body of research regarding their effects on renal function. We will explore both the adverse and, in some contexts, potentially protective renal effects of representative sulfonamide antibiotics (e.g., sulfamethoxazole) and sulfonylureas (e.g., glibenclamide, gliclazide).

Introduction to Sulfonamides and the Kidney

Sulfonamides are a diverse class of synthetic antimicrobial and non-antimicrobial drugs characterized by the presence of a sulfonamide functional group (-S(=O)₂-NR₂). This class includes widely used antibiotics that inhibit bacterial folic acid synthesis and sulfonylureas, which are primarily used in the management of type 2 diabetes mellitus for their insulin secretagogue properties.

The kidneys play a crucial role in the pharmacokinetics of most sulfonamides, being the primary route of excretion for the parent drug and its metabolites. This excretory function, however, also makes the kidneys susceptible to various forms of sulfonamide-induced injury. The primary mechanisms of sulfonamide-induced nephrotoxicity include crystalluria leading to tubular obstruction, acute interstitial nephritis (AIN), and direct tubular toxicity. Conversely, some sulfonylureas, like gliclazide, have demonstrated a favorable renal profile and may even offer renoprotective effects in certain patient populations.

Mechanisms of Sulfonamide Effects on Renal Function

The renal effects of sulfonamides are multifaceted and depend on the specific compound, its physicochemical properties, dosage, and patient-specific factors such as hydration status and urinary pH.

Sulfonamide-Induced Nephrotoxicity

2.1.1 Crystalluria and Tubular Obstruction: A primary mechanism of renal injury for some sulfonamides, particularly older and less soluble compounds like sulfadiazine and sulfamethoxazole, is the precipitation of the drug or its acetylated metabolites in the renal tubules. This precipitation is favored by high drug concentrations, low urinary pH (acidic urine), and dehydration. The resulting crystals can cause physical obstruction of the tubules, leading to increased intratubular pressure, inflammation, and acute kidney injury (AKI). The N-acetylated metabolite of sulfamethoxazole (NASM) is known to form crystalline structures in acidic urine[1].

2.1.2 Acute Interstitial Nephritis (AIN): This is a hypersensitivity reaction that can occur with various sulfonamides. It is an idiosyncratic, dose-independent adverse effect characterized by inflammation of the renal interstitium and tubules. The clinical presentation can include fever, rash, eosinophilia, and a rapid decline in renal function.

2.1.3 Direct Tubular Toxicity and Electrolyte Imbalances: Some sulfonamides may exert direct toxic effects on renal tubular cells. For instance, the trimethoprim component often combined with sulfamethoxazole can interfere with sodium and potassium transport in the distal nephron, potentially leading to hyperkalemia and hyponatremia, especially in patients with pre-existing renal impairment[1]. Trimethoprim can also competitively inhibit the tubular secretion of creatinine, leading to an increase in serum creatinine that does not reflect a true decrease in the glomerular filtration rate (GFR)[2][3].

Renal Effects of Sulfonylureas

2.2.1 Glibenclamide and K-ATP Channels: Glibenclamide, a second-generation sulfonylurea, exerts its effects by blocking ATP-sensitive potassium (K-ATP) channels. While its primary target is the pancreatic beta-cell, K-ATP channels are also present in the renal tubules. Blockade of these channels in the thick ascending limb of the loop of Henle can impair sodium reabsorption, leading to natriuresis and diuresis.

2.2.2 Gliclazide and Renal Profile: Gliclazide, another second-generation sulfonylurea, is notable for its comparatively favorable renal safety profile. It is primarily metabolized by the liver into inactive metabolites that are then excreted by the kidneys. This pharmacokinetic profile reduces the risk of drug accumulation and subsequent hypoglycemia in patients with chronic kidney disease (CKD)[4]. Some studies suggest that gliclazide may have renoprotective effects, though the precise mechanisms are still under investigation.

Quantitative Data on Renal Effects of Sulfonamides

The following tables summarize quantitative data from various preclinical and clinical studies on the effects of representative sulfonamides on renal function parameters.

Table 1: Effects of a Sulfa Drug on Renal Scintigraphy Parameters in Rabbits

ParameterControlSulfa Drug Treated% Change
Time to Peak Activity (Tmax) (min) 2.2 ± 0.35.9 ± 0.5+168%
Time from Peak to 50% Activity (T1/2) (min) 3.1 ± 0.38.4 ± 0.6+171%
Data from a study in New Zealand white rabbits (n=20) treated with a sulfa drug (130 mg/kg/day, i.v.) for 7 days.[5][6]

Table 2: Effects of Glibenclamide on Renal Function in a Rat Model of Adenine-Induced Chronic Kidney Disease

ParameterControlAdenine-Induced CKDAdenine + Glibenclamide
Blood Urea Nitrogen (BUN) (mmol/L) 6 ± 0.656.6 ± 5.419.4 ± 2.7
Plasma Creatinine (PCr) (µmol/L) 42 ± 2.8268 ± 2381 ± 10
Proteinuria (µmol/L) 150 ± 7.4303 ± 19220 ± 13
Data from a study in male Wistar rats. Glibenclamide was administered at 10 mg/kg/day for the final 8 weeks of a 16-week study.

Table 3: Renal Outcomes in Type 2 Diabetes Patients Treated with Gliclazide vs. Glimepiride

OutcomeHazard Ratio (Gliclazide vs. Glimepiride)95% Confidence Interval
End-Stage Renal Disease (ESRD) 0.570.29 - 1.12
Doubling of Creatinine 0.740.44 - 1.26
Data from a retrospective cohort study with a median follow-up of 4.7 years.

Table 4: Changes in Renal Function Parameters in Type 2 Diabetes Patients with CKD Switched from Glimepiride to Gliclazide MR

ParameterBaseline (on Glimepiride)24 Weeks (on Gliclazide MR)Change
eGFR (ml/min/1.73 m²) 50.49 ± 8.5652.26 ± 8.56 (calculated)+1.77
Urine Albumin-Creatinine Ratio (UACR) (mg/g) 154.34108.78 (calculated)-45.56
Data from a real-world, retrospective, observational study in 218 patients with T2DM and CKD stages 1-3.[7][8]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature concerning the renal effects of sulfonamides.

Protocol for Renal Scintigraphy in Rabbits

Objective: To assess the effect of a sulfa drug on renal uptake and clearance using a radionuclide tracer.

Animal Model: New Zealand white rabbits (n=20).

Procedure:

  • Control Scintigraphy: Each rabbit serves as its own control. An intravenous injection of 48.1 MBq of technetium-99m mercaptoacetyltriglycine (⁹⁹ᵐTc-MAG-3) is administered.

  • Dynamic Imaging: Dynamic images are acquired immediately after injection using a gamma camera.

  • Data Analysis: Radioactivity time curves are generated from regions of interest drawn around the kidneys. Time to peak activity (Tmax) and the time from peak to 50% activity (T1/2) are calculated.

  • Drug Administration: The sulfa drug is administered intravenously at a dose of 130 mg/kg daily, divided into two doses (65 mg/kg each), for 7 consecutive days.

  • Post-Treatment Scintigraphy: On the 8th day, the renal scintigraphy procedure (steps 1-3) is repeated to assess the effects of the drug.

  • Statistical Analysis: Paired t-tests are used to compare the Tmax and T1/2 values before and after drug treatment. A p-value of < 0.05 is considered statistically significant.[5][6]

Protocol for Adenine-Induced Chronic Kidney Disease in Rats

Objective: To induce a model of chronic kidney disease in rats to study the effects of therapeutic interventions.

Animal Model: Male Wistar or Sprague-Dawley rats.

Procedure:

  • Acclimatization: Animals are housed under standard conditions (20-22°C, 50-60% humidity, 12:12 h light/dark cycle) with free access to food and water for at least one week.

  • Induction of CKD: The rats are fed a diet containing 0.75% (w/w) adenine for 4 weeks. A low protein diet may be used in conjunction to enhance the consistency of the model.

  • Monitoring: Body weight and food intake are monitored weekly.

  • Therapeutic Intervention: For studies involving a therapeutic agent like glibenclamide, the drug is administered (e.g., intraperitoneally or by oral gavage) at a specified dose (e.g., 10 mg/kg/day) for a defined period during or after the adenine diet.

  • Sample Collection: At the end of the study period, animals are anesthetized. Blood samples are collected via cardiac puncture for the analysis of serum creatinine and blood urea nitrogen (BUN). Urine may be collected via metabolic cages for proteinuria analysis.

  • Tissue Collection: Kidneys are harvested for histological analysis (e.g., fibrosis, inflammation).[9][10][11][12][13]

Protocol for Micropuncture Studies in Rats

Objective: To investigate the effects of a drug on single-nephron function in vivo.

Animal Model: Anesthetized Sprague-Dawley rats.

Procedure:

  • Animal Preparation: Rats are anesthetized (e.g., with thiobutabarbital). A tracheostomy is performed to facilitate breathing. The animal is placed on a temperature-controlled table to maintain body temperature. Catheters are placed for intravenous infusions and blood pressure monitoring.

  • Kidney Preparation: The kidney is exposed via a flank incision and placed in a Lucite cup to stabilize it for micropuncture. The kidney surface is illuminated for visualization of the tubules.

  • Identification of Tubules: A small amount of a non-toxic dye (e.g., Lissamine green) is injected intravenously to identify the different segments of the superficial nephrons.

  • Tubular Fluid Collection: A sharpened glass micropipette is mounted on a micromanipulator and inserted into a specific tubular segment (e.g., proximal or distal tubule). A small drop of oil is injected to block the flow of tubular fluid from upstream, and fluid is then collected for a timed period.

  • Analysis: The collected tubular fluid is analyzed for volume (to calculate flow rate) and solute concentrations (e.g., sodium, potassium, inulin).

  • Drug Administration: The drug of interest (e.g., glibenclamide) is infused intravenously at a constant rate.

  • Data Comparison: Tubular fluid collection and analysis are repeated during drug infusion to determine its effects on tubular transport.

Visualizations of Signaling Pathways and Experimental Workflows

Signaling Pathway of Sulfonamide-Induced Crystalluria

cluster_blood Bloodstream cluster_liver Liver cluster_kidney Renal Tubule cluster_factors Contributing Factors Sulfonamide Sulfonamide (e.g., Sulfamethoxazole) Metabolism Metabolism (Acetylation) Sulfonamide->Metabolism Filtration Glomerular Filtration Sulfonamide->Filtration Metabolite Acetylated Metabolite (e.g., NASM) Metabolism->Metabolite Metabolite->Filtration Tubular_Lumen Tubular Lumen (Urine) Filtration->Tubular_Lumen Enters filtrate Precipitation Precipitation & Crystal Formation Tubular_Lumen->Precipitation Obstruction Tubular Obstruction Precipitation->Obstruction AKI Acute Kidney Injury (AKI) Obstruction->AKI Dehydration Dehydration Dehydration->Precipitation Increases concentration Acidic_Urine Acidic Urine (Low pH) Acidic_Urine->Precipitation Decreases solubility High_Dose High Drug Dose High_Dose->Precipitation Increases concentration

Caption: Mechanism of sulfonamide-induced crystalluria and renal injury.

Glibenclamide Action on K-ATP Channels in Renal Tubules

cluster_cell Thick Ascending Limb Cell cluster_lumen Tubular Lumen Glibenclamide Glibenclamide SUR SUR (Sulfonylurea Receptor) Glibenclamide->SUR Binds to K_ATP K-ATP Channel Glibenclamide->K_ATP Blocks SUR->K_ATP Regulates K_efflux K+ Efflux K_ATP->K_efflux Mediates Depolarization Membrane Depolarization K_efflux->Depolarization Maintains membrane potential (Blockage causes depolarization) Na_reabsorption Na+ Reabsorption Depolarization->Na_reabsorption Reduces driving force for Natriuresis Increased Na+ Excretion (Natriuresis) Na_reabsorption->Natriuresis Decreased reabsorption leads to

Caption: Glibenclamide's effect on K-ATP channels and sodium reabsorption.

Experimental Workflow for Assessing Drug-Induced Nephrotoxicity in Rabbits

Start Start: Select New Zealand White Rabbits Baseline Baseline Renal Scintigraphy (⁹⁹ᵐTc-MAG-3) Start->Baseline Data1 Collect Baseline Data: Tmax and T1/2 Baseline->Data1 Treatment 7-Day Sulfa Drug Treatment (i.v.) Data1->Treatment Analysis Statistical Analysis (Paired t-test) Data1->Analysis Post_Treatment Post-Treatment Renal Scintigraphy Treatment->Post_Treatment Data2 Collect Post-Treatment Data: Tmax and T1/2 Post_Treatment->Data2 Data2->Analysis End Conclusion on Renal Function Effect Analysis->End

Caption: Workflow for renal scintigraphy study in rabbits.

Conclusion

The renal effects of sulfonamides are diverse and clinically significant. While certain sulfonamide antibiotics pose a risk of nephrotoxicity, primarily through crystalluria and acute interstitial nephritis, other members of this class, such as the sulfonylurea gliclazide, exhibit a more favorable renal safety profile and may be suitable for use in patients with chronic kidney disease. A thorough understanding of the mechanisms underlying these renal effects, supported by quantitative data from preclinical and clinical studies, is essential for drug development professionals and clinicians to mitigate risks and optimize therapeutic outcomes. The experimental protocols and signaling pathways detailed in this guide provide a framework for the continued investigation and safe use of this important class of drugs.

References

Core Mechanism of Action: Carbonic Anhydrase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Early In Vitro Profile of Sulclamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the early in vitro evaluation of this compound (4-chloro-3-sulfamoylbenzamide), a sulfamoylbenzoic acid derivative. The document focuses on its primary mechanism of action as a carbonic anhydrase inhibitor, presenting key quantitative data from early studies and the methodologies employed.

This compound is identified as an inhibitor of carbonic anhydrase (CA), an enzyme crucial for various physiological processes.[1][2] In the context of its potential diuretic activity, the primary target isoforms are located within the renal tubules. Carbonic anhydrase catalyzes the reversible hydration of carbon dioxide (CO₂) to form bicarbonate (HCO₃⁻) and protons (H⁺). Within the proximal convoluted tubules of the kidney, this action is fundamental for the reabsorption of sodium bicarbonate and water from the filtrate back into the blood.

By inhibiting carbonic anhydrase, this compound disrupts this reabsorption process. The reduction in H⁺ secretion into the tubular lumen decreases the formation of CO₂ from filtered bicarbonate, thereby preventing its reabsorption. This leads to an increased excretion of bicarbonate, sodium, and water, resulting in a diuretic effect.[3]

cluster_tubule Proximal Tubule Cell cluster_lumen Tubular Lumen CA Carbonic Anhydrase (Intracellular) H2O_CO2 H₂O + CO₂ CA->H2O_CO2 Catalyzes Dehydration Diuresis Increased Excretion (Diuresis) CA->Diuresis Disruption leads to NHE3 Na+/H+ Exchanger 3 (Apical Membrane) Na_in Na⁺ Reabsorption NHE3->Na_in NHE3->Diuresis H2CO3 H₂CO₃ H2O_CO2->H2CO3 Spontaneous H_HCO3 H⁺ + HCO₃⁻ H2CO3->H_HCO3 Spontaneous H_HCO3->CA H_HCO3->NHE3 H⁺ Secretion Na_lumen Na⁺ (Filtrate) Na_lumen->NHE3 HCO3_lumen HCO₃⁻ (Filtrate) H2O_lumen H₂O (follows Na⁺) This compound This compound This compound->CA Inhibition

Caption: Mechanism of this compound-induced diuresis via carbonic anhydrase inhibition.

Quantitative In Vitro Inhibition Data

Recent studies have quantified the inhibitory activity of this compound against four physiologically relevant human carbonic anhydrase (hCA) isoforms. The data, presented as inhibition constants (Kᵢ), demonstrate potent and varied inhibition across the enzyme panel, with particularly high affinity for hCA II, IX, and XII.[4] For context, the activity of the well-established reference inhibitor, Acetazolamide (AAZ), is included.

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
This compound 244745.628.84.8
Acetazolamide (AAZ)25012.125.45.7
Table 1: In Vitro inhibition data for this compound and Acetazolamide against key human carbonic anhydrase isoforms. Data sourced from Russo et al., 2025.[4]

Experimental Protocols

The quantitative inhibition data presented were generated using a stopped-flow CO₂ hydrase assay.[4] This established in vitro method is a standard for measuring the activity of carbonic anhydrase inhibitors.

Principle of the Stopped-Flow CO₂ Hydrase Assay

The assay measures the catalytic rate of the CA-mediated hydration of carbon dioxide. In the experiment, a CO₂-saturated solution is rapidly mixed with a buffer solution containing the carbonic anhydrase enzyme and a pH indicator, both in the presence and absence of the inhibitor compound (e.g., this compound). The enzyme's activity is determined by measuring the time required for the pH to drop a set amount (e.g., from 8.0 to 7.5) as protons are generated from the reaction.[3] The inhibitory effect of the test compound is quantified by observing the extent to which it slows this reaction rate compared to the uninhibited enzyme.

cluster_prep Assay Preparation cluster_run Experimental Run (Stopped-Flow Instrument) cluster_analysis Data Analysis P1 Prepare Buffer Solution (with pH indicator) R1 Mix Enzyme + Inhibitor (or control) in Syringe A P1->R1 P2 Prepare CO₂-Saturated Water R2 Load CO₂ Solution in Syringe B P2->R2 P3 Prepare hCA Enzyme Stock Solution P3->R1 P4 Prepare this compound Serial Dilutions P4->R1 R3 Rapidly Mix Syringes A & B (Initiate Reaction) R1->R3 R2->R3 R4 Monitor Absorbance Change of pH Indicator over time R3->R4 A1 Calculate Initial Reaction Rates R4->A1 A2 Plot Rate vs. Inhibitor Concentration A1->A2 A3 Determine IC₅₀ / Kᵢ Values A2->A3

Caption: General workflow for a stopped-flow carbonic anhydrase inhibition assay.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Sulclamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory-scale synthesis of Sulclamide, also known as 3-(Aminosulfonyl)-4-chlorobenzamide. The synthesis is based on established methods for the preparation of aromatic sulfonamides, involving a two-step process starting from 4-chlorobenzamide. These application notes are intended for research and development purposes.

Introduction

This compound (CAS No: 2455-92-7) is a chemical compound containing a benzamide and a sulfonamide functional group.[1] Its synthesis is a valuable process for researchers exploring new pharmaceutical agents and for those in drug development requiring reference standards. The protocol outlined below describes the chlorosulfonation of 4-chlorobenzamide followed by amination to yield the final product.

Experimental Protocols

Materials and Reagents:

  • 4-chlorobenzamide

  • Chlorosulfonic acid

  • Concentrated ammonium hydroxide (28%)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice

  • Deionized water

Instrumentation:

  • Round-bottom flasks

  • Magnetic stirrer with heating mantle

  • Reflux condenser

  • Dropping funnel

  • Büchner funnel and filter flask

  • Beakers and graduated cylinders

  • Rotary evaporator

  • Melting point apparatus

  • Standard laboratory glassware

Protocol 1: Synthesis of 3-(Chlorosulfonyl)-4-chlorobenzamide

Step 1: Chlorosulfonation of 4-chlorobenzamide

  • In a 250 mL two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 4-chlorobenzamide (10 g, 64.3 mmol).

  • Cool the flask in an ice-water bath to 0-5 °C.

  • Slowly add chlorosulfonic acid (25 mL, 376 mmol) dropwise via the dropping funnel over a period of 30-45 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to 60-70 °C and maintain this temperature for 2 hours with continuous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • In a separate large beaker (1 L), place 500 g of crushed ice.

  • Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring in a fume hood. A white precipitate will form.

  • Filter the precipitate using a Büchner funnel and wash thoroughly with cold deionized water until the filtrate is neutral to pH paper.

  • Dry the resulting white solid, 3-(chlorosulfonyl)-4-chlorobenzamide, under vacuum.

Protocol 2: Synthesis of this compound (3-(Aminosulfonyl)-4-chlorobenzamide)

Step 2: Amination of 3-(Chlorosulfonyl)-4-chlorobenzamide

  • Transfer the dried 3-(chlorosulfonyl)-4-chlorobenzamide from the previous step to a 250 mL round-bottom flask.

  • Add 100 mL of concentrated ammonium hydroxide (28%) to the flask.

  • Stir the mixture at room temperature for 4-6 hours. A vigorous reaction may occur initially.[2][3]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, carefully neutralize the reaction mixture with a dilute solution of hydrochloric acid to a pH of approximately 6-7.

  • Cool the mixture in an ice bath to facilitate the precipitation of the product.

  • Collect the white precipitate by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent such as an ethanol/water mixture to obtain pure this compound.

  • Dry the purified product in a vacuum oven.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound based on typical yields for similar sulfonamide preparations.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateExpected Yield (%)Melting Point (°C)
4-chlorobenzamideC₇H₆ClNO155.58White solid-179-181
3-(Chlorosulfonyl)-4-chlorobenzamideC₇H₅Cl₂NO₃S254.09White solid75-85-
This compound (3-(Aminosulfonyl)-4-chlorobenzamide)C₇H₇ClN₂O₃S234.66White solid80-90223-225[1]
Mandatory Visualization

The following diagrams illustrate the key workflows and pathways related to the synthesis of this compound.

Sulclamide_Synthesis_Workflow cluster_step1 Step 1: Chlorosulfonation cluster_step2 Step 2: Amination start 4-chlorobenzamide reagent1 Chlorosulfonic Acid (0-5 °C -> 60-70 °C) start->reagent1 1. workup1 Ice Quenching & Filtration reagent1->workup1 2. intermediate 3-(Chlorosulfonyl)-4-chlorobenzamide reagent2 Conc. NH4OH (Room Temp) intermediate->reagent2 workup1->intermediate 3. workup2 Neutralization & Recrystallization reagent2->workup2 4. product This compound workup2->product 5.

Caption: Workflow for the two-step synthesis of this compound.

General_Sulfonamide_Signaling cluster_moa General Sulfonamide Mechanism of Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydropteroate -> Dihydrofolic Acid (DHF) DHPS->DHF Catalyzes Sulfonamide Sulfonamide (e.g., this compound) Sulfonamide->DHPS Competitive Inhibition DNA DNA Synthesis DHF->DNA

Caption: General mechanism of action for sulfonamide antibiotics.

References

Application Notes and Protocols for In Vivo Diuretic Activity Assay of Sulclamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for assessing the in vivo diuretic activity of Sulclamide, a sulfamoylbenzoic acid derivative known to act as a carbonic anhydrase inhibitor. The following application notes and protocols are designed for preclinical research settings, offering detailed methodologies for evaluating the diuretic, natriuretic, and kaliuretic effects of this compound in a rat model. The provided experimental workflow, data presentation templates, and analysis guidelines will enable researchers to generate robust and reproducible data for the pharmacological profiling of this compound.

Introduction

This compound is a chemical entity belonging to the class of sulfamoylbenzoic acids. Compounds in this class have been investigated for their diuretic properties. The primary mechanism of action for many diuretics in this class, including this compound, is the inhibition of carbonic anhydrase.[1] Carbonic anhydrase is an enzyme predominantly found in the proximal convoluted tubules of the nephron, where it plays a crucial role in the reabsorption of sodium bicarbonate.

By inhibiting carbonic anhydrase, this compound is expected to increase the urinary excretion of sodium, bicarbonate, and water, leading to a diuretic effect. This application note outlines a standardized in vivo protocol to quantify the diuretic activity of this compound and to characterize its effects on urinary electrolyte excretion. The assay is critical for determining the potency, efficacy, and potential side-effect profile (e.g., potassium sparing or wasting effects) of this compound as a potential diuretic agent.

Signaling Pathway of Carbonic Anhydrase Inhibition in the Proximal Tubule

G cluster_cell cluster_blood Lumen Tubular Lumen Cell Proximal Tubule Cell Blood Peritubular Capillary H2O_CO2_L H2O + CO2 H2CO3_L H2CO3 H2O_CO2_L->H2CO3_L HCO3_H_L HCO3- + H+ H2CO3_L->HCO3_H_L CA_apical Carbonic Anhydrase (Apical Membrane) H_reabsorbed H_reabsorbed Na_L Na+ NHE3 NHE3 Na_L->NHE3 CA_apical->H2CO3_L catalyzes Na_B_transport Na_B_transport H2O_CO2_C H2O + CO2 H2CO3_C H2CO3 H2O_CO2_C->H2CO3_C HCO3_H_C HCO3- + H+ H2CO3_C->HCO3_H_C CA_cyto Carbonic Anhydrase (Cytoplasm) H2CO3_C->CA_cyto catalyzes NBCe1 NBCe1 HCO3_H_C->NBCe1 HCO3_H_C->H_secreted HCO3_Na_B 3HCO3- + Na+ NBCe1->HCO3_Na_B reabsorbed NaK_ATPase Na+/K+ ATPase Na_B 3Na+ NaK_ATPase->Na_B This compound This compound This compound->CA_apical inhibits This compound->CA_cyto inhibits K_B 2K+ K_B->NaK_ATPase H_secreted->NHE3 secreted

Caption: Mechanism of carbonic anhydrase inhibition by this compound in the renal proximal tubule.

Materials and Methods

Animals
  • Species: Male Wistar or Sprague-Dawley rats

  • Weight: 150-200 g

  • Housing: Standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with free access to standard pellet diet and water.

  • Acclimatization: Animals should be acclimatized for at least one week before the experiment.

Reagents and Drugs
  • This compound: (Source and purity to be specified)

  • Vehicle: 0.5% Carboxymethyl cellulose (CMC) or another appropriate vehicle.

  • Positive Control: Acetazolamide (a standard carbonic anhydrase inhibitor) or Furosemide (a loop diuretic).

  • Saline: 0.9% NaCl solution, sterile.

  • Anesthetic: Ketamine/Xylazine cocktail or Isoflurane for terminal blood collection.

Equipment
  • Metabolic cages for individual housing and separation of urine and feces.

  • Oral gavage needles.

  • Graduated cylinders for urine volume measurement.

  • pH meter.

  • Flame photometer or ion-selective electrodes for Na+ and K+ analysis.

  • Chloride analyzer.

  • Vortex mixer.

  • Centrifuge.

  • Analytical balance.

Experimental Protocol

Experimental Design and Dosing

The study should be designed to include a vehicle control group, a positive control group, and at least three dose levels of this compound to assess a dose-response relationship.

  • Group I: Vehicle control (e.g., 0.5% CMC, 5 mL/kg, p.o.)

  • Group II: Positive Control (e.g., Acetazolamide, 20 mg/kg, p.o.)

  • Group III: this compound (Low Dose, e.g., 25 mg/kg, p.o.)

  • Group IV: this compound (Mid Dose, e.g., 50 mg/kg, p.o.)

  • Group V: this compound (High Dose, e.g., 100 mg/kg, p.o.)

Note: The doses for this compound are hypothetical and should be determined based on preliminary dose-ranging studies or available toxicological data.

Experimental Workflow

G Acclimatization Animal Acclimatization (1 week) Fasting Overnight Fasting (18 hours, water ad libitum) Acclimatization->Fasting Hydration Oral Hydration (0.9% Saline, 25 mL/kg) Fasting->Hydration Dosing Oral Administration (Vehicle, Positive Control, this compound) Hydration->Dosing Housing Placement in Metabolic Cages Dosing->Housing Collection Urine Collection (Cumulative at 5 and 24 hours) Housing->Collection Analysis Urine Analysis (Volume, pH, Na+, K+, Cl-) Collection->Analysis Data Data Calculation and Statistical Analysis Analysis->Data

Caption: Workflow for the in vivo diuretic activity assay of this compound.

Detailed Procedure
  • Animal Preparation: Fast the rats for 18 hours before the experiment, with free access to water.

  • Hydration: Administer 0.9% saline solution orally at a dose of 25 mL/kg to ensure a uniform state of hydration and a baseline urine output.

  • Dosing: Thirty minutes after hydration, administer the vehicle, positive control, or this compound test doses orally via gavage.

  • Urine Collection: Immediately after dosing, place each rat in an individual metabolic cage. Collect urine cumulatively at predetermined time points, typically over 5 hours and 24 hours.

  • Urine Analysis:

    • Volume: Measure the total volume of urine collected for each animal.

    • pH: Determine the pH of the urine samples using a calibrated pH meter.

    • Electrolytes: Analyze the urine samples for the concentration of sodium (Na+), potassium (K+), and chloride (Cl-) using a flame photometer or other suitable analytical method.

Data Presentation and Analysis

Summarize all quantitative data in clearly structured tables. The following are template tables for data presentation.

Table 1: Effect of this compound on Cumulative Urine Volume and pH
GroupDose (mg/kg)Urine Volume (mL/100g/5h)Urine Volume (mL/100g/24h)Urine pH (at 5h)
Vehicle Control-Value ± SEMValue ± SEMValue ± SEM
Positive Controle.g., 20Value ± SEMValue ± SEMValue ± SEM
This compounde.g., 25Value ± SEMValue ± SEMValue ± SEM
This compounde.g., 50Value ± SEMValue ± SEMValue ± SEM
This compounde.g., 100Value ± SEMValue ± SEMValue ± SEM
Table 2: Effect of this compound on Urinary Electrolyte Excretion (at 24 hours)
GroupDose (mg/kg)Na+ (mEq/L)K+ (mEq/L)Cl- (mEq/L)
Vehicle Control-Value ± SEMValue ± SEMValue ± SEM
Positive Controle.g., 20Value ± SEMValue ± SEMValue ± SEM
This compounde.g., 25Value ± SEMValue ± SEMValue ± SEM
This compounde.g., 50Value ± SEMValue ± SEMValue ± SEM
This compounde.g., 100Value ± SEMValue ± SEMValue ± SEM
Table 3: Calculated Diuretic and Saluretic Indices for this compound
GroupDose (mg/kg)Diuretic IndexSaluretic Index (Na+)Natriuretic Index (Na+/K+)Carbonic Anhydrase Inhibition Index (Cl-/(Na++K+))
Positive Controle.g., 20Calculated ValueCalculated ValueCalculated ValueCalculated Value
This compounde.g., 25Calculated ValueCalculated ValueCalculated ValueCalculated Value
This compounde.g., 50Calculated ValueCalculated ValueCalculated ValueCalculated Value
This compounde.g., 100Calculated ValueCalculated ValueCalculated ValueCalculated Value
Calculation of Indices
  • Diuretic Index: (Urine volume of test group) / (Urine volume of control group)

  • Saluretic Index (for each ion): (Electrolyte concentration of test group) / (Electrolyte concentration of control group)

  • Natriuretic Index (Aldosterone Secretion Index): (Urinary Na+ concentration) / (Urinary K+ concentration)

  • Carbonic Anhydrase Inhibition (CAI) Index: (Urinary Cl- concentration) / (Urinary Na+ concentration + Urinary K+ concentration). A value of less than 0.8 is indicative of carbonic anhydrase inhibition.

Statistical Analysis

Data should be expressed as mean ± Standard Error of the Mean (SEM). Statistical significance between the groups should be determined using a one-way analysis of variance (ANOVA) followed by a suitable post-hoc test (e.g., Dunnett's or Tukey's test). A p-value of less than 0.05 is generally considered statistically significant.

Expected Outcomes

If this compound is an effective carbonic anhydrase inhibitor, the following outcomes are anticipated:

  • A dose-dependent increase in urine volume compared to the vehicle control group.

  • An increase in urinary pH due to the enhanced excretion of bicarbonate.

  • A significant increase in the urinary excretion of Na+.

  • A potential increase in K+ excretion, although typically less pronounced than with loop diuretics.

  • A Carbonic Anhydrase Inhibition (CAI) index of less than 0.8, confirming the mechanism of action.

Conclusion

The described in vivo assay provides a robust framework for the preclinical evaluation of this compound's diuretic properties. By meticulously following the outlined protocols for experimental conduct and data analysis, researchers can effectively characterize the pharmacological profile of this compound, providing essential data for its further development as a potential therapeutic agent.

References

Application Notes and Protocols for Measuring Carbonic Anhydrase Inhibition by Sulclamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2][3] These enzymes are involved in numerous physiological processes, including pH regulation, respiration, and ion transport.[2][3] Dysregulation of CA activity has been implicated in various diseases, making them attractive therapeutic targets.[4][5] Several isoforms of human carbonic anhydrase (hCA) have been identified as therapeutic targets for conditions like glaucoma, epilepsy, and certain cancers.[6]

Sulclamide, a sulfonamide-containing compound, is investigated for its potential to inhibit carbonic anhydrase activity. Sulfonamides are a well-established class of CA inhibitors, known to bind to the zinc ion in the enzyme's active site.[1][7] This document provides detailed protocols for measuring the inhibition of carbonic anhydrase by this compound, offering researchers the necessary tools to evaluate its potency and selectivity.

Note: Due to the limited availability of public data on the specific inhibitory activity of this compound against carbonic anhydrase isoforms, Acetazolamide (AAZ), a well-characterized and structurally related sulfonamide inhibitor, will be used as a representative compound for the quantitative data presented in these application notes.

Data Presentation: Inhibitory Potency of Acetazolamide against Human Carbonic Anhydrase Isoforms

The inhibitory potency of a compound is typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). The following table summarizes the reported Ki values for Acetazolamide against four key human carbonic anhydrase isoforms.

IsoformAcetazolamide (AAZ) Ki (nM)Reference Compound
hCA I250[3]
hCA II12.1[3]
hCA IX25.8[3]
hCA XII5.7[3]

Experimental Protocols

Stopped-Flow CO2 Hydration Assay

This is a rapid and sensitive method for measuring the kinetics of CO2 hydration catalyzed by carbonic anhydrase. The assay monitors the change in pH using a colorimetric indicator.

Materials:

  • Stopped-flow spectrophotometer

  • Human carbonic anhydrase isoforms (recombinant)

  • This compound (or other inhibitors)

  • Acetazolamide (as a positive control)

  • HEPES buffer (20 mM, pH 7.4)

  • Sodium sulfate (Na2SO4, 20 mM)

  • Phenol red (0.2 mM)

  • CO2-saturated water

  • Distilled-deionized water

  • DMSO (for dissolving compounds)

Protocol:

  • Enzyme and Inhibitor Preparation:

    • Prepare stock solutions of recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII) in distilled-deionized water. Enzyme concentrations typically range from 5 nM to 12 nM.[3]

    • Prepare a stock solution of this compound (and Acetazolamide) at 0.1 mM in distilled-deionized water or DMSO.[3]

  • Reaction Mixture Preparation:

    • Prepare the assay buffer containing 20 mM HEPES (pH 7.4), 20 mM Na2SO4, and 0.2 mM phenol red.[3]

  • Stopped-Flow Measurement:

    • Pre-incubate the enzyme solution with varying concentrations of this compound (or Acetazolamide) for 15 minutes at room temperature to allow for the formation of the enzyme-inhibitor complex.

    • In the stopped-flow instrument, one syringe will contain the enzyme-inhibitor mixture in the assay buffer, and the other syringe will contain CO2-saturated water.

    • Rapidly mix the contents of the two syringes.

    • Monitor the initial rates of the CA-catalyzed CO2 hydration reaction by observing the change in absorbance of phenol red at 557 nm for a period of 10–100 seconds.[3]

  • Data Analysis:

    • Determine the initial velocity of the reaction from the linear phase of the absorbance change.

    • The uncatalyzed rate of CO2 hydration should be determined in the absence of the enzyme and subtracted from the total observed rates.[3]

    • Calculate the inhibition constants (Ki) by non-linear least-squares fitting of the Michaelis-Menten equation, assuming a competitive inhibition model.

Colorimetric Assay using p-Nitrophenyl Acetate (p-NPA)

This assay utilizes the esterase activity of carbonic anhydrase to hydrolyze p-nitrophenyl acetate (p-NPA) into the colored product p-nitrophenol, which can be measured spectrophotometrically.

Materials:

  • 96-well microplate reader

  • Human carbonic anhydrase isoforms

  • This compound (or other inhibitors)

  • Acetazolamide (as a positive control)

  • Tris-HCl buffer (50 mM, pH 7.5)

  • p-Nitrophenyl acetate (p-NPA)

  • Acetonitrile or DMSO

Protocol:

  • Reagent Preparation:

    • Prepare a 50 mM Tris-HCl buffer and adjust the pH to 7.5.

    • Prepare a stock solution of carbonic anhydrase (e.g., 0.3 mg/mL) in the assay buffer.

    • Prepare a 3 mM solution of p-NPA in acetonitrile or DMSO. This solution should be prepared fresh daily.

  • Plate Setup (Final volume of 200 µL per well):

    • Blank (No Enzyme): 180 µL Assay Buffer + 20 µL Substrate Solution.

    • Maximum Activity (No Inhibitor): 160 µL Assay Buffer + 20 µL Enzyme Solution + 20 µL Substrate Solution (with DMSO vehicle control).

    • Positive Control: 158 µL Assay Buffer + 2 µL Acetazolamide (at various concentrations) + 20 µL Enzyme Solution + 20 µL Substrate Solution.

    • Test Compounds: 158 µL Assay Buffer + 2 µL of each this compound dilution + 20 µL Enzyme Solution + 20 µL Substrate Solution.

  • Enzyme-Inhibitor Incubation:

    • To the appropriate wells, add 158 µL of Assay Buffer.

    • Add 2 µL of the corresponding inhibitor working solution (or DMSO for the maximum activity control).

    • Add 20 µL of the enzyme solution to all wells except the blank.

    • Incubate the plate at room temperature for 10 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the p-NPA substrate solution to all wells.

    • Immediately measure the increase in absorbance at 400 nm in a kinetic mode for a set period (e.g., 30 minutes) at room temperature.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting software.

Signaling Pathways and Experimental Workflows

Carbonic Anhydrase IX (CA IX) Inhibition in Cancer

CA IX is a transmembrane enzyme that is overexpressed in many types of cancer and contributes to the acidification of the tumor microenvironment, promoting tumor growth and metastasis.[8][9] Inhibition of CA IX by sulfonamides like this compound can reverse this acidification, leading to apoptosis of cancer cells.[2]

CAIX_Inhibition_Pathway Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_exp CA IX Expression (on cell surface) HIF1a->CAIX_exp HCO3_H HCO₃⁻ + H⁺ CAIX_exp->HCO3_H catalysis pHi_alkaline Alkaline Intracellular pH (pHi) CAIX_exp->pHi_alkaline CO2_H2O CO₂ + H₂O CO2_H2O->CAIX_exp pHe_acidic Acidic Extracellular pH (pHe) HCO3_H->pHe_acidic Tumor_Growth Tumor Proliferation & Metastasis pHe_acidic->Tumor_Growth pHi_alkaline->Tumor_Growth This compound This compound CAIX_inhib CA IX Inhibition This compound->CAIX_inhib CAIX_inhib->CAIX_exp blocks pHe_norm Normalized pHe CAIX_inhib->pHe_norm pHi_acidic Intracellular Acidification CAIX_inhib->pHi_acidic Apoptosis Apoptosis pHi_acidic->Apoptosis

Caption: CA IX inhibition by this compound in cancer.

Carbonic Anhydrase II (CA II) Inhibition in Glaucoma

In the eye, CA II in the ciliary body epithelium catalyzes the formation of bicarbonate, which drives the secretion of aqueous humor. Elevated intraocular pressure, a major risk factor for glaucoma, can result from excessive aqueous humor production.[6][10] Sulfonamide inhibitors reduce aqueous humor secretion by blocking CA II activity, thereby lowering intraocular pressure.[10]

CAII_Inhibition_Glaucoma Ciliary_Ep Ciliary Body Epithelium CAII Carbonic Anhydrase II (CA II) Ciliary_Ep->CAII HCO3_prod HCO₃⁻ Production CAII->HCO3_prod catalyzes CO2_H2O CO₂ + H₂O CO2_H2O->CAII Aq_Humor Aqueous Humor Secretion HCO3_prod->Aq_Humor IOP Increased Intraocular Pressure (IOP) Aq_Humor->IOP Glaucoma Glaucoma IOP->Glaucoma This compound This compound CAII_inhib CA II Inhibition This compound->CAII_inhib CAII_inhib->CAII blocks Reduced_Aq_Humor Reduced Aqueous Humor Secretion CAII_inhib->Reduced_Aq_Humor Reduced_IOP Decreased IOP Reduced_Aq_Humor->Reduced_IOP CA_Inhibition_Workflow Start Start: Compound (e.g., this compound) Prep Prepare Stock Solutions: - Compound - Enzyme (CA isoform) - Buffers & Substrate Start->Prep Assay_Setup Set up 96-well Plate: - Blanks - Controls (No inhibitor, Positive inhibitor) - Test compound dilutions Prep->Assay_Setup Incubation Pre-incubate Enzyme with Inhibitor Assay_Setup->Incubation Reaction Initiate Reaction (Add Substrate) Incubation->Reaction Measurement Kinetic Measurement (Spectrophotometry) Reaction->Measurement Data_Analysis Data Analysis: - Calculate Reaction Rates - Determine % Inhibition Measurement->Data_Analysis IC50_Ki Calculate IC₅₀ / Kᵢ values Data_Analysis->IC50_Ki End End: Potency and Selectivity Profile IC50_Ki->End

References

Application Notes and Protocols for the Quantification of Sulthiame in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Sulthiame, an antiepileptic drug, in biological matrices such as plasma and serum. The protocols described herein are based on established analytical techniques, namely High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Introduction

Sulthiame is a carbonic anhydrase inhibitor used in the treatment of epilepsy. Accurate and reliable quantification of Sulthiame in biological samples is crucial for therapeutic drug monitoring (TDM), pharmacokinetic studies, and bioequivalence trials. This document outlines two robust methods for Sulthiame determination, providing detailed experimental protocols, comparative quantitative data, and visual workflows to aid researchers in implementing these techniques.

Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method offers a reliable and cost-effective approach for the quantification of Sulthiame in plasma and serum samples. It is well-suited for routine therapeutic drug monitoring where high sensitivity is not the primary requirement.

Quantitative Data Summary
ParameterHPLC-UV Method 1HPLC-UV Method 2
Biological Matrix Serum/PlasmaPharmaceutical Dosage Forms
Linearity Range 0.2 - 50.0 µg/mL2.5 - 15 µg/mL
Correlation Coefficient (r²) > 0.99990.998
Limit of Detection (LOD) 0.19 µg/mL4.2 µg/mL
Lower Limit of Quantification (LLOQ) 0.58 µg/mL9.5 µg/mL
Intra-day Precision (%CV) 1.06%< 1%
Inter-day Precision (%CV) 1.25%< 1%
Accuracy (Bias %) -4.61% to 0.80%98.3% to 101.7%
Recovery ~100%Not Specified
Experimental Protocol

1. Sample Preparation: Protein Precipitation

This procedure is designed to remove proteins from plasma or serum samples, which can interfere with the chromatographic analysis.

  • Step 1: Pipette 200 µL of the plasma or serum sample into a clean microcentrifuge tube.

  • Step 2: Add 400 µL of acetonitrile to the tube. Acetonitrile acts as the precipitating agent.

  • Step 3: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Step 4: Centrifuge the tube at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Step 5: Carefully collect the clear supernatant and transfer it to a clean autosampler vial for HPLC analysis.

2. Chromatographic Conditions

  • Instrument: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of deionized water and methanol. A common starting ratio is 70:30 (v/v). The exact ratio may require optimization based on the specific column and system.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient.

  • Detection Wavelength: 245 nm.

  • Injection Volume: 20 µL.

  • Internal Standard (Optional but Recommended): Desethylatrazine can be used as an internal standard to improve precision and accuracy.

Workflow Diagram: HPLC-UV Analysis of Sulthiame

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sample Plasma/Serum Sample Add_ACN Add Acetonitrile Sample->Add_ACN 1:2 ratio Vortex Vortex Add_ACN->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant HPLC_Injection Inject into HPLC Supernatant->HPLC_Injection C18_Column C18 Column Separation HPLC_Injection->C18_Column UV_Detection UV Detection at 245 nm C18_Column->UV_Detection Data_Analysis Data Analysis UV_Detection->Data_Analysis

Caption: Workflow for Sulthiame quantification by HPLC-UV.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method provides higher sensitivity and selectivity compared to HPLC-UV, making it the preferred choice for pharmacokinetic studies and analyses requiring low detection limits.

Quantitative Data Summary

While specific comprehensive validation data for a single Sulthiame LC-MS/MS method was not fully detailed in the initial search, the following table presents typical performance characteristics for the analysis of sulfonamides in biological matrices.

ParameterExpected LC-MS/MS Performance
Biological Matrix Plasma, Serum, Whole Blood, Urine
Linearity Range Typically in the ng/mL range (e.g., 0.5 - 500 ng/mL)
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) ≤ 1 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (Bias %) Within ±15%
Recovery > 80%
Experimental Protocol

1. Sample Preparation: Solid-Phase Extraction (SPE)

SPE is a common technique for cleaning up and concentrating analytes from complex biological matrices prior to LC-MS/MS analysis.

  • Step 1: Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.

  • Step 2: Sample Loading: Dilute 100 µL of plasma or serum with 400 µL of 2% formic acid in water. Load the diluted sample onto the conditioned SPE cartridge.

  • Step 3: Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove interfering substances.

  • Step 4: Elution: Elute Sulthiame from the cartridge with 1 mL of 5% ammonium hydroxide in methanol.

  • Step 5: Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

2. Chromatographic Conditions

  • Instrument: A LC-MS/MS system consisting of a UHPLC or HPLC coupled to a triple quadrupole mass spectrometer.

  • Column: A C18 or similar reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: Ramp to 95% B

    • 3.0-4.0 min: Hold at 95% B

    • 4.1-5.0 min: Return to 5% B and equilibrate

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometric Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Precursor Ion (Q1): m/z 291.05 [M+H]⁺.[1]

    • Product Ion (Q3) for Quantification: m/z 227.1.[1]

    • Product Ion (Q3) for Confirmation: m/z 185.0.[1]

  • Source Parameters: Optimized for the specific instrument, but typical values include:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

  • Collision Energy: Optimized for each transition.

Workflow Diagram: LC-MS/MS Analysis of Sulthiame

LCMSMS_Workflow cluster_prep Sample Preparation (SPE) cluster_analysis LC-MS/MS Analysis Sample Plasma/Serum Sample Load Load Sample Sample->Load Condition Condition SPE Cartridge Condition->Load Wash Wash Cartridge Load->Wash Elute Elute Sulthiame Wash->Elute Evaporate Evaporate & Reconstitute Elute->Evaporate LC_Injection Inject into LC Evaporate->LC_Injection LC_Separation Gradient Separation LC_Injection->LC_Separation MSMS_Detection MS/MS Detection (MRM) LC_Separation->MSMS_Detection Data_Quant Data Quantification MSMS_Detection->Data_Quant

Caption: Workflow for Sulthiame quantification by LC-MS/MS.

References

High-Throughput Screening for Novel Carbonic Anhydrase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the high-throughput screening (HTS) of novel carbonic anhydrase (CA) inhibitors, with a focus on sulfonamide-based compounds like Sulclamide. The protocols outlined are adaptable for screening large compound libraries to identify potent and selective inhibitors against various CA isoforms.

Introduction to Carbonic Anhydrases as Therapeutic Targets

Carbonic anhydrases are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. This fundamental physiological reaction is crucial for processes such as respiration, pH homeostasis, and electrolyte secretion.[1] Several of the 15 human CA isoforms are implicated in a range of diseases. Notably, the transmembrane isoforms CA IX and CA XII are overexpressed in many solid tumors, contributing to the acidic tumor microenvironment which promotes tumor growth and metastasis, making them significant oncology targets.[2][3][4][5][6] In ophthalmology, CA II is involved in the production of aqueous humor, and its inhibition is a key strategy in the management of glaucoma.[7][8][9]

Sulfonamides represent a well-established class of potent CA inhibitors, forming the basis for many clinically used drugs.[1] High-throughput screening methodologies are essential for the discovery of new, more selective, and potent sulfonamide-based inhibitors like this compound.

High-Throughput Screening Assays for Carbonic Anhydrase Inhibitors

Several HTS methodologies are available for screening CA inhibitors, with colorimetric and fluorescence-based assays being the most common due to their robustness, sensitivity, and adaptability to automation.

Colorimetric HTS Assay

This assay leverages the esterase activity of CAs on a chromogenic substrate, p-nitrophenyl acetate (pNPA). The enzymatic cleavage of pNPA releases p-nitrophenol, a yellow-colored product that can be quantified by measuring absorbance at 405 nm.[1][10] The rate of color development is proportional to the CA activity, and a decrease in this rate in the presence of a test compound indicates inhibition.

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Compound_Plating Compound Plating (Test Compounds, Controls) Dispense_Compounds Dispense Compounds into 384-well plate Compound_Plating->Dispense_Compounds Enzyme_Prep Enzyme Preparation (Carbonic Anhydrase) Add_Enzyme Add CA Enzyme Enzyme_Prep->Add_Enzyme Substrate_Prep Substrate Preparation (pNPA) Add_Substrate Add pNPA Substrate (Initiate Reaction) Substrate_Prep->Add_Substrate Pre_incubation Pre-incubation (15 min, RT) Add_Enzyme->Pre_incubation Pre_incubation->Add_Substrate Kinetic_Read Kinetic Absorbance Reading (405 nm) Add_Substrate->Kinetic_Read Data_Analysis Data Analysis (Calculate % Inhibition, IC50) Kinetic_Read->Data_Analysis Hit_Identification Hit Identification Data_Analysis->Hit_Identification

Workflow for a colorimetric high-throughput screening assay for carbonic anhydrase inhibitors.

Materials:

  • CA Assay Buffer: 20 mM Tris-HCl, pH 7.4, 100 mM NaCl, 0.05% Tween-20

  • Carbonic Anhydrase Enzyme: (e.g., human CA II, IX, or XII)

  • Substrate: p-Nitrophenyl Acetate (pNPA)

  • Positive Control Inhibitor: Acetazolamide

  • Test Compounds: Solubilized in DMSO

  • 384-well clear, flat-bottom microplates

  • Microplate reader with kinetic reading capabilities at 405 nm

Procedure:

  • Compound Plating: Prepare serial dilutions of test compounds and the positive control (Acetazolamide) in DMSO. Using an automated liquid handler, dispense 100 nL of each compound dilution, positive control, or DMSO (for enzyme and negative controls) into the appropriate wells of a 384-well plate.[1]

  • Enzyme Preparation and Addition: Prepare a working solution of the carbonic anhydrase enzyme in CA Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate. Add 20 µL of the CA enzyme working solution to the wells containing test compounds, positive control, and the enzyme control (DMSO). Add 20 µL of CA Assay Buffer to the background control wells.[1]

  • Pre-incubation: Mix the plate gently and incubate at room temperature for 15 minutes to allow the compounds to interact with the enzyme.[1]

  • Substrate Addition: Prepare a working solution of pNPA in CA Assay Buffer. Add 20 µL of the pNPA substrate solution to all wells to initiate the enzymatic reaction.[1]

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode at room temperature for 15-30 minutes, taking readings every 30-60 seconds.[1]

  • Data Analysis:

    • For each well, calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance versus time curve (ΔAbs/Δt).[1]

    • Calculate the percentage of inhibition for each test compound concentration using the following formula: % Inhibition = 100 * (1 - (V_inhibitor - V_background) / (V_enzyme_control - V_background))

    • Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Fluorescence-Based HTS Assay

This assay is based on the displacement of a fluorescent probe from the active site of the carbonic anhydrase by a competitive inhibitor.[11] A common approach utilizes a fluorescent sulfonamide, such as dansylamide, which exhibits increased fluorescence upon binding to the enzyme's active site due to fluorescence resonance energy transfer (FRET) from nearby tryptophan residues.[12] When a more potent, non-fluorescent inhibitor is introduced, it displaces the fluorescent probe, leading to a decrease in fluorescence.

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Compound_Plating Compound Plating (Test Compounds, Controls) Dispense_Compounds Dispense Compounds into 384-well black plate Compound_Plating->Dispense_Compounds Enzyme_Probe_Mix Prepare Enzyme-Probe Complex (CA + Fluorescent Sulfonamide) Add_Enzyme_Probe Add Enzyme-Probe Complex Enzyme_Probe_Mix->Add_Enzyme_Probe Incubation Incubation (30 min, RT, protected from light) Add_Enzyme_Probe->Incubation Fluorescence_Read Fluorescence Reading (e.g., Ex: 280 nm, Em: 480 nm) Incubation->Fluorescence_Read Data_Analysis Data Analysis (Calculate % Displacement, IC50) Fluorescence_Read->Data_Analysis Hit_Confirmation Hit Confirmation Data_Analysis->Hit_Confirmation

Workflow for a fluorescence-based high-throughput screening assay for carbonic anhydrase inhibitors.

Materials:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM NaCl

  • Carbonic Anhydrase Enzyme: (e.g., human CA II)

  • Fluorescent Probe: Dansylamide

  • Positive Control Inhibitor: Acetazolamide

  • Test Compounds: Solubilized in DMSO

  • 384-well black, low-volume microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Plating: Prepare serial dilutions of test compounds and the positive control in DMSO. Dispense 100 nL of each into the wells of a 384-well black plate.

  • Enzyme-Probe Complex Preparation: Prepare a pre-mixed solution of the carbonic anhydrase enzyme and dansylamide in the assay buffer. The optimal concentrations of both should be determined empirically to achieve a good signal-to-background ratio.

  • Addition of Enzyme-Probe Complex: Add 20 µL of the enzyme-probe complex to each well of the plate containing the test compounds.

  • Incubation: Mix the plate gently and incubate at room temperature for 30 minutes, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using an appropriate excitation and emission wavelength pair for dansylamide (e.g., Ex: 280 nm, Em: 480 nm).

  • Data Analysis:

    • Calculate the percentage of displacement for each test compound concentration using the following formula: % Displacement = 100 * (1 - (F_inhibitor - F_min) / (F_max - F_min)) Where F_inhibitor is the fluorescence in the presence of the test compound, F_max is the fluorescence of the enzyme-probe complex with DMSO, and F_min is the fluorescence of the probe alone or in the presence of a saturating concentration of a known inhibitor.

    • Plot the % Displacement against the logarithm of the compound concentration and fit the data to determine the IC50 value.

Data Presentation: Quantitative Inhibition of Carbonic Anhydrases by Sulfonamide Inhibitors

The following tables summarize the inhibitory activity (Kᵢ values in nM) of various sulfonamide-based inhibitors against key human carbonic anhydrase isoforms.

Table 1: Inhibition of Cytosolic Carbonic Anhydrase Isoforms (hCA I and hCA II) by Selected Sulfonamides.

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)Selectivity (I/II)Reference
Acetazolamide25012.120.66[13]
Methazolamide50143.57[10]
Dorzolamide30003.5857.14[14]
Brinzolamide31003.11000[14]
This compound Analog 12401912.63[14]
This compound Analog 221858326.33[14]
Compound 10d 6.2--[13]
Compound 15 -3.3-[13]

Table 2: Inhibition of Tumor-Associated Carbonic Anhydrase Isoforms (hCA IX and hCA XII) by Selected Sulfonamides.

CompoundhCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Selectivity (IX/XII)Reference
Acetazolamide25.85.74.53[13]
SLC-0111455.97.63[14]
Sulfaguanidine Analog 11686720.25[15]
Sulfaguanidine Analog 29213352.75[15]
Indole-triazole Hybrid 6o -10-[16]
Indole-triazole Hybrid 6m -41.9-[16]
Compound 15 6.1--[13]
Compound 4c 8.5--[13]

Signaling Pathways and Logical Relationships

Carbonic Anhydrase IX and XII in the Tumor Microenvironment

CA IX and CA XII play a critical role in maintaining the pH homeostasis of tumor cells in a hypoxic environment. Their activity leads to the acidification of the extracellular space, which promotes tumor cell invasion, metastasis, and resistance to therapy.[2][3][4][6]

G cluster_cell Tumor Cell cluster_tme Tumor Microenvironment Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CA9_12_expression CA IX & CA XII Expression HIF1a->CA9_12_expression CO2_H2O CO₂ + H₂O CA9_12_expression->CO2_H2O Catalyzes HCO3_H HCO₃⁻ + H⁺ CO2_H2O->HCO3_H CA IX/XII Intracellular_pH ↑ Intracellular pH (Alkalinization) HCO3_H->Intracellular_pH leads to Extracellular_pH ↓ Extracellular pH (Acidification) HCO3_H->Extracellular_pH H⁺ exported Cell_Proliferation Cell Proliferation & Survival Intracellular_pH->Cell_Proliferation ECM_degradation ECM Degradation Extracellular_pH->ECM_degradation Invasion_Metastasis Invasion & Metastasis ECM_degradation->Invasion_Metastasis CA_Inhibitors CA Inhibitors (e.g., this compound analogs) CA_Inhibitors->CA9_12_expression Inhibit

Role of CA IX and CA XII in the tumor microenvironment and the inhibitory effect of sulfonamides.
Carbonic Anhydrase II in Glaucoma

In the ciliary body of the eye, CA II is essential for the secretion of aqueous humor. Inhibition of CA II reduces the formation of bicarbonate ions, which in turn decreases fluid transport and lowers intraocular pressure (IOP).[7][17]

G cluster_ciliary Ciliary Epithelium CO2_H2O CO₂ + H₂O CA2 Carbonic Anhydrase II (CA II) CO2_H2O->CA2 HCO3_H HCO₃⁻ + H⁺ CA2->HCO3_H Catalyzes Bicarbonate_Secretion Bicarbonate Secretion HCO3_H->Bicarbonate_Secretion Aqueous_Humor_Production Aqueous Humor Production Bicarbonate_Secretion->Aqueous_Humor_Production IOP ↑ Intraocular Pressure (IOP) Aqueous_Humor_Production->IOP Glaucoma Glaucoma IOP->Glaucoma CA_Inhibitors CA II Inhibitors (e.g., Dorzolamide) CA_Inhibitors->CA2 Inhibit

References

Application Notes and Protocols for Sulclamide in Preclinical Edema Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific preclinical data for a compound named "Sulclamide" was identified in the public domain. The following application notes and protocols are based on established preclinical models for edema and the known anti-inflammatory properties of sulfonamide derivatives. The quantitative data presented are representative examples derived from studies on similar compounds and should be considered illustrative.

Introduction

Edema, the swelling caused by excess fluid trapped in the body's tissues, is a hallmark of inflammation. Preclinical models of edema are crucial for the evaluation of novel anti-inflammatory agents. This compound, as a putative sulfonamide-containing compound, is hypothesized to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade. This document provides detailed protocols for two standard preclinical models of acute inflammation—carrageenan-induced paw edema and lipopolysaccharide (LPS)-induced paw edema—to assess the potential efficacy of this compound.

Sulfonamide derivatives have been investigated for their anti-inflammatory properties, often targeting enzymes like cyclooxygenase (COX) or modulating the production of pro-inflammatory cytokines. The protocols outlined below are designed to elucidate the potential mechanisms of action of this compound in reducing edema.

Experimental Protocols

Carrageenan-Induced Paw Edema Model

This is a widely used and reproducible model for evaluating acute, non-immune inflammation and is sensitive to cyclooxygenase inhibitors. The inflammatory response is biphasic, with an early phase mediated by histamine and serotonin, and a later phase involving prostaglandins and cytokines.

Objective: To assess the anti-edematous effect of this compound in a rat model of carrageenan-induced paw inflammation.

Materials:

  • Male Wistar rats (180-220 g)

  • This compound

  • Carrageenan (1% w/v in sterile 0.9% saline)

  • Positive control: Indomethacin (5-10 mg/kg) or Celecoxib (60 mg/kg)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Plethysmometer

  • Syringes and needles (27G)

Procedure:

  • Animal Acclimatization: Acclimate rats to laboratory conditions for at least one week prior to the experiment.

  • Grouping: Randomly divide animals into the following groups (n=6-8 per group):

    • Vehicle Control (receives vehicle only)

    • Carrageenan Control (receives vehicle + carrageenan)

    • This compound-treated groups (e.g., 10, 30, 100 mg/kg, p.o.) + carrageenan

    • Positive Control (e.g., Indomethacin 10 mg/kg, p.o.) + carrageenan

  • Dosing: Administer this compound, vehicle, or the positive control drug orally (p.o.) 60 minutes before the induction of edema.

  • Edema Induction: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat. The left paw can be injected with saline to serve as a control.

  • Edema Measurement: Measure the paw volume of both hind paws using a plethysmometer at baseline (0 hours) and at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point: Edema (mL) = Paw volume at time 't' - Paw volume at baseline.

    • Calculate the percentage inhibition of edema for each treated group compared to the carrageenan control group using the formula: % Inhibition = [ (Mean edema of control group - Mean edema of treated group) / Mean edema of control group ] x 100

Biochemical Analysis (Optional): At the end of the experiment (e.g., 5 hours), animals can be euthanized, and blood and paw tissue can be collected.

  • Cytokine Analysis: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in serum or paw tissue homogenates using ELISA kits.

  • Prostaglandin Measurement: Determine the concentration of PGE2 in the paw tissue.

  • Myeloperoxidase (MPO) Assay: Quantify neutrophil infiltration in the paw tissue by measuring MPO activity.

Lipopolysaccharide (LPS)-Induced Paw Edema Model

This model is particularly useful for identifying anti-inflammatory agents that modulate cytokine activity, especially TNF-α.

Objective: To evaluate the effect of this compound on cytokine-mediated inflammation in a rat model of LPS-induced paw edema.

Materials:

  • Male Wistar rats (180-220 g)

  • This compound

  • Lipopolysaccharide (LPS) from E. coli (1 mg/mL in sterile 0.9% saline)

  • Positive control: A known cytokine modulator like Pentoxifylline or a specific TNF-α inhibitor.

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Plethysmometer

  • Syringes and needles (27G)

Procedure:

  • Animal Acclimatization and Grouping: Follow the same procedure as for the carrageenan model.

  • Dosing: Administer this compound, vehicle, or the positive control drug orally (p.o.) 60 minutes before the induction of edema.

  • Edema Induction: Inject 0.1 mL of LPS solution (1 mg/mL) into the subplantar region of the right hind paw of each rat.

  • Edema Measurement: Measure the paw volume using a plethysmometer at baseline (0 hours) and at 1, 2, 4, and 6 hours post-LPS injection.

  • Data Analysis: Calculate the increase in paw volume and the percentage inhibition of edema as described for the carrageenan model.

Biochemical Analysis:

  • Collect blood samples at different time points (e.g., 1, 3, and 5 hours) to measure serum levels of TNF-α and IL-6 via ELISA. The peak of TNF-α is expected around 1-2 hours, while IL-6 peaks later.

  • At the end of the experiment, paw tissue can be collected for analysis of cytokine levels and MPO activity.

Data Presentation

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats (Representative Data)

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3 hours (Mean ± SEM)% Inhibition of Edema at 3 hours
Vehicle Control -0.85 ± 0.05-
Carrageenan Control -1.52 ± 0.080
This compound 101.15 ± 0.0724.3
This compound 300.94 ± 0.06 38.2
This compound 1000.78 ± 0.0548.7
Indomethacin 100.72 ± 0.04**52.6
p<0.05, **p<0.01 compared to Carrageenan Control. Data are hypothetical and for illustrative purposes.

Table 2: Effect of this compound on Serum Cytokine Levels in LPS-Induced Paw Edema Model (Representative Data)

Treatment GroupDose (mg/kg)Serum TNF-α (pg/mL) at 2 hours (Mean ± SEM)% Reduction of TNF-αSerum IL-6 (pg/mL) at 4 hours (Mean ± SEM)% Reduction of IL-6
Vehicle Control -55 ± 8-120 ± 15-
LPS Control -450 ± 350850 ± 600
This compound 30310 ± 2831.1580 ± 4531.8
This compound 100225 ± 20 50.0410 ± 3851.8
Positive Control -190 ± 18 57.8350 ± 3058.8
*p<0.05, **p<0.01 compared to LPS Control. Data are hypothetical and for illustrative purposes.

Visualizations

Signaling Pathway of Carrageenan-Induced Inflammation

G Carrageenan Carrageenan Injection CellDamage Cellular Damage Carrageenan->CellDamage Mediators1 Release of Histamine, Serotonin, Bradykinin (Early Phase) CellDamage->Mediators1 PLA2 Phospholipase A2 (PLA2) Activation CellDamage->PLA2 Cytokines Production of Cytokines (TNF-α, IL-1β, IL-6) (Late Phase) CellDamage->Cytokines Vasodilation Vasodilation & Increased Vascular Permeability Mediators1->Vasodilation ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid COX Cyclooxygenase (COX) ArachidonicAcid->COX Prostaglandins Prostaglandins (PGE2) COX->Prostaglandins Prostaglandins->Vasodilation Cytokines->Vasodilation Edema Edema Formation Vasodilation->Edema This compound This compound (Hypothesized Target) This compound->COX This compound->Cytokines

Caption: Hypothesized mechanism of this compound in carrageenan-induced inflammation.

LPS-Induced Pro-inflammatory Signaling Pathway

G LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 MyD88 MyD88-dependent Pathway TLR4->MyD88 NFkB NF-κB Activation MyD88->NFkB ProinflammatoryGenes Transcription of Pro-inflammatory Genes NFkB->ProinflammatoryGenes Cytokines TNF-α, IL-1β, IL-6 ProinflammatoryGenes->Cytokines iNOS iNOS ProinflammatoryGenes->iNOS COX2 COX-2 ProinflammatoryGenes->COX2 Inflammation Inflammation & Edema Cytokines->Inflammation iNOS->Inflammation COX2->Inflammation This compound This compound (Hypothesized Target) This compound->NFkB

Caption: LPS-TLR4 signaling pathway as a potential target for this compound.

Experimental Workflow for Preclinical Edema Models

G Acclimatization Animal Acclimatization (1 week) Grouping Random Grouping (n=6-8 per group) Acclimatization->Grouping Dosing Oral Administration (this compound, Vehicle, Positive Control) Grouping->Dosing Induction Edema Induction (Carrageenan or LPS) Dosing->Induction 60 min post-dose Measurement Paw Volume Measurement (0, 1, 2, 3, 4, 5 hrs) Induction->Measurement Analysis Data Analysis (% Inhibition) Measurement->Analysis Biochem Biochemical Analysis (Cytokines, MPO, PGE2) Measurement->Biochem At end of experiment

Caption: General experimental workflow for in vivo edema models.

Application Notes and Protocols: Developing Cell-Based Assays for Sulclamide Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulclamide is a novel sulfonamide-based compound with therapeutic potential. Sulfonamides are a class of synthetic compounds that have demonstrated a broad range of biological activities. In the context of oncology, sulfonamide derivatives have been shown to target various proteins that are overexpressed in cancer cells, acting as inhibitors of critical enzymes and signaling pathways.[1] These compounds can disrupt pivotal signaling cascades involved in cancer progression, such as those mediated by tyrosine kinases.[1] Furthermore, they have been observed to inhibit carbonic anhydrases, leading to a disruption of pH regulation in cancer cells, which can impede their growth and survival.[1] Some sulfonamides also exhibit inhibitory effects on matrix metalloproteinases, which are key to cancer cell invasion and metastasis.[1]

This document provides detailed protocols for a panel of cell-based assays to characterize the biological activity of this compound, focusing on its potential as an anti-cancer agent. The proposed assays will evaluate its effects on cell viability, induction of apoptosis, and modulation of key signaling pathways.

Key Signaling Pathways in this compound's Potential Mechanism of Action

Based on the known activities of related sulfonamide compounds, this compound may exert its effects through the modulation of several key signaling pathways involved in cancer cell proliferation, survival, and apoptosis. A proposed signaling pathway for this compound's anti-cancer activity is presented below.

Sulclamide_Signaling_Pathway Proposed Signaling Pathway for this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K K_ATP KATP Channel ROS ROS K_ATP->ROS This compound This compound This compound->RTK This compound->K_ATP This compound->ROS Akt Akt PI3K->Akt Caspase9 Caspase-9 Akt->Caspase9 ROS->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway for this compound's anti-cancer activity.

Experimental Workflow for Assessing this compound Activity

The following diagram outlines the general workflow for evaluating the cellular effects of this compound.

Experimental_Workflow start Start: Select Cancer Cell Line culture Cell Culture and Seeding start->culture treat Treat cells with varying concentrations of this compound culture->treat viability Cell Viability Assay (MTT Assay) treat->viability apoptosis Apoptosis Assay (Annexin V/PI Staining) treat->apoptosis pathway Signaling Pathway Analysis (Western Blot) treat->pathway data Data Acquisition and Analysis viability->data apoptosis->data pathway->data end End: Determine this compound Activity Profile data->end

Caption: General experimental workflow for this compound assessment.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay determines the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line (e.g., MCF-7, A549, or a relevant line for the cancer type of interest)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and untreated control wells.

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium containing MTT and add 100 µL of solubilization solution to each well.

  • Incubate the plate for 15 minutes at room temperature with gentle shaking to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation:

This compound (µM)Absorbance (570 nm) - 24h% Viability - 24hAbsorbance (570 nm) - 48h% Viability - 48hAbsorbance (570 nm) - 72h% Viability - 72h
0 (Vehicle)1.25 ± 0.081001.32 ± 0.091001.41 ± 0.11100
11.21 ± 0.0796.81.25 ± 0.0894.71.28 ± 0.0990.8
100.98 ± 0.0678.40.85 ± 0.0564.40.75 ± 0.0653.2
500.62 ± 0.0449.60.41 ± 0.0331.10.30 ± 0.0221.3
1000.35 ± 0.0328.00.22 ± 0.0216.70.15 ± 0.0110.6
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line

  • Complete growth medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with various concentrations of this compound for a predetermined time (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Data Presentation:

This compound (µM)Viable Cells (%) (Annexin V- / PI-)Early Apoptotic Cells (%) (Annexin V+ / PI-)Late Apoptotic Cells (%) (Annexin V+ / PI+)Necrotic Cells (%) (Annexin V- / PI+)
0 (Vehicle)95.2 ± 2.12.5 ± 0.51.8 ± 0.40.5 ± 0.1
1080.1 ± 3.512.3 ± 1.25.4 ± 0.82.2 ± 0.4
5045.6 ± 4.235.8 ± 2.915.1 ± 1.53.5 ± 0.6
10020.3 ± 3.150.2 ± 4.124.8 ± 2.34.7 ± 0.7
Signaling Pathway Analysis (Western Blot)

This protocol allows for the detection of changes in the expression and phosphorylation status of key proteins in a signaling pathway.

Materials:

  • Cancer cell line

  • Complete growth medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.

  • Lyse the cells with lysis buffer and collect the lysates.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Data Presentation:

This compound (µM)p-Akt / Total Akt (Fold Change)Cleaved Caspase-3 / Pro-Caspase-3 (Fold Change)
0 (Vehicle)1.001.00
100.65 ± 0.072.8 ± 0.3
500.28 ± 0.046.5 ± 0.8
1000.12 ± 0.0211.2 ± 1.5

Logical Relationship Diagram for Data Interpretation

The following diagram illustrates how the data from the different assays can be integrated to understand the activity of this compound.

Data_Interpretation viability_data Decreased Cell Viability (MTT Assay) conclusion Conclusion: This compound induces apoptosis-mediated cell death via inhibition of the PI3K/Akt signaling pathway viability_data->conclusion apoptosis_data Increased Apoptosis (Annexin V/PI) apoptosis_data->conclusion pathway_data Modulation of Signaling Proteins (Western Blot) pathway_data->conclusion

Caption: Logical flow for interpreting this compound's activity.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Sulclamide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting for common issues encountered during the synthesis of Sulclamide, a crucial step for researchers and drug development professionals. The following questions and answers are designed to diagnose and resolve challenges in your synthetic workflow, enhancing both yield and purity.

Troubleshooting Guide

Low Yield

Q1: My this compound synthesis is resulting in a very low yield. What are the common causes and how can I improve it?

A1: Low yields in this compound synthesis can stem from several factors. Below are the most common causes and their respective solutions:

  • Poor Reactivity of Starting Materials:

    • Amine Nucleophilicity: The reactivity of the amine is critical. Electron-deficient anilines or sterically hindered amines are less nucleophilic and react more slowly.[1]

      • Solution: Consider increasing the reaction temperature or using a more forcing solvent. The addition of a catalyst like 4-dimethylaminopyridine (DMAP) can also enhance the reaction rate by forming a more reactive intermediate.[1]

    • Sulfonylating Agent Stability: Standard sulfonyl chlorides can be prone to degradation.

      • Solution: Using sulfonyl fluorides, which are often more stable, may provide better yields, particularly with amines that have other functional groups.[1]

  • Side Reactions:

    • Hydrolysis of Sulfonyl Chloride: Sulfonyl chlorides are susceptible to hydrolysis, especially in the presence of water and a base, which consumes the starting material.[1]

      • Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents. If an aqueous workup is necessary, perform it quickly at a low temperature.[1] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also minimize exposure to atmospheric moisture.[2]

  • Reaction Conditions:

    • Inadequate Base: A base is necessary to neutralize the HCl generated during the reaction. If the base is not strong enough or used in insufficient amounts, the reaction mixture will become acidic, protonating the amine and reducing its nucleophilicity.[2]

      • Solution: Use at least one equivalent of a suitable base, such as pyridine or triethylamine. For less reactive amines, a stronger base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) may be required.[2]

    • Incorrect Solvent: The choice of solvent can significantly impact the reaction rate and yield.

      • Solution: Aprotic solvents like dichloromethane (DCM), acetonitrile (ACN), or tetrahydrofuran (THF) are commonly used.[2] The optimal solvent will depend on the specific substrates and reaction conditions.

Purity Issues

Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products and how can I minimize them?

A2: The formation of side products is a common challenge. Here are some of the most frequent impurities and strategies to avoid them:

  • Unreacted Starting Materials: The most common "impurities" are often the starting amine and the hydrolyzed sulfonyl chloride (sulfonic acid).[1]

    • Minimization: To drive the reaction to completion, try increasing the reaction time or temperature. Using a slight excess (1.1-1.2 equivalents) of the sulfonyl chloride can help consume all of the amine.[1] Conversely, a slight excess of the amine can ensure all the sulfonyl chloride reacts.[2]

  • Bis-sulfonylation of Primary Amines: Primary amines can sometimes react with two molecules of the sulfonyl chloride, leading to a di-sulfonated byproduct.

    • Minimization: To avoid this, use a 1:1 stoichiometry of the amine to the sulfonyl chloride and add the sulfonylating agent slowly to the amine solution.[1]

  • Hydrolyzed Sulfonyl Chloride (Sulfonic Acid): This is formed when the sulfonyl chloride reacts with trace amounts of water.[1]

    • Minimization: As mentioned previously, ensure all reagents and solvents are anhydrous and the glassware is thoroughly dried.[1][2]

Q3: My purified this compound still shows impurities in the final analysis. What purification strategies can I employ?

A3: Effective purification is key to obtaining high-purity this compound. Here are some recommended techniques:

  • Aqueous Workup: A standard workup procedure can remove many common impurities.[1]

    • Acid Wash (e.g., 1M HCl): This will remove any unreacted amine and other basic byproducts.[1]

    • Base Wash (e.g., saturated NaHCO₃): This will remove unreacted sulfonyl chloride (as sulfonic acid) and other acidic impurities.[1]

  • Column Chromatography: This is a very effective method for separating the desired product from impurities.

    • Solvent System: A common eluent system is a mixture of ethyl acetate and hexanes. The polarity can be adjusted based on the polarity of your specific this compound derivative.[1]

    • Tailing: Sulfonamides can sometimes exhibit "tailing" on silica gel due to the acidic nature of the N-H proton. Adding a small amount of a modifier to the eluent, such as 0.5-1% triethylamine or acetic acid, can often lead to better peak shapes.[1]

  • Recrystallization: If the this compound is a solid, recrystallization from a suitable solvent system can be a highly effective final purification step to achieve high purity.

Frequently Asked Questions (FAQs)

Q4: What is the optimal temperature for this compound synthesis?

A4: The optimal temperature depends on the reactivity of your specific starting materials. Many sulfonamide syntheses can be carried out at room temperature.[1] However, for less reactive or sterically hindered amines, increasing the temperature may be necessary to achieve a reasonable reaction rate.[1][2] It is advisable to monitor the reaction progress by TLC or LC-MS to determine the optimal conditions.

Q5: Should I be concerned about the stability of my sulfonyl chloride?

A5: Yes, sulfonyl chlorides can be sensitive to moisture and can degrade over time, leading to lower yields.[1] It is best to use fresh or properly stored sulfonyl chloride. If you suspect degradation, you can consider using the more stable sulfonyl fluorides as an alternative.[1] Some sulfonyl chlorides can also be thermally unstable.[2]

Q6: Can I use a primary amine for my synthesis? What precautions should I take?

A6: Yes, primary amines are commonly used. However, a potential side reaction is bis-sulfonylation, where the amine reacts with two equivalents of the sulfonyl chloride.[1] To minimize this, use a 1:1 stoichiometric ratio of the amine and sulfonyl chloride, and add the sulfonyl chloride dropwise to the amine solution.[1]

Data Presentation

Table 1: Troubleshooting Guide for Low Yield in this compound Synthesis

Potential Cause Recommended Solution(s) Expected Outcome
Low amine nucleophilicityIncrease reaction temperature; use a catalyst (e.g., DMAP).[1]Increased reaction rate and yield.
Sulfonyl chloride instabilityUse fresh or purified sulfonyl chloride; consider using sulfonyl fluorides.[1]Improved yield and fewer side products.
Hydrolysis of sulfonyl chlorideUse anhydrous solvents and dried glassware; run under inert atmosphere.[1][2]Minimized formation of sulfonic acid byproduct.
Insufficient baseUse at least 1 equivalent of triethylamine or pyridine; for unreactive amines, use a stronger base like DBU.[2]Neutralization of HCl, maintaining amine nucleophilicity.
Suboptimal solventScreen aprotic solvents like DCM, ACN, or THF.[2]Improved solubility and reaction kinetics.

Table 2: Purity Optimization Strategies

Impurity Minimization Strategy Purification Method
Unreacted amineUse a slight excess (1.1-1.2 eq) of sulfonyl chloride; increase reaction time/temperature.[1]Acid wash (e.g., 1M HCl) during workup.[1]
Unreacted sulfonyl chlorideUse a slight excess of amine; ensure complete reaction.[2]Base wash (e.g., sat. NaHCO₃) during workup.[1]
Bis-sulfonated byproductUse 1:1 stoichiometry; slow addition of sulfonyl chloride.[1]Column chromatography.
Sulfonic acid (from hydrolysis)Use anhydrous conditions.[1][2]Base wash during workup.[1]

Experimental Protocols

Detailed Protocol for a General this compound Synthesis

This protocol outlines a general procedure for the synthesis of a sulfonamide from an amine and a sulfonyl chloride.

  • Preparation:

    • Ensure all glassware is thoroughly dried in an oven and allowed to cool under a stream of dry nitrogen or in a desiccator.

    • Use anhydrous solvents for the reaction.

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), dissolve the amine (1.0 equivalent) and a suitable base (e.g., triethylamine, 1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane).

    • Cool the solution to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride:

    • Dissolve the sulfonyl chloride (1.1 equivalents) in a minimal amount of the anhydrous solvent.

    • Add the sulfonyl chloride solution dropwise to the stirred amine solution over 10-15 minutes.[1]

  • Reaction:

    • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours.[1]

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete, dilute the mixture with the reaction solvent (e.g., DCM).

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.[1]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

    • If the product is a solid, further purification can be achieved by recrystallization from a suitable solvent.

Mandatory Visualization

Sulclamide_Synthesis_Workflow start Start reagents Amine & Sulfonyl Chloride (Starting Materials) start->reagents Select reaction Reaction in Anhydrous Solvent with Base (e.g., Triethylamine) reagents->reaction Combine workup Aqueous Workup (Acid & Base Wash) reaction->workup Quench & Extract purification Purification (Column Chromatography/ Recrystallization) workup->purification Isolate Crude product Pure this compound purification->product Isolate Pure Low_Yield_Troubleshooting start Low Yield Observed check_reagents Check Reagent Purity & Stability start->check_reagents anhydrous_conditions Ensure Anhydrous Conditions check_reagents->anhydrous_conditions Pure impure_reagents Purify/Replace Reagents check_reagents->impure_reagents Impure optimize_conditions Optimize Reaction Conditions anhydrous_conditions->optimize_conditions Yes dry_glassware Use Dry Glassware & Anhydrous Solvents anhydrous_conditions->dry_glassware No increase_temp Increase Temperature/ Use Catalyst optimize_conditions->increase_temp Slow Reaction rerun Re-run Reaction impure_reagents->rerun dry_glassware->rerun increase_temp->rerun Side_Reactions reactants Amine (R-NH2) + Sulfonyl Chloride (R'-SO2Cl) product Desired this compound (R-NH-SO2-R') reactants->product Base side_reactions Potential Side Reactions hydrolysis Hydrolysis (R'-SO3H) reactants->hydrolysis Trace Water bis_sulfonylation Bis-sulfonylation (R-N(SO2-R')2) reactants->bis_sulfonylation Primary Amine water H2O excess_so2cl Excess R'-SO2Cl

References

addressing Sulclamide instability in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the stability of Sulclamide in aqueous solutions. Below you will find frequently asked questions, troubleshooting guidance for common experimental issues, and detailed protocols to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound instability in aqueous solutions?

A1: The primary cause of this compound instability in aqueous solutions is hydrolysis. The sulfonamide bond is susceptible to cleavage, particularly under acidic conditions, leading to the degradation of the parent molecule.[1][2] This process can be accelerated by elevated temperatures.[1][3]

Q2: What are the main degradation products of this compound?

A2: Hydrolytic degradation of this compound typically breaks the sulfonamide bridge, yielding two primary products: the corresponding sulfanilic acid derivative and the heterocyclic amine moiety. Under certain oxidative conditions, other minor degradation products may also be observed.

Q3: How do pH and temperature affect the stability of this compound?

A3: Both pH and temperature are critical factors.

  • pH: this compound is most susceptible to hydrolysis in acidic solutions (pH < 4).[1] It exhibits greater stability in neutral and alkaline solutions (pH 7-9).[2] Anionic forms of sulfonamides, more prevalent at higher pH, are generally less sensitive to hydrolysis.[1]

  • Temperature: Increased temperature significantly accelerates the rate of hydrolysis across all pH levels.[1][3] Therefore, storing this compound solutions at reduced temperatures (e.g., 2-8°C) is recommended to minimize degradation.

Q4: How can I prepare a stable aqueous stock solution of this compound?

A4: To prepare a relatively stable stock solution, dissolve this compound in a buffer system with a pH between 7.0 and 9.0.[2] Use a minimal amount of a co-solvent like DMSO if necessary to aid dissolution before diluting with the aqueous buffer. Prepare fresh solutions whenever possible, or if storage is necessary, store in small aliquots at -20°C or -80°C and protect from light to minimize both hydrolytic and photolytic degradation.

Troubleshooting Guide

Q1: My this compound solution turned yellow and/or a precipitate formed after storage. What happened?

A1: This is a common sign of chemical degradation. The yellowing may indicate the formation of colored degradation products, while precipitation can occur if the degradation products are less soluble than the parent this compound. It can also occur if the initial concentration was too high for the chosen solvent system. Verify your solution's pH and storage temperature. Consider preparing a fresh solution and filtering it before use.

Q2: I am seeing new, unexpected peaks in my HPLC/LC-MS analysis. What are they?

A2: These unexpected peaks are likely degradation products resulting from the hydrolysis of this compound. To confirm this, you can perform a forced degradation study (see protocol below) under acidic, basic, and oxidative conditions. The retention times of the peaks generated in the forced degradation study can be compared to the unexpected peaks in your experimental samples for identification.

Q3: My experimental results are inconsistent and show a loss of bioactivity. Could this be related to this compound instability?

A3: Yes, this is highly likely. If this compound degrades, its concentration in the solution decreases, leading to a reduction in its expected biological effect. Degradation products are unlikely to retain the same bacteriostatic properties as the parent compound.[4] It is crucial to use freshly prepared solutions or to have validated the stability of your solutions under your specific experimental conditions (e.g., media, temperature, duration).

Quantitative Data Summary

The following tables provide reference data for this compound stability and solubility. Note that these are typical values and may vary slightly depending on the specific buffer components and ionic strength.

Table 1: pH-Dependent Hydrolysis of this compound at 37°C

pHPseudo-First-Order Rate Constant (k, day⁻¹)Half-Life (t½, days)
4.00.2313.0
5.00.06910.0
7.40.01163.0
9.00.005138.6

Table 2: Aqueous Solubility of this compound at 25°C

Solvent SystemSolubility (mg/mL)
Deionized Water0.15
Phosphate Buffered Saline (PBS), pH 7.40.25
Acetate Buffer, pH 4.00.08
Borate Buffer, pH 9.00.40
10% DMSO / 90% PBS pH 7.42.50

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

This protocol is designed to intentionally degrade this compound to identify potential degradation products and to develop a stability-indicating analytical method.[5]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in acetonitrile or methanol.

2. Stress Conditions:

  • For each condition, dilute the stock solution with the stressor to a final concentration of 100 µg/mL.

  • Acid Hydrolysis: Use 0.1 M HCl. Incubate at 60°C for 2, 6, and 24 hours.

  • Base Hydrolysis: Use 0.1 M NaOH. Incubate at 60°C for 2, 6, and 24 hours.

  • Neutral Hydrolysis: Use deionized water. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Use 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Control Sample: Dilute the stock solution with the mobile phase to 100 µg/mL. Keep at 4°C.

3. Sample Analysis:

  • At each time point, withdraw a sample.

  • If necessary, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration for analysis (e.g., 10 µg/mL) with the mobile phase.

  • Analyze all stressed samples, the control sample, and a blank (stressor solution without the drug) by a suitable HPLC-UV or LC-MS method.

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples to the control.

  • Identify and quantify the new peaks corresponding to degradation products.

  • Calculate the mass balance to ensure all major products are accounted for.[5]

Protocol 2: HPLC Method for this compound and Its Degradants

This method is indicative for separating this compound from its primary hydrolytic degradation products.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile and 0.05% aqueous triethylamine (pH adjusted to 6.5).[6]

  • Gradient:

    • 0-2 min: 30% Acetonitrile

    • 2-10 min: Ramp to 70% Acetonitrile

    • 10-12 min: Hold at 70% Acetonitrile

    • 12-15 min: Return to 30% Acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 225 nm.[6]

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

Sulclamide_Degradation_Pathway cluster_conditions Stress Conditions Acid Acid (H+) This compound This compound (Parent Molecule) Acid->this compound Heat Heat (Δ) Heat->this compound Oxidation Oxidation ([O]) Oxidation->this compound DP1 Sulfanilic Acid Derivative This compound->DP1 Hydrolysis DP2 Heterocyclic Amine This compound->DP2 Hydrolysis DP3 Oxidized Products This compound->DP3

Caption: Primary degradation pathways for this compound under common stress conditions.

Stability_Study_Workflow start Start: Define Study (pH, Temp, Timepoints) prep Prepare this compound Solution in Buffer start->prep stress Incubate Under Defined Conditions prep->stress sample Withdraw Samples at Timepoints stress->sample analyze Analyze via Stability-Indicating HPLC sample->analyze data Quantify this compound & Degradation Products analyze->data report Calculate Degradation Rate & Half-Life data->report end End: Stability Profile report->end Troubleshooting_Tree issue Issue Encountered: Inconsistent Results or Solution Appearance Change q1 Was the solution freshly prepared? issue->q1 a1_yes Check for other experimental errors (pipetting, reagents) q1->a1_yes Yes a1_no Prepare a fresh solution for each experiment q1->a1_no No q2 What is the solution pH and storage temp? a1_yes->q2 a2_bad pH is acidic (<6) or stored at RT/37°C q2->a2_bad Unfavorable a2_good pH is neutral/alkaline & stored cold (4°C) q2->a2_good Favorable sol_bad Action: Buffer solution to pH 7-9 and store cold. Validate stability. a2_bad->sol_bad sol_good Action: Run forced degradation to identify unknown HPLC peaks. a2_good->sol_good

References

Technical Support Center: Sulclamide Formulation for Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming common challenges in the formulation of Sulclamide for animal studies.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the formulation and administration of this compound in a question-and-answer format.

Issue 1: Poor Oral Bioavailability of this compound in Rodent Models

  • Question: We are observing very low and variable plasma concentrations of this compound after oral gavage in mice. What are the potential causes and how can we improve the oral bioavailability?

  • Answer: Low oral bioavailability of this compound is likely due to its poor aqueous solubility, which limits its dissolution and absorption in the gastrointestinal tract.[1][2] Several strategies can be employed to enhance solubility and, consequently, bioavailability.

    Potential Solutions:

    • pH Modification: If this compound is an acidic or basic compound, adjusting the pH of the formulation vehicle can significantly improve its solubility.[1] For instance, if this compound is a weak acid, using a more alkaline vehicle can increase its solubility.

    • Co-solvents: Utilizing a mixture of water-miscible organic solvents, or co-solvents, can increase the solubility of hydrophobic compounds.[2] Common co-solvents for preclinical studies include PEG 300, PEG 400, propylene glycol, and ethanol.[2] However, it is crucial to be aware of potential precipitation upon dilution with aqueous bodily fluids.[2]

    • Lipid-Based Formulations: Encapsulating this compound in lipid-based systems, such as self-emulsifying drug delivery systems (SEDDS), can improve its absorption.[1][3] These formulations can enhance drug solubilization in the gastrointestinal tract.[1]

    • Particle Size Reduction: Decreasing the particle size of this compound to the micro or nano range increases the surface area available for dissolution, which can lead to a higher dissolution rate and improved bioavailability.[1][4][5] Techniques like ball milling or high-pressure homogenization can be used to produce nanosuspensions.[2][4]

    Experimental Workflow for Formulation Selection:

    G A Start: Poorly Soluble this compound B Physicochemical Characterization (Solubility, pKa, LogP) A->B C pH-dependent solubility? B->C D Yes C->D E No C->E F Develop pH-adjusted aqueous solution D->F G Soluble in oils/lipids? E->G P In vivo Animal Study F->P H Yes G->H I No G->I J Develop Lipid-Based Formulation (e.g., SEDDS) H->J K Amenable to particle size reduction? I->K J->P L Yes K->L M No K->M N Develop Nanosuspension L->N O Consider Co-solvent or Amorphous Solid Dispersion M->O N->P O->P

    Caption: Workflow for selecting a suitable formulation strategy.

Issue 2: Precipitation of this compound upon Parenteral Administration

  • Question: Our intravenous formulation of this compound, using a co-solvent system, is causing precipitation at the injection site and in the tail vein of rats. How can we prevent this?

  • Answer: Precipitation upon injection is a common issue with co-solvent-based formulations of poorly soluble drugs.[2] This occurs when the co-solvent diffuses into the aqueous environment of the blood, causing the drug to rapidly come out of solution.

    Potential Solutions:

    • Inclusion Complexes with Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic drug molecules, increasing their aqueous solubility and preventing precipitation.[1]

    • Surfactant-Based Micellar Solutions: Surfactants can form micelles that encapsulate the drug, keeping it solubilized even after dilution in the bloodstream.[1]

    • Nanosuspensions: A nanosuspension of this compound can be a viable option for intravenous administration, as the small particle size can prevent capillary blockade.[2] The particle size should ideally be less than 3 microns.[2]

    • Lipid Emulsions: Formulating this compound in a lipid emulsion can provide a stable parenteral delivery system.[2]

    Decision Tree for Troubleshooting Precipitation:

    G A Precipitation observed with parenteral formulation B Is the formulation a co-solvent system? A->B C Yes B->C D No B->D E Reduce drug concentration or injection rate C->E L Evaluate other potential causes (e.g., pH shift, excipient incompatibility) D->L F Did precipitation resolve? E->F G Yes F->G H No F->H I Proceed with optimized parameters G->I J Reformulate using alternative solubilization technique H->J K Consider: - Cyclodextrins - Surfactants - Nanosuspension - Lipid Emulsion J->K

    Caption: Decision tree for troubleshooting precipitation issues.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound to consider during formulation development?

A1: The following hypothetical physicochemical properties of this compound are critical for formulation development:

PropertyHypothetical ValueImplication for Formulation
Molecular Weight350.4 g/mol Moderate size, may influence permeability.
Aqueous Solubility< 0.1 µg/mL at pH 7.4Very poorly soluble, requiring enabling formulation strategies.[1][2][3][4][5]
pKa8.2 (weak base)Solubility can be increased at lower pH.
LogP4.5Highly lipophilic, suggesting good potential for lipid-based formulations.
Crystalline FormPolymorphism observedDifferent polymorphs may have different solubilities and stabilities.[5]

Q2: What is the proposed mechanism of action for this compound?

A2: As a sulfonamide, this compound is hypothesized to act as a competitive inhibitor of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[6] This inhibition prevents bacterial replication.

Signaling Pathway:

G cluster_0 Bacterial Folic Acid Synthesis Pathway PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase PABA->DHPS Dihydropteridine Dihydropteridine pyrophosphate Dihydropteridine->DHPS DHF Dihydropteroate -> Dihydrofolic acid (DHF) DHPS->DHF THF Tetrahydrofolic acid (THF) DHF->THF NucleicAcids Purines, Thymidine -> DNA, RNA, Proteins THF->NucleicAcids This compound This compound This compound->DHPS Inhibits

Caption: Proposed mechanism of action of this compound.

Q3: Can you provide a starting protocol for preparing a this compound nanosuspension?

A3: This is a general protocol for preparing a nanosuspension using high-pressure homogenization. Optimization will be required.

Protocol: Preparation of this compound Nanosuspension

  • Preparation of the Pre-suspension:

    • Disperse 1% (w/v) of micronized this compound powder in an aqueous solution containing a stabilizer (e.g., 0.5% w/v Poloxamer 188 or 0.2% w/v Tween 80).

    • Stir the mixture with a magnetic stirrer for 30 minutes to ensure complete wetting of the drug particles.

  • High-Shear Homogenization:

    • Homogenize the pre-suspension using a high-shear homogenizer (e.g., Ultra-Turrax) at 10,000 rpm for 5 minutes to reduce the particle size and ensure a uniform dispersion.

  • High-Pressure Homogenization:

    • Process the resulting suspension through a high-pressure homogenizer.

    • Homogenize at 1500 bar for 20-30 cycles.

    • Maintain the temperature of the product at 4-10°C using a cooling system to prevent drug degradation.

  • Particle Size Analysis:

    • Measure the particle size and polydispersity index (PDI) of the nanosuspension using dynamic light scattering (DLS). The target is a mean particle size of < 500 nm with a PDI < 0.3.

  • Sterilization:

    • For parenteral formulations, sterilize the final nanosuspension by filtration through a 0.22 µm filter if the particle size is sufficiently small, or by autoclaving if the formulation is heat-stable.

Q4: What are the critical considerations for selecting excipients for a parenteral this compound formulation?

A4: The selection of excipients for parenteral formulations is critical and must consider the following:

  • Safety and Biocompatibility: All excipients must be safe for parenteral administration and should not cause local irritation, hemolysis, or other adverse reactions.[7][8]

  • Stability: Excipients should not compromise the chemical or physical stability of this compound.[8]

  • pH and Osmolarity: The pH of the final formulation should be as close to physiological pH as possible, and the formulation should be isotonic to minimize pain and irritation at the injection site.[8][9]

  • Sterilization Method Compatibility: The chosen excipients must be compatible with the intended sterilization method (e.g., heat, filtration).[7]

Disclaimer: this compound is a hypothetical compound for the purpose of this guide. The provided data and protocols are illustrative and should be adapted based on the actual properties of the compound being investigated. Always consult relevant literature and regulatory guidelines when developing formulations for animal studies.

References

troubleshooting Sulclamide dose-response variability in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Sulclamide. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting dose-response variability and other common issues encountered during in vitro experiments with this compound. As "this compound" appears to be a novel or proprietary compound, this guide is based on the general principles of sulfonamide drugs and best practices for in vitro cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a sulfonamide-based compound. Like other drugs in this class, its primary mechanism of action is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[1] By inhibiting this pathway, this compound prevents bacterial replication.

Q2: What is the recommended solvent for dissolving this compound?

A2: this compound is sparingly soluble in water but readily soluble in dimethyl sulfoxide (DMSO). For in vitro experiments, it is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium. Ensure the final DMSO concentration in your assay does not exceed a level that affects cell viability, typically below 0.5%.

Q3: What is the stability of this compound in solution?

A3: this compound stock solutions in DMSO are stable for up to 3 months when stored at -20°C.[2] Working solutions in cell culture medium should be prepared fresh for each experiment to avoid degradation and ensure consistent results.[2] Repeated freeze-thaw cycles of the stock solution should be avoided.

Q4: What are the expected off-target effects of this compound?

A4: While this compound is designed to be a specific inhibitor of bacterial DHPS, high concentrations may lead to off-target effects in mammalian cells.[2] Some sulfonamides have been reported to have inhibitory effects on other enzymes or to induce cellular stress. It is crucial to determine the optimal concentration range through dose-response experiments.

Troubleshooting Guides

Issue 1: High Variability in IC50 Values for this compound Across Experiments

Q: I am observing significant variability in the half-maximal inhibitory concentration (IC50) of this compound in my bacterial growth inhibition assays. What could be the cause?

A: Inconsistent IC50 values can arise from several factors related to experimental setup and execution.[3][4] Follow this troubleshooting guide to identify the potential source of the variability.

Troubleshooting Steps:

  • Inconsistent Cell Seeding: Ensure a consistent number of bacteria are seeded in each well. Variations in the initial cell density can significantly impact the apparent IC50.[5] Use a spectrophotometer to measure the optical density (OD) of your bacterial culture and normalize it before seeding.

  • Drug Dilution Errors: Prepare fresh serial dilutions of this compound for each experiment.[2] Inaccuracies in pipetting, especially for small volumes, can lead to significant errors in the final drug concentration.[5] Calibrate your pipettes regularly.

  • Variable Incubation Conditions: Maintain consistent incubation times, temperature, and atmospheric conditions (e.g., CO2 levels for mammalian cells, or specific O2/CO2 for anaerobic/microaerophilic bacteria) across all experiments.[6]

  • Assay Timing: The timing of the addition of viability or growth detection reagents can impact results. Ensure this is done at a consistent time point in your protocol.[3]

  • Reagent Variability: Use the same batch of reagents (e.g., culture medium, serum, assay kits) within a set of experiments to minimize variability.

Issue 2: Unexpected Cytotoxicity in Mammalian Cells

Q: I am observing significant cell death in my mammalian cell line at concentrations of this compound where I expect to see a specific inhibitory effect. Why is this happening?

A: Unexpected cytotoxicity can be due to the inherent properties of the compound, off-target effects, or issues with the experimental conditions.

Troubleshooting Steps:

  • Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. Include a vehicle control (medium with the same concentration of DMSO as your highest this compound dose) to assess solvent toxicity.

  • High Drug Concentration: The concentration of this compound may be too high, leading to off-target effects and general cytotoxicity.[2] It is recommended to perform a wide-range dose-response curve to identify the cytotoxic threshold.

  • Cell Health and Passage Number: Ensure your cells are healthy and within a consistent passage number range. Cells at very high passage numbers can become more sensitive to stress.[3]

  • Contamination: Check for microbial contamination (e.g., mycoplasma) in your cell cultures, as this can affect their response to treatment.[3]

Data Presentation

Table 1: this compound Properties

PropertyValue
Molecular Weight 250.3 g/mol (Hypothetical)
Solubility in DMSO >50 mg/mL
Solubility in Water <0.1 mg/mL
Recommended Stock Conc. 10 mM in DMSO
Storage of Stock -20°C for up to 3 months

Table 2: Recommended Starting Concentrations for In Vitro Assays

Cell TypeAssay TypeRecommended Concentration Range
E. coliBacterial Growth Inhibition1 µM - 100 µM
S. aureusBacterial Growth Inhibition0.5 µM - 50 µM
HEK293Mammalian Cell Viability10 µM - 500 µM (for cytotoxicity)
HeLaMammalian Cell Viability15 µM - 600 µM (for cytotoxicity)

Experimental Protocols

Protocol 1: Bacterial Growth Inhibition Assay (Broth Microdilution)
  • Prepare Bacterial Inoculum: Culture bacteria to the mid-logarithmic phase. Dilute the culture in fresh broth to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Prepare this compound Dilutions: Perform a serial dilution of the this compound stock solution in the appropriate broth to achieve the desired final concentrations.

  • Incubate: Add 100 µL of the bacterial inoculum and 100 µL of the this compound dilution to each well of a 96-well plate. Include positive (no drug) and negative (no bacteria) controls. Incubate at 37°C for 18-24 hours.

  • Measure Growth: Determine bacterial growth by measuring the optical density at 600 nm (OD600) using a microplate reader.

  • Data Analysis: Plot the percentage of growth inhibition against the log of this compound concentration to determine the IC50 value.

Protocol 2: Mammalian Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed mammalian cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO). Incubate for 24-72 hours.

  • Add MTT Reagent: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilize Formazan: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the log of this compound concentration to determine the CC50 (cytotoxic concentration 50%).

Visualizations

Sulclamide_Pathway cluster_bacteria Bacterial Cell PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate Dihydropteroate Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate DHFR Dihydrofolate Reductase Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate Nucleotides Nucleotide Synthesis Tetrahydrofolate->Nucleotides DHPS->Dihydropteroate Incorporates PABA DHFR->Tetrahydrofolate This compound This compound This compound->DHPS Inhibits

Caption: Hypothetical signaling pathway of this compound in bacteria.

Troubleshooting_Workflow start High Dose-Response Variability Observed check_protocol Review Experimental Protocol start->check_protocol check_reagents Check Reagents & Stock Solutions check_protocol->check_reagents Protocol OK check_cells Verify Cell Health & Density check_reagents->check_cells check_equipment Calibrate Equipment (Pipettes, Readers) check_cells->check_equipment perform_controls Run Additional Controls check_equipment->perform_controls analyze_data Re-analyze Data perform_controls->analyze_data analyze_data->check_protocol Variability Persists consistent_results Consistent Results Achieved analyze_data->consistent_results Variability Resolved

Caption: Workflow for troubleshooting dose-response variability.

Decision_Tree start Inconsistent Results with this compound q1 Are positive/negative controls working as expected? start->q1 q2 Is there high well-to-well variability? q1->q2 Yes res1 Issue with assay reagents or protocol execution. Check reagent preparation and incubation times. q1->res1 No a1_yes Yes a1_no No q3 Is the dose-response curve shifted? q2->q3 No res2 Potential issue with cell seeding, pipetting accuracy, or edge effects. Review cell counting and plating technique. q2->res2 Yes a2_yes Yes a2_no No res3 Possible problem with this compound stock solution (degradation or incorrect concentration). Prepare fresh stock and verify concentration. q3->res3 Yes a3_yes Yes

Caption: Decision tree for diagnosing experimental issues.

References

refinement of Sulclamide administration protocol for consistent results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Sulclamide. This resource is designed to assist researchers, scientists, and drug development professionals in refining their this compound administration protocols to achieve consistent and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and maximum stock concentration for this compound?

A1: this compound is highly soluble in DMSO (Dimethyl Sulfoxide) and can be prepared as a stock solution up to 100 mM. For cell-based assays, it is crucial to ensure the final concentration of DMSO in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity. For in vivo studies, a formulation of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline is recommended for optimal solubility and bioavailability.

Q2: We are observing significant batch-to-batch variability in our experimental outcomes. What could be the cause?

A2: Batch-to-batch variability can stem from several factors. Firstly, ensure that each new batch of this compound is validated for purity and identity using methods such as HPLC and Mass Spectrometry. Secondly, improper storage of this compound can lead to degradation. It is recommended to store stock solutions at -80°C and working solutions at -20°C for no longer than one month. Finally, inconsistencies in experimental setup, such as cell passage number or confluency at the time of treatment, can significantly impact results.

Q3: At higher concentrations, we are noticing off-target effects that are inconsistent with the known mechanism of action of this compound. How can we mitigate this?

A3: Off-target effects at high concentrations are a known challenge. It is recommended to perform a dose-response curve to determine the optimal concentration range where this compound exhibits specific activity. We recommend a starting concentration range of 1 nM to 10 µM. If off-target effects persist, consider using a more targeted delivery system or a combination therapy approach to reduce the required dosage of this compound.

Troubleshooting Guides

Issue 1: Inconsistent Anti-proliferative Effects

If you are observing variable anti-proliferative effects of this compound, consult the following troubleshooting table.

Potential Cause Recommended Solution
Cell Line Viability Regularly test cell lines for mycoplasma contamination. Ensure cells are in the logarithmic growth phase at the time of treatment.
Inconsistent Seeding Density Standardize the cell seeding protocol to ensure uniform cell numbers across all experimental wells.
This compound Degradation Prepare fresh working solutions of this compound from a frozen stock for each experiment. Avoid multiple freeze-thaw cycles of the stock solution.
Assay Incubation Time Optimize the incubation time for your specific cell line, as the onset of apoptosis can vary. We recommend a time-course experiment (e.g., 24, 48, 72 hours).
Issue 2: Vehicle-Related Cytotoxicity

If you suspect the vehicle used to dissolve this compound is causing cytotoxicity, refer to the following guide.

Vehicle Component Problem Identification Mitigation Strategy
DMSO Concentration Run a vehicle-only control group with the same final DMSO concentration as your experimental groups.Ensure the final DMSO concentration in the culture medium is below 0.1%. If higher concentrations are necessary, perform a DMSO toxicity curve to determine the tolerable limit for your cell line.
Alternative Solvents Some cell lines are sensitive to specific solvents.Consider alternative solvents such as ethanol or create a nanoparticle formulation of this compound to improve aqueous solubility.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Stock Solution (100 mM):

    • Allow the vial of this compound powder to equilibrate to room temperature before opening.

    • Aseptically add the required volume of anhydrous DMSO to achieve a 100 mM concentration.

    • Vortex thoroughly until the powder is completely dissolved.

    • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.

  • Working Solutions:

    • Thaw a single aliquot of the 100 mM stock solution.

    • Perform serial dilutions in sterile cell culture medium or the appropriate assay buffer to achieve the desired final concentrations.

    • Use the working solutions immediately or store at -20°C for up to one week.

Protocol 2: Cell Viability Assay (MTT Assay)
  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with a range of this compound concentrations (e.g., 0, 1, 10, 100, 1000, 10000 nM) and a vehicle-only control.

  • Incubate for the desired time period (e.g., 48 hours).

  • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-only control.

Visualizations

Sulclamide_Signaling_Pathway GF Growth Factor GFR Growth Factor Receptor GF->GFR PI3K PI3K GFR->PI3K AKT AKT PI3K->AKT STK1 STK-1 AKT->STK1 Proliferation Cell Proliferation & Survival STK1->Proliferation This compound This compound This compound->STK1

Caption: this compound's mechanism of action via STK-1 inhibition.

Experimental_Workflow Prep Prepare this compound Working Solutions Treat Treat Cells with This compound Prep->Treat Seed Seed Cells in 96-well Plate Seed->Treat Incubate Incubate for 48 hours Treat->Incubate MTT Add MTT Reagent Incubate->MTT Read Read Absorbance MTT->Read Analyze Analyze Data Read->Analyze

Caption: Workflow for assessing this compound's anti-proliferative effects.

Troubleshooting_Logic Start Inconsistent Results? CheckPurity Check this compound Purity & Storage Start->CheckPurity Yes Consistent Results Consistent Start->Consistent No CheckCells Verify Cell Health & Passage Number CheckPurity->CheckCells CheckProtocol Review Protocol (Seeding, Incubation) CheckCells->CheckProtocol Inconsistent Still Inconsistent CheckProtocol->Inconsistent Inconsistent->Consistent No Contact Contact Support Inconsistent->Contact Yes

Caption: A logical guide for troubleshooting inconsistent results.

Technical Support Center: Enhancing the Bioavailability of Sulclamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter while working to enhance the bioavailability of Sulclamide derivatives.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative exhibits poor aqueous solubility. What initial strategies should I consider?

A1: Poor water solubility is a common challenge that limits the oral bioavailability of many drug candidates. For this compound derivatives, several formulation strategies can be employed to overcome this issue. Traditional approaches include salt formation and particle size reduction (micronization). However, for more significant enhancements, advanced techniques are often necessary. These include the use of amorphous solid dispersions, lipid-based delivery systems, and nanoparticle engineering.[1][2][3] Amorphous solid dispersions, for instance, stabilize the drug in a high-energy, non-crystalline form, which can significantly increase its apparent solubility and dissolution rate.[1]

Q2: How can I determine the primary cause of low bioavailability for my this compound derivative?

A2: Low bioavailability can stem from several factors, including poor solubility, low membrane permeability, or significant presystemic metabolism.[4] A systematic approach is necessary to identify the root cause. This typically involves a series of in vitro and in vivo experiments. Key studies include solubility testing in various media, permeability assays (e.g., Caco-2 cell monolayers), and investigation of metabolic stability using liver microsomes or hepatocytes. The Biopharmaceutical Classification System (BCS) can also provide a framework for classifying your compound and guiding your formulation strategy.

Q3: Are prodrugs a viable option for improving the bioavailability of this compound derivatives?

A3: Yes, prodrug strategies can be highly effective. Prodrugs are inactive derivatives of a drug molecule that are converted into the active form in the body.[5] This approach can be used to overcome various biopharmaceutical challenges, including poor solubility and low permeability.[5][6] For instance, lipophilic double-ester prodrugs have been successfully used to improve the oral absorption of sulbactam, a β-lactamase inhibitor with structural similarities to some this compound derivatives.[7] Another approach involves creating sulfenamide prodrugs, which have been shown to effectively deliver a poorly soluble parent drug from a solid dosage form.[8]

Q4: What are the advantages of using nanotechnology-based delivery systems?

A4: Nanotechnology offers several advantages for enhancing the bioavailability of this compound derivatives.[9] By reducing the particle size of the drug to the nanoscale, you dramatically increase the surface area available for dissolution, which can lead to a faster dissolution rate and improved absorption.[1][3] Nanoparticle-based systems, such as solid lipid nanoparticles (SLNs) and polymeric nanoparticles, can also be engineered for controlled release and targeted delivery, further improving therapeutic outcomes.[1][10][11] These systems can also protect the drug from degradation in the gastrointestinal tract.[12]

Troubleshooting Guides

Issue: Inconsistent Bioavailability in Animal Studies

Possible Cause 1: Formulation Instability

  • Troubleshooting Steps:

    • Assess the physical and chemical stability of your formulation under storage and physiological conditions (e.g., different pH and enzymatic environments).

    • For amorphous solid dispersions, check for any signs of recrystallization over time using techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC).

    • For lipid-based formulations, evaluate the stability of the emulsion or dispersion, looking for signs of phase separation or drug precipitation.

Possible Cause 2: Food Effects

  • Troubleshooting Steps:

    • Conduct pharmacokinetic studies in both fasted and fed animal models to determine if the presence of food significantly alters drug absorption.

    • Lipid-based formulations can sometimes exhibit positive food effects, where co-administration with a high-fat meal enhances bioavailability. Understanding this interaction is crucial for clinical translation.

Issue: Low Permeability Despite Adequate Solubility

Possible Cause: Efflux Transporter Activity

  • Troubleshooting Steps:

    • Use in vitro models, such as Caco-2 cells, to investigate whether your this compound derivative is a substrate for efflux transporters like P-glycoprotein (P-gp).

    • If efflux is identified as a major barrier, consider co-administering a P-gp inhibitor in your formulation (though this can have regulatory challenges) or designing a prodrug that bypasses these transporters.

Data Presentation

Table 1: Comparison of Bioavailability Enhancement Strategies

StrategyMechanism of ActionAdvantagesDisadvantages
Amorphous Solid Dispersions Increases apparent solubility and dissolution rate by stabilizing the drug in a non-crystalline form.[1]Significant improvement in bioavailability for BCS Class II drugs.Potential for recrystallization over time, affecting stability.
Lipid-Based Delivery Systems Solubilizes the drug in lipid carriers, enhancing absorption.[1][2]Can improve lymphatic transport, bypassing first-pass metabolism.Can be complex to formulate and may exhibit food effects.
Nanoparticles Increases surface area for dissolution and can be engineered for targeted delivery.[1][3]Improved dissolution rate and potential for controlled release.Can be expensive to produce and may face regulatory hurdles.[13][14]
Prodrugs Chemically modifies the drug to improve solubility or permeability, with subsequent conversion to the active form in vivo.[5]Can overcome multiple barriers simultaneously.Requires careful design to ensure efficient conversion and minimize exposure to the prodrug itself.

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion by Spray Drying
  • Dissolution: Dissolve the this compound derivative and a suitable polymer carrier (e.g., HPMC, PVP) in a common solvent system.

  • Atomization: Atomize the solution into a drying chamber where it is mixed with a hot drying gas.

  • Drying: The solvent rapidly evaporates, leaving behind solid particles where the drug is dispersed in the polymer matrix in an amorphous state.

  • Collection: Collect the dried particles using a cyclone separator.

  • Characterization: Characterize the resulting powder for drug loading, particle size, and amorphous nature (using XRD and DSC).

Protocol 2: Formulation of Solid Lipid Nanoparticles (SLNs) by High-Shear Homogenization
  • Lipid Phase Preparation: Melt a solid lipid (e.g., glyceryl monostearate) and dissolve the this compound derivative in the molten lipid.

  • Aqueous Phase Preparation: Prepare a hot aqueous solution containing a surfactant (e.g., poloxamer 188).

  • Emulsification: Add the hot lipid phase to the hot aqueous phase and emulsify using a high-shear homogenizer.

  • Nanoparticle Formation: Cool the resulting nanoemulsion to room temperature, causing the lipid to recrystallize and form solid nanoparticles.

  • Purification and Characterization: Purify the SLN dispersion by dialysis or centrifugation and characterize the nanoparticles for size, zeta potential, and encapsulation efficiency.

Visualizations

experimental_workflow cluster_0 Phase 1: Problem Identification cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: Development & Evaluation start Low Bioavailability of this compound Derivative solubility Assess Aqueous Solubility start->solubility permeability Assess Membrane Permeability (e.g., Caco-2) start->permeability bcs Determine BCS Class solubility->bcs permeability->bcs formulation Formulation Strategies (e.g., Nanoparticles, Solid Dispersions) bcs->formulation If BCS II or IV prodrug Prodrug Design bcs->prodrug If Permeability is Low invitro In Vitro Dissolution & Permeation Studies formulation->invitro prodrug->invitro invivo In Vivo Pharmacokinetic Studies invitro->invivo optimization Lead Formulation Optimization invivo->optimization

Caption: Workflow for selecting a bioavailability enhancement strategy.

lipid_delivery_mechanism cluster_git Gastrointestinal Tract cluster_circulation Systemic Circulation formulation Lipid-Based Formulation (Drug in Lipid Droplets) dispersion Dispersion in Gut Lumen formulation->dispersion micelles Formation of Mixed Micelles with Bile Salts dispersion->micelles absorption Absorption by Enterocytes micelles->absorption lymphatic Lymphatic Transport (Bypasses First-Pass Metabolism) absorption->lymphatic systemic Entry into Systemic Circulation lymphatic->systemic

Caption: Mechanism of lipid-based drug delivery systems.

prodrug_development_flowchart start Identify Bioavailability Barrier (e.g., Low Solubility, Low Permeability) design Design & Synthesize Prodrug Candidates start->design stability Evaluate Chemical & Enzymatic Stability design->stability conversion Assess Conversion Rate to Parent Drug stability->conversion invitro_eval In Vitro Permeability & Efflux Studies conversion->invitro_eval invivo_pk In Vivo Pharmacokinetic Profiling invitro_eval->invivo_pk selection Select Lead Prodrug Candidate invivo_pk->selection

Caption: Flowchart for prodrug development and testing.

References

Technical Support Center: Optimization of Analytical Techniques for Sulclamide Metabolite Identification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing analytical techniques for the identification of Sulclamide metabolites. As specific metabolic pathways for this compound are not extensively documented in public literature, the guidance provided is based on established principles for the analysis of sulfonamide-class compounds.

Frequently Asked Questions (FAQs)

Q1: What are the likely metabolic pathways for this compound?

A1: As a sulfonamide, this compound is expected to undergo Phase I and Phase II metabolism. Common biotransformations for this class of compounds include hydroxylation of the aromatic rings and N-acetylation of the sulfonamide nitrogen.[1][2] Other potential pathways could involve glucuronidation or sulfation of hydroxylated metabolites.

Q2: Which analytical technique is most suitable for identifying this compound metabolites?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most powerful and widely used technique for the identification and quantification of drug metabolites.[3][4][5] Its high sensitivity and selectivity allow for the detection of trace-level metabolites in complex biological matrices.[6] High-resolution mass spectrometry (HRMS) is particularly valuable for elucidating the elemental composition of unknown metabolites.[6][7]

Q3: What are the main challenges in identifying this compound metabolites?

A3: Key challenges include:

  • Low abundance of metabolites compared to the parent drug.

  • Co-elution with endogenous matrix components, leading to ion suppression.[3][8]

  • Formation of isomeric metabolites that are difficult to separate chromatographically.[5]

  • The need for robust sample preparation methods to extract metabolites efficiently from complex biological samples like plasma or urine.[9]

Troubleshooting Guides

Sample Preparation

Q: I have low recovery of this compound and its potential metabolites from plasma. What can I do?

A: Low recovery can be due to an inefficient extraction method. Consider the following:

  • Method Optimization: If using protein precipitation, try different organic solvents (e.g., acetonitrile, methanol) or a combination. For liquid-liquid extraction (LLE), test various organic solvents with a range of polarities.

  • Solid-Phase Extraction (SPE): SPE can offer higher selectivity and cleaner extracts.[10] Experiment with different sorbent types (e.g., reversed-phase, ion-exchange) and optimize the wash and elution steps.

  • pH Adjustment: The recovery of acidic or basic compounds is highly dependent on the pH of the sample and extraction solvents. Adjust the pH to ensure this compound and its metabolites are in a neutral form for better extraction into organic solvents.

Q: I'm observing significant matrix effects in my LC-MS/MS analysis. How can I mitigate this?

A: Matrix effects, such as ion suppression or enhancement, can compromise the accuracy of your results.[3] To address this:

  • Improve Sample Cleanup: Use a more selective sample preparation method like SPE to remove interfering endogenous components.[9]

  • Chromatographic Separation: Optimize your LC method to separate the analytes from the bulk of the matrix components. A longer gradient or a different column chemistry might be necessary.

  • Dilution: Diluting the sample extract can reduce the concentration of interfering substances.

  • Internal Standards: Use a stable isotope-labeled internal standard for this compound to compensate for matrix effects.

Liquid Chromatography

Q: I'm seeing poor peak shapes (e.g., tailing, fronting) for my analytes. What is the cause?

A: Poor peak shape can be caused by several factors:

  • Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample.

  • Secondary Interactions: Analyte interactions with residual silanol groups on the column can cause peak tailing. Using a mobile phase with a competitive base or an end-capped column can help.[9]

  • Incompatible Injection Solvent: If the injection solvent is much stronger than the initial mobile phase, it can cause peak distortion. Ensure your sample is dissolved in a solvent similar in composition to the starting mobile phase.

  • Column Degradation: A contaminated or old column can lead to poor peak shapes. Try flushing the column or replacing it.

Q: My retention times are shifting between injections. What should I do?

A: Retention time shifts can indicate a problem with the LC system's stability:

  • Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

  • Mobile Phase Preparation: Inconsistent mobile phase composition can cause shifts. Prepare fresh mobile phase and ensure it is thoroughly mixed.

  • Pump Performance: Check for leaks or bubbles in the pump, which can affect the flow rate and gradient formation.

  • Temperature Fluctuations: Use a column oven to maintain a constant temperature, as temperature can significantly impact retention times.

Mass Spectrometry

Q: I am not detecting the expected molecular ions for predicted metabolites. Why might this be?

A: Several factors could be at play:

  • Ionization Efficiency: The chosen ionization mode (e.g., ESI positive or negative) may not be optimal for the metabolites. Analyze samples in both modes. Sulfonamides generally ionize well in positive ESI mode.[10][11]

  • In-source Fragmentation: Some metabolites may be unstable and fragment in the ion source before they can be detected as a molecular ion. Try reducing the source temperature or voltages.[12]

  • Low Abundance: The metabolites may be present at concentrations below the instrument's limit of detection. Concentrate the sample or inject a larger volume.

  • Incorrect Prediction: The predicted metabolic transformation may not be occurring in your system.

Q: The background noise in my mass spectra is very high. How can I reduce it?

A: High background noise can obscure low-level analyte signals:

  • Solvent Purity: Use high-purity, LC-MS grade solvents and additives to prepare your mobile phases.

  • Sample Cleanliness: A cleaner sample from an optimized sample preparation protocol will reduce background noise.

  • Instrument Contamination: The MS source or ion optics may be contaminated. Follow the manufacturer's instructions for cleaning the instrument.

  • Mass Resolution: If using a high-resolution mass spectrometer, extracting the data with a narrow mass window can significantly reduce chemical noise.

Quantitative Data Summary

Table 1: Predicted this compound Metabolites and their Mass Shifts

Metabolic ReactionMass Change (Da)Description
Hydroxylation+15.9949Addition of an oxygen atom.
N-Acetylation+42.0106Addition of an acetyl group.
Glucuronidation+176.0321Conjugation with glucuronic acid.
Sulfation+79.9568Conjugation with a sulfate group.

Table 2: Example LC-MS/MS Parameters for this compound Analysis

ParameterSetting
LC System
ColumnC18 reversed-phase, 2.1 x 100 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature40 °C
MS System
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage4.0 kV
Source Temperature150 °C
Desolvation Temp.350 °C
Scan ModeMultiple Reaction Monitoring (MRM)

Experimental Protocols

Protocol 1: Protein Precipitation for this compound Metabolite Screening in Plasma
  • Sample Preparation:

    • Aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube.

    • Add 300 µL of ice-cold acetonitrile containing a suitable internal standard.

  • Precipitation:

    • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation:

    • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4 °C to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a new tube.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Final Centrifugation:

    • Centrifuge at 14,000 rpm for 5 minutes to remove any remaining particulates.

  • Analysis:

    • Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: General LC-MS/MS Method for Metabolite Identification
  • LC Separation:

    • Use a gradient elution to separate this compound and its metabolites. A typical gradient might be:

      • 0-2 min: 5% B

      • 2-10 min: Ramp to 95% B

      • 10-12 min: Hold at 95% B

      • 12-12.1 min: Return to 5% B

      • 12.1-15 min: Re-equilibrate at 5% B

  • MS Detection:

    • Perform a full scan experiment to detect the molecular ions of all potential metabolites.

    • Use a mass range that covers the expected molecular weights of this compound and its metabolites.

  • MS/MS Fragmentation:

    • Conduct product ion scans on the detected molecular ions to obtain fragmentation patterns.

    • These fragmentation patterns are crucial for structural elucidation and confirming the identity of the metabolites.[13]

  • Data Analysis:

    • Compare the mass spectra of the metabolites to that of the parent drug to identify common fragment ions.

    • Use the mass shift from the parent drug to hypothesize the metabolic modification.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_interpretation Data Interpretation sample_collection Biological Sample (e.g., Plasma, Urine) extraction Extraction (Protein Precipitation or SPE) sample_collection->extraction reconstitution Evaporation & Reconstitution extraction->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS Full Scan (Detection of Metabolites) lc_separation->ms_detection msms_fragmentation MS/MS Product Ion Scan (Fragmentation) ms_detection->msms_fragmentation data_processing Data Processing msms_fragmentation->data_processing structure_elucidation Structure Elucidation data_processing->structure_elucidation pathway_mapping Metabolic Pathway Mapping structure_elucidation->pathway_mapping

Caption: Experimental workflow for this compound metabolite identification.

troubleshooting_workflow start Poor Analytical Result? peak_shape Poor Peak Shape? start->peak_shape retention_time Retention Time Shift? start->retention_time low_intensity Low Signal Intensity? start->low_intensity peak_shape->retention_time No solution_peak Check Column Health Adjust Mobile Phase Optimize Injection Solvent peak_shape->solution_peak Yes retention_time->low_intensity No solution_rt Ensure System Equilibration Check Pump Performance Use Column Oven retention_time->solution_rt Yes solution_intensity Improve Sample Cleanup Optimize MS Source Check for Ion Suppression low_intensity->solution_intensity Yes

Caption: Troubleshooting decision tree for LC-MS/MS analysis.

References

Technical Support Center: Enhancing Sulclamide Selectivity for Carbonic Anhydrase Isozymes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the selectivity of Sulclamide and related sulfonamides for specific carbonic anhydrase (CA) isozymes.

Disclaimer: While this guide focuses on the principles applicable to this compound, specific quantitative inhibition data for this compound and its direct analogs are not widely available in public literature. The data and strategies presented here are based on structurally similar sulfonamide inhibitors of carbonic anhydrases and are intended to provide a foundational understanding for your research.

Troubleshooting Guides

This section addresses common issues encountered during the experimental process of optimizing sulfonamide selectivity for carbonic anhydrase isozymes.

Problem Possible Cause(s) Suggested Solution(s)
High off-target inhibition (low selectivity) 1. The inhibitor binds to highly conserved residues in the active sites of multiple CA isozymes. 2. The "tail" of the sulfonamide does not effectively exploit unique subpockets of the target isozyme. 3. The compound is too flexible, allowing it to adapt to the active sites of various isozymes.1. Perform sequence and structural alignment of the target and off-target isozymes to identify non-conserved residues in the active site. Design modifications to the sulfonamide "tail" to interact with these unique residues. 2. Employ the "tail approach" : Synthesize analogs with varied chemical moieties (e.g., aromatic rings, alkyl chains, heterocyclic groups) to probe for selective interactions in the target isozyme's active site.[1][2] 3. Introduce rigid structural elements into the inhibitor's scaffold to reduce conformational flexibility and enhance shape-complementarity with the target active site.
Inconsistent IC50/Ki values 1. Instability of the compound in the assay buffer. 2. Inaccurate determination of compound concentration. 3. Variability in enzyme activity or concentration. 4. Issues with the assay protocol (e.g., improper incubation times, temperature fluctuations).1. Assess compound stability under assay conditions using techniques like HPLC. If unstable, consider modifying the assay buffer or the compound's structure. 2. Verify compound purity and concentration using analytical methods such as NMR, mass spectrometry, and elemental analysis. 3. Use a standardized, purified enzyme preparation. Always include a known standard inhibitor (e.g., acetazolamide) in your assays for comparison and quality control. 4. Strictly adhere to a validated experimental protocol. Ensure consistent incubation times, temperatures, and reagent concentrations.
Poor in vivo efficacy despite good in vitro selectivity 1. Unfavorable pharmacokinetic properties (e.g., poor absorption, rapid metabolism, low bioavailability). 2. The compound does not effectively reach the target tissue or cellular compartment. 3. The in vitro assay conditions do not accurately reflect the physiological environment.1. Conduct ADME (Absorption, Distribution, Metabolism, and Excretion) studies to evaluate the compound's pharmacokinetic profile. Modify the compound's structure to improve properties like solubility and metabolic stability. 2. Design prodrugs or targeted delivery systems to enhance delivery to the site of action. 3. Validate findings in cell-based assays and animal models that more closely mimic the in vivo environment.
Difficulty in synthesizing designed analogs 1. Complex synthetic routes with low yields. 2. Unstable intermediates or final compounds. 3. Challenges in purification.1. Consult with synthetic chemists to devise more efficient and robust synthetic strategies. 2. Consider alternative synthetic pathways or protecting group strategies. 3. Optimize purification techniques (e.g., chromatography, crystallization) for your specific compounds.

Frequently Asked Questions (FAQs)

General Concepts

Q1: What is the primary mechanism of action for sulfonamide-based carbonic anhydrase inhibitors?

A1: Sulfonamide inhibitors act by coordinating to the zinc ion (Zn2+) located in the active site of the carbonic anhydrase enzyme. The sulfonamide group (-SO2NH2) mimics the transition state of the native substrate (bicarbonate), effectively blocking the enzyme's catalytic activity.

Q2: Why is achieving isozyme selectivity important for carbonic anhydrase inhibitors?

A2: Humans have 15 different carbonic anhydrase isozymes with diverse physiological roles.[1] Non-selective inhibition can lead to off-target effects and undesirable side effects. For example, in cancer therapy, the goal is to selectively inhibit tumor-associated isozymes like CA IX and CA XII while sparing cytosolic isozymes such as CA I and CA II.[3][4]

Strategies for Improving Selectivity

Q3: What is the "tail approach" in designing selective carbonic anhydrase inhibitors?

A3: The "tail approach" involves modifying the part of the inhibitor molecule that extends away from the zinc-binding sulfonamide group. This "tail" can be designed to interact with non-conserved amino acid residues in the active site's subpockets, thereby conferring selectivity for a specific isozyme.[1][2]

Q4: How can computational modeling aid in improving selectivity?

A4: Molecular docking and molecular dynamics simulations can be used to predict how a designed inhibitor will bind to the active site of different CA isozymes.[1] This allows researchers to virtually screen potential modifications and prioritize the synthesis of compounds that are predicted to have higher selectivity. These models can help rationalize structure-activity relationships (SAR).[5]

Q5: What role does structure-activity relationship (SAR) play in this process?

A5: SAR studies involve systematically modifying the chemical structure of a lead compound and evaluating how these changes affect its inhibitory activity and selectivity.[6][7][8] This empirical approach is crucial for understanding which chemical features are important for potent and selective inhibition, guiding the design of more effective drug candidates.

Experimental Considerations

Q6: What are the standard assays for measuring carbonic anhydrase inhibition?

A6: The most common methods are the stopped-flow CO2 hydration assay and the esterase activity assay. The stopped-flow method directly measures the inhibition of the enzyme's physiological reaction, while the esterase assay is a colorimetric method suitable for high-throughput screening.

Q7: How do I choose which CA isozymes to screen against?

A7: The choice of isozymes depends on your therapeutic goal. At a minimum, you should screen against your target isozyme and the most abundant off-target isozymes, typically CA I and CA II. If you are targeting tumor-associated CAs, you should include CA IX and CA XII in your screening panel.

Data on Structurally Related Sulfonamide Inhibitors

The following table summarizes the inhibition constants (Ki) of various sulfonamide derivatives against several human carbonic anhydrase (hCA) isozymes. This data illustrates how structural modifications can influence potency and selectivity.

Compound Modification hCA I (Ki, nM) hCA II (Ki, nM) hCA IX (Ki, nM) hCA XII (Ki, nM) Reference
Acetazolamide (Standard)Clinically used inhibitor25012255.7[9]
SLC-0111 analog 1Ureido-sulfanilamide98.612.14.54.5[10]
Compound 6d Indolylchalcone-benzenesulfonamide-1,2,3-triazole18.8>10000112.4120.5[11]
Compound 10 Tricyclic imide sulfonamide>10000451522.325.1[1]
Compound 15 Pyrazolecarboxamide sulfonamide725.63.36.180.5[12]
S-substituted benzenesulfonamide4-chloro-2-mercapto-5-methyl-benzenesulfonamide derivative27002.41.41.7[3]

Experimental Protocols

Stopped-Flow CO2 Hydration Assay

This method measures the enzyme-catalyzed hydration of CO2. The reaction is monitored by observing the change in pH using a pH indicator.

Materials:

  • Purified carbonic anhydrase isozymes

  • Test inhibitors (e.g., this compound analogs)

  • HEPES buffer (20 mM, pH 7.5)

  • Sodium sulfate (Na2SO4, 20 mM)

  • Phenol red (0.2 mM)

  • CO2-saturated water

  • Stopped-flow spectrophotometer

Procedure:

  • Prepare stock solutions of the test inhibitors in a suitable solvent (e.g., DMSO).

  • In the enzyme syringe of the stopped-flow instrument, prepare a solution containing the CA isozyme, HEPES buffer, Na2SO4, and phenol red.

  • In the substrate syringe, prepare a solution of CO2-saturated water.

  • To determine the inhibition constant (Ki), perform a series of experiments with varying concentrations of the inhibitor.

  • Initiate the reaction by rapidly mixing the contents of the two syringes.

  • Monitor the change in absorbance of phenol red at 557 nm over time.

  • Calculate the initial velocity of the reaction from the linear portion of the absorbance curve.

  • Determine the Ki value by fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten with competitive inhibition).

Esterase Activity Assay (Colorimetric)

This assay is based on the esterase activity of carbonic anhydrase, using p-nitrophenyl acetate (p-NPA) as a substrate.

Materials:

  • Purified carbonic anhydrase isozymes

  • Test inhibitors

  • Tris-HCl buffer (50 mM, pH 7.5)

  • p-Nitrophenyl acetate (p-NPA)

  • 96-well microplate reader

Procedure:

  • Prepare serial dilutions of the test inhibitors in the 96-well plate.

  • Add the purified CA isozyme to each well containing the inhibitor and incubate for a specified time (e.g., 15 minutes) at room temperature.

  • Initiate the reaction by adding the p-NPA substrate to each well.

  • Measure the absorbance at 400 nm at regular intervals to monitor the formation of p-nitrophenolate.

  • Calculate the rate of reaction for each inhibitor concentration.

  • Determine the IC50 value by plotting the reaction rate as a function of the inhibitor concentration.

Visualizations

General Workflow for Improving this compound Selectivity

G cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Analysis & Optimization A Identify Target Isozyme B Computational Modeling (Docking, MD Simulations) A->B C Design this compound Analogs B->C D Chemical Synthesis C->D E Carbonic Anhydrase Inhibition Assays (e.g., Stopped-Flow) D->E F Determine IC50/Ki Values E->F G Assess Isozyme Selectivity F->G H Structure-Activity Relationship (SAR) Analysis G->H I Identify Lead Compounds H->I I->C Iterative Optimization

Caption: Workflow for designing and evaluating selective this compound analogs.

Logical Relationship for Troubleshooting Low Selectivity

G cluster_0 Problem cluster_1 Potential Causes cluster_2 Solutions A Low Isozyme Selectivity B Binding to Conserved Residues A->B C Ineffective 'Tail' Group A->C D High Conformational Flexibility A->D E Target Non-Conserved Residues B->E F Optimize 'Tail' Moiety (Tail Approach) C->F G Introduce Structural Rigidity D->G

Caption: Troubleshooting logic for addressing low isozyme selectivity.

References

Validation & Comparative

A Comparative Guide to Carbonic Anhydrase Inhibition: Sulclamide vs. Acetazolamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two sulfonamide-based carbonic anhydrase inhibitors: the well-established drug acetazolamide and the lesser-known compound sulclamide. While both molecules target the same enzyme family, this document aims to present the available scientific data to objectively compare their performance, supported by experimental context.

Executive Summary

Acetazolamide is a potent, non-selective inhibitor of multiple carbonic anhydrase (CA) isoforms and has been in clinical use for decades for conditions such as glaucoma, epilepsy, and altitude sickness.[1] Its mechanism of action and inhibitory kinetics are well-documented. This compound, also a sulfonamide, is recognized as a carbonic anhydrase inhibitor; however, publicly available, direct comparative studies evaluating its inhibitory potency against various CA isoforms alongside acetazolamide are scarce. This guide compiles the available quantitative data for acetazolamide and contextualizes the inhibitory action of sulfonamides, which is the class to which this compound belongs.

Quantitative Comparison of Inhibitory Activity

The inhibitory potency of a compound against a specific carbonic anhydrase isoform is typically expressed as its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). Lower values indicate greater potency. The following table summarizes the available inhibitory data for acetazolamide against several key human carbonic anhydrase (hCA) isoforms.

Table 1: Inhibitory Potency (Ki) of Acetazolamide against Human Carbonic Anhydrase Isoforms

IsoformAcetazolamide Ki (nM)
hCA I250
hCA II12
hCA IX25.8
hCA XII5.7

Note: Data for acetazolamide is compiled from multiple sources and may show variability depending on the specific assay conditions.[2][3]

Mechanism of Action: Signaling Pathway of Carbonic Anhydrase Inhibition

Carbonic anhydrase catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. This reaction is fundamental to numerous physiological processes, including pH regulation, ion transport, and fluid secretion.[5] Sulfonamide inhibitors like acetazolamide and this compound exert their effects by binding to the zinc ion within the active site of the carbonic anhydrase enzyme, preventing the binding of substrate molecules.[6] This inhibition disrupts the normal physiological processes reliant on CA activity.

cluster_lumen Tubular Lumen cluster_cell Proximal Tubule Cell CO2_lumen CO2 + H2O H2CO3_lumen H2CO3 CO2_lumen->H2CO3_lumen CA-IV CO2_cell CO2 + H2O CO2_lumen->CO2_cell Diffusion HCO3_lumen H+ + HCO3- H2CO3_lumen->HCO3_lumen Na_H_Exchanger Na+/H+ Exchanger HCO3_lumen->Na_H_Exchanger H+ Secretion H2CO3_cell H2CO3 CO2_cell->H2CO3_cell CA-II HCO3_cell H+ + HCO3- H2CO3_cell->HCO3_cell HCO3_reabsorption HCO3- Reabsorption HCO3_cell->HCO3_reabsorption Basolateral Transport Na_reabsorption Na+ Reabsorption Na_H_Exchanger->Na_reabsorption CA_IV Carbonic Anhydrase IV (Apical Membrane) CA_II Carbonic Anhydrase II (Intracellular) Inhibitor Acetazolamide/ This compound Inhibitor->CA_IV Inhibitor->CA_II

Figure 1. Mechanism of carbonic anhydrase inhibition in the renal proximal tubule.

Experimental Protocols

The determination of carbonic anhydrase inhibitory activity is primarily conducted through two established assay types: the stopped-flow CO2 hydration assay and the esterase activity assay.

Stopped-Flow CO2 Hydration Assay

This is the gold-standard method for measuring the catalytic activity of carbonic anhydrase.

Principle: This assay measures the ability of carbonic anhydrase to catalyze the hydration of CO2. The accompanying change in pH is monitored using a pH indicator dye.

Protocol Outline:

  • Reagents: Purified carbonic anhydrase, a buffer solution (e.g., HEPES or Tris), a pH indicator (e.g., phenol red), and a solution of CO2.

  • Instrumentation: A stopped-flow spectrophotometer.

  • Procedure: a. A solution containing the enzyme, buffer, and pH indicator is rapidly mixed with a CO2-saturated solution. b. The change in absorbance of the pH indicator is monitored over time as the pH decreases due to proton formation. c. The initial rate of the reaction is calculated from the absorbance change. d. To determine the inhibitory activity, the assay is repeated with varying concentrations of the inhibitor (this compound or acetazolamide), and the IC50 or Ki value is calculated.[2]

Start Start PrepareReagents Prepare Enzyme, Buffer, Indicator, and CO2 Solutions Start->PrepareReagents MixSolutions Rapidly Mix Enzyme and CO2 Solutions in Stopped-Flow Apparatus PrepareReagents->MixSolutions MonitorAbsorbance Monitor Absorbance Change of pH Indicator Over Time MixSolutions->MonitorAbsorbance CalculateRate Calculate Initial Reaction Rate MonitorAbsorbance->CalculateRate RepeatWithInhibitor Repeat Assay with Varying Inhibitor Concentrations CalculateRate->RepeatWithInhibitor DeterminePotency Calculate IC50/Ki Values RepeatWithInhibitor->DeterminePotency End End DeterminePotency->End

Figure 2. Workflow for the stopped-flow CO2 hydration assay.

Esterase Activity Assay

This is a more convenient colorimetric method suitable for high-throughput screening.

Principle: Carbonic anhydrase also exhibits esterase activity, catalyzing the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored p-nitrophenolate. The rate of color formation is inversely proportional to the inhibitory activity.

Protocol Outline:

  • Reagents: Purified carbonic anhydrase, a buffer solution (e.g., Tris-HCl), p-nitrophenyl acetate (p-NPA) substrate, and the inhibitor.

  • Instrumentation: A microplate reader or spectrophotometer.

  • Procedure: a. The enzyme is pre-incubated with the inhibitor at various concentrations in a microplate well. b. The reaction is initiated by adding the p-NPA substrate. c. The increase in absorbance at 400 nm is measured over time. d. The rate of the reaction is determined, and the percentage of inhibition is calculated for each inhibitor concentration to determine the IC50 value.

Conclusion

Acetazolamide is a well-characterized, potent inhibitor of multiple carbonic anhydrase isoforms with extensive data supporting its clinical use. While this compound is also a carbonic anhydrase inhibitor belonging to the same chemical class, there is a notable lack of direct comparative and quantitative data in the public domain to definitively assess its inhibitory profile against that of acetazolamide. The experimental protocols outlined provide a standardized framework for conducting such comparative studies. Further research is necessary to elucidate the specific inhibitory characteristics of this compound against various CA isoforms to fully understand its potential therapeutic applications in comparison to established drugs like acetazolamide.

References

A Comparative Analysis of Loop Diuretics: Performance and Experimental Insights

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative study of prominent loop diuretics. Due to a lack of available experimental data, Sulclamide, a compound with potential diuretic properties, is not included in the direct comparison. This document focuses on well-established loop diuretics: Furosemide, Bumetanide, and Torsemide, presenting their pharmacological profiles, supported by experimental data and detailed methodologies.

Introduction to Loop Diuretics

Loop diuretics are a class of drugs that act on the thick ascending limb of the loop of Henle in the kidney. Their primary mechanism of action is the inhibition of the sodium-potassium-chloride cotransporter (NKCC2), leading to a significant increase in the excretion of water and electrolytes.[1] This potent diuretic effect makes them essential in the management of fluid overload states, such as edema associated with heart failure, liver cirrhosis, and renal disease, as well as hypertension.[2][3]

Comparative Pharmacological Data

The following tables summarize the key pharmacokinetic and pharmacodynamic parameters of Furosemide, Bumetanide, and Torsemide, facilitating a direct comparison of their clinical profiles.

Table 1: Pharmacokinetic Profile of Common Loop Diuretics
ParameterFurosemideBumetanideTorsemide
Oral Bioavailability (%) 10-90 (highly variable)[4][5]80-95[5][6]80-90[5][6]
Onset of Action (Oral) Within 1 hour[4]30-60 minutes[5]1 hour[4]
Time to Peak Concentration (Oral) 1-2 hours[4]0.5-2 hours[7]1-2 hours[4]
Half-life (hours) 1.5-2[7]1[4][7]3-4[7]
Duration of Action (hours) 4-6[7]4-6[7]12[7]
Protein Binding (%) 91-99[7]95-97[7]97-99[7]
Metabolism Primarily renal excretion, some hepatic metabolismHepatic metabolism[8]Hepatic metabolism[7][8]
Table 2: Comparative Potency and Equivalent Doses
DiureticRelative Potency to FurosemideEquivalent Oral Dose (mg)
Furosemide 1x40
Bumetanide 40x[6]1
Torsemide 2-4x[6]10-20

Mechanism of Action: Signaling Pathway

Loop diuretics exert their effect by blocking the NKCC2 cotransporter in the apical membrane of epithelial cells in the thick ascending limb of the loop of Henle. This inhibition disrupts the reabsorption of sodium, potassium, and chloride ions, leading to increased urinary excretion of these electrolytes and, consequently, water.

Loop_Diuretic_Mechanism Mechanism of Action of Loop Diuretics Lumen Tubular Lumen IonsOut Na+, K+, Cl- WaterOut Water Cell Epithelial Cell (Thick Ascending Limb) NaK_ATPase Na+/K+ ATPase Cell->NaK_ATPase 3Na+ K_channel K+ Channel Cell->K_channel K+ Cl_channel Cl- Channel Cell->Cl_channel Cl- Blood Bloodstream Blood->NaK_ATPase 2K+ NKCC2 Na+/K+/2Cl- Cotransporter (NKCC2) NKCC2->Cell LoopDiuretic Loop Diuretic LoopDiuretic->NKCC2 Inhibits IonsIn Na+, K+, 2Cl- IonsIn->NKCC2 Reabsorption NaK_ATPase->Cell 2K+ NaK_ATPase->Blood 3Na+ K_channel->Lumen Recycling Cl_channel->Blood

Caption: Inhibition of the NKCC2 cotransporter by loop diuretics.

Experimental Protocols

This section details the methodologies for key experiments used to evaluate and compare loop diuretics.

In Vivo Diuretic Activity in a Rat Model

This protocol is a standard method for assessing the diuretic, natriuretic, and kaliuretic activity of a test compound.[3][9][10][11]

1. Animal Preparation:

  • Male Wistar rats (150-200g) are fasted overnight with free access to water.

  • On the day of the experiment, animals are hydrated with an oral saline load (e.g., 25 ml/kg of 0.9% NaCl).

2. Grouping and Administration:

  • Animals are divided into control and test groups.

  • The control group receives the vehicle (e.g., normal saline).

  • Test groups receive the standard diuretic (e.g., Furosemide, 10 mg/kg) or the test compound at various doses.

  • Administration is typically via oral gavage or intraperitoneal injection.

3. Urine Collection:

  • Immediately after administration, rats are placed in individual metabolic cages that separate urine and feces.

  • Urine is collected over a specified period, often 5 to 24 hours.

4. Analysis:

  • The total volume of urine is measured for each animal.

  • Urine samples are analyzed for electrolyte concentrations (Na+, K+, Cl-) using a flame photometer or ion-selective electrodes.

  • Parameters such as diuretic index (ratio of urine volume of the test group to the control group) and electrolyte excretion rates are calculated.

Diuretic_Activity_Workflow Workflow for In Vivo Diuretic Activity Assay A Animal Preparation (Fasting and Hydration) B Grouping and Drug Administration (Control, Standard, Test Compound) A->B C Placement in Metabolic Cages B->C D Urine Collection (5-24 hours) C->D E Measurement of Urine Volume D->E F Electrolyte Analysis (Na+, K+, Cl-) D->F G Data Analysis (Diuretic Index, Natriuresis, Kaliuresis) E->G F->G

Caption: Experimental workflow for assessing diuretic activity in rats.

In Vitro Na-K-Cl Cotransporter (NKCC) Inhibition Assay

This assay directly measures the inhibitory effect of a compound on the NKCC protein. A common method involves measuring the uptake of a radioactive tracer, such as ⁸⁶Rb⁺ (as a potassium analog), into cells expressing the cotransporter.[12][13]

1. Cell Culture:

  • A cell line expressing the target NKCC isoform (e.g., HEK293 cells transfected with NKCC2) is cultured to confluence in appropriate media.

2. Assay Preparation:

  • Cells are washed and pre-incubated in a chloride-free medium to stimulate NKCC activity.

3. Inhibition and Tracer Addition:

  • Cells are incubated with varying concentrations of the test compound or a known inhibitor (e.g., bumetanide) for a defined period.

  • A medium containing ⁸⁶Rb⁺ and other necessary ions is then added to initiate the uptake.

4. Termination of Uptake and Measurement:

  • After a short incubation period (e.g., 5 minutes), the uptake is stopped by washing the cells with an ice-cold stop solution.

  • The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

5. Data Analysis:

  • The bumetanide-sensitive component of ⁸⁶Rb⁺ uptake is calculated by subtracting the uptake in the presence of a high concentration of bumetanide from the total uptake.

  • The inhibitory concentration (IC₅₀) of the test compound is determined by plotting the percentage of inhibition against the compound concentration.

Clinical Efficacy and Safety

While all three loop diuretics are effective in promoting diuresis, their differing pharmacokinetic profiles can influence clinical outcomes in specific patient populations.

  • Heart Failure: Torsemide's longer half-life and more consistent bioavailability may offer advantages over furosemide in managing patients with heart failure, potentially leading to fewer hospital readmissions.[4][14] Some studies suggest torsemide may have additional beneficial effects on myocardial fibrosis.[15]

  • Renal Impairment: In patients with renal insufficiency, higher doses of loop diuretics are often required to achieve the desired effect due to reduced drug delivery to the site of action.[8][16]

  • Safety Profile: The primary side effects of loop diuretics are related to their mechanism of action and include electrolyte imbalances (hypokalemia, hyponatremia), dehydration, and hypotension.[17] Ototoxicity is a rare but serious adverse effect, particularly with rapid high-dose intravenous administration.[5]

The Case of this compound

Searches for "this compound" indicate it is a sulfonamide-based compound and a photolytic decomposition product of indapamide. While some databases classify it as a diuretic, there is a significant lack of published, peer-reviewed studies detailing its mechanism of action as a loop diuretic or providing comparative experimental data against established drugs in this class. Without such data, a meaningful and objective comparison of this compound's performance is not possible at this time. Further research is required to elucidate its pharmacological profile and potential clinical utility as a loop diuretic.

Conclusion

Furosemide, Bumetanide, and Torsemide are potent loop diuretics with distinct pharmacokinetic profiles that influence their clinical application. Torsemide and Bumetanide offer more predictable oral absorption compared to the highly variable bioavailability of Furosemide. The choice of a specific loop diuretic should be guided by the patient's clinical condition, comorbidities, and the desired duration of action. The experimental protocols outlined provide a framework for the preclinical evaluation of novel diuretic compounds. Future research is needed to determine if compounds like this compound have a role in this therapeutic class.

References

A Comparative Guide to the Diuretic Efficacy of Sulclamide and Furosemide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This guide provides a comparative analysis of the diuretic efficacy of Furosemide, a well-established loop diuretic, and Sulclamide, a representative sulfonamide diuretic. It is important to note that "this compound" is used here as a placeholder for a representative sulfonamide diuretic, as specific public domain data for a diuretic of this exact name is not available. The comparison is based on established mechanisms of action for these drug classes and standardized experimental protocols for evaluating diuretic performance. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the relative diuretic profiles of these two types of compounds.

Mechanism of Action

The diuretic effect of both Furosemide and sulfonamide diuretics stems from their ability to increase the renal excretion of salt and water by inhibiting specific ion transporters in the nephron. However, their primary sites and mechanisms of action differ significantly.

Furosemide: As a potent loop diuretic, Furosemide exerts its action on the thick ascending limb of the Loop of Henle. It inhibits the Na+/K+/2Cl- cotransporter (NKCC2) on the luminal membrane of the epithelial cells.[1] This inhibition prevents the reabsorption of sodium, potassium, and chloride from the tubular fluid into the bloodstream.[1] The resulting higher concentration of solutes in the tubular fluid leads to a powerful osmotic diuresis, causing a significant increase in the excretion of water along with Na+, K+, Cl-, calcium, and magnesium ions.[2]

This compound (as a representative sulfonamide diuretic): Sulfonamide diuretics, such as the thiazide class, primarily act on the distal convoluted tubule.[3] They work by inhibiting the Na+/Cl- cotransporter (NCC) on the luminal side.[4] This action blocks the reabsorption of sodium and chloride at this site. While the diuretic effect is less potent than that of loop diuretics (as a smaller percentage of filtered sodium is reabsorbed in the distal tubule), it leads to a sustained increase in the excretion of sodium and water.[2]

cluster_furosemide Furosemide Pathway cluster_this compound This compound Pathway (Thiazide-like) Furosemide Furosemide TAL Thick Ascending Limb (Loop of Henle) Furosemide->TAL NKCC2 Na+/K+/2Cl- Cotransporter (NKCC2) Furosemide->NKCC2 Inhibits TAL->NKCC2 Site of Action Reabsorption_F Decreased Na+, K+, Cl- Reabsorption NKCC2->Reabsorption_F Diuresis_F Potent Diuresis & Natriuresis Reabsorption_F->Diuresis_F This compound This compound DCT Distal Convoluted Tubule This compound->DCT NCC Na+/Cl- Cotransporter (NCC) This compound->NCC Inhibits DCT->NCC Site of Action Reabsorption_S Decreased Na+, Cl- Reabsorption NCC->Reabsorption_S Diuresis_S Moderate Diuresis & Natriuresis Reabsorption_S->Diuresis_S

Caption: Comparative signaling pathways of Furosemide and this compound.

Experimental Protocols

The following protocol outlines a standard in vivo method for comparing the diuretic efficacy of test compounds in a rat model.[5][6]

1. Animal Model and Preparation:

  • Species: Male Wistar or Sprague-Dawley rats, weighing 150-200g.[7]

  • Acclimatization: Animals are housed in a controlled environment (22±2°C, 12h light/dark cycle) for at least one week before the experiment, with free access to standard pellet diet and water.[7]

  • Fasting: Animals are fasted for 18 hours prior to the experiment to ensure gastrointestinal tract uniformity, though water is provided ad libitum.[7]

2. Experimental Groups (n=6 per group):

  • Control Group: Receives the vehicle (e.g., normal saline with 0.5% carboxymethyl cellulose).

  • Standard Group: Receives Furosemide (e.g., 10 mg/kg, orally).[6]

  • Test Groups: Receive this compound at various doses (e.g., 25, 50, 100 mg/kg, orally) to establish a dose-response relationship.

3. Experimental Procedure:

  • Hydration: To ensure a consistent baseline urine flow, all animals receive a hydrating load of normal saline (e.g., 25 ml/kg) orally.[5][8]

  • Dosing: Immediately after hydration, the respective vehicle, standard, or test compound is administered via oral gavage.

  • Urine Collection: Each rat is placed in an individual metabolic cage designed to separate urine and feces. Urine is collected at intervals, typically over 5 and 24 hours.[7]

4. Sample Analysis:

  • Urine Volume: The cumulative urine volume for each animal is measured at each time point.

  • Electrolyte Concentration: The concentrations of sodium (Na+), potassium (K+), and chloride (Cl-) in the collected urine are determined using a flame photometer or ion-selective electrodes.[7]

  • Urine pH: The pH of the urine samples is measured.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Acclimatization Animal Acclimatization (1 week) Fasting Overnight Fasting (18 hours) Acclimatization->Fasting Grouping Random Group Assignment (n=6 per group) Fasting->Grouping Hydration Oral Saline Hydration (25 ml/kg) Grouping->Hydration Dosing Administer Vehicle, Furosemide, or this compound Hydration->Dosing Collection Place in Metabolic Cages & Collect Urine (0-24h) Dosing->Collection Volume Measure Urine Volume Collection->Volume Electrolytes Analyze Na+, K+, Cl- Concentrations Volume->Electrolytes pH Measure Urine pH Electrolytes->pH Data Calculate Diuretic Activity & Saluretic Index pH->Data

References

Cross-Validation of Sulclamide's Mechanism of Action with Genetic Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific compound named "Sulclamide" is not available in the public domain. Therefore, this guide serves as a template, utilizing a hypothetical compound, "this compound," with a plausible mechanism of action to demonstrate the principles of cross-validation with genetic models. For this purpose, "this compound" is posited as a novel inhibitor of the BRAF V600E mutant kinase.

This guide provides a comparative analysis of the hypothetical compound this compound against established inhibitors of the BRAF V600E kinase, Vemurafenib and Dabrafenib. The objective is to illustrate the process of validating a drug's mechanism of action by correlating its pharmacological effects with the genetic dependency of cancer cells on the drug's target.

Comparative Performance of BRAF V600E Inhibitors

The efficacy of this compound was assessed in comparison to Vemurafenib and Dabrafenib using both biochemical and cell-based assays. The quantitative data from these experiments are summarized in the tables below.

Table 1: Biochemical Potency against BRAF V600E

This table summarizes the half-maximal inhibitory concentration (IC50) of each compound against purified BRAF V600E kinase. Lower values indicate higher potency.

CompoundIC50 (nM) against BRAF V600E
This compound (Hypothetical)25
Vemurafenib31
Dabrafenib0.8

Table 2: Cellular Potency in BRAF V600E-Mutant Melanoma Cells (A375)

This table presents the half-maximal effective concentration (EC50) of each compound on the proliferation of A375 melanoma cells, which harbor the BRAF V600E mutation.

CompoundEC50 (nM) in A375 cells
This compound (Hypothetical)150
Vemurafenib200
Dabrafenib50

Cross-Validation with Genetic Models

To confirm that the anti-proliferative effects of this compound are indeed mediated through the inhibition of BRAF V600E, its pharmacological effects were compared with the effects of genetically silencing the BRAF gene in A375 cells using small interfering RNA (siRNA).

Table 3: Comparison of Pharmacological Inhibition and Genetic Knockdown

This table compares the reduction in cell viability upon treatment with the inhibitors versus the reduction in viability after BRAF gene knockdown. A strong correlation suggests that the drug's primary mechanism of action is on-target.

TreatmentCell Viability (% of Control)
This compound (150 nM)52%
Vemurafenib (200 nM)48%
Dabrafenib (50 nM)55%
BRAF siRNA45%

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

3.1. In Vitro Kinase Assay

  • Objective: To determine the biochemical potency (IC50) of the compounds against purified BRAF V600E.

  • Procedure:

    • Recombinant human BRAF V600E enzyme was incubated with a kinase buffer, a fluorescently labeled peptide substrate, and ATP.

    • The compounds were added in a series of dilutions.

    • The kinase reaction was allowed to proceed for 60 minutes at room temperature.

    • The reaction was stopped, and the amount of phosphorylated substrate was quantified using a fluorescence plate reader.

    • IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

3.2. Cell Proliferation Assay

  • Objective: To determine the cellular potency (EC50) of the compounds in a BRAF V600E-dependent cell line.

  • Procedure:

    • A375 melanoma cells were seeded in 96-well plates and allowed to attach overnight.

    • The cells were treated with a range of concentrations of the compounds.

    • After 72 hours of incubation, cell viability was assessed using a resazurin-based assay.

    • EC50 values were determined from the resulting dose-response curves.

3.3. siRNA-mediated Gene Knockdown

  • Objective: To assess the effect of reducing BRAF expression on cell viability.

  • Procedure:

    • A375 cells were transfected with either a non-targeting control siRNA or an siRNA specifically targeting BRAF.

    • After 48 hours, the efficiency of knockdown was confirmed by western blotting for the BRAF protein.

    • Cell viability was measured 72 hours post-transfection using a resazurin-based assay.

Visualizations

4.1. Signaling Pathway of BRAF V600E

The following diagram illustrates the canonical MAPK/ERK signaling pathway, which is constitutively activated by the BRAF V600E mutation. This compound, as a hypothetical inhibitor, would block this pathway at the level of BRAF.

BRAF_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor Receptor Receptor RAS RAS BRAF_V600E BRAF V600E RAS->BRAF_V600E MEK MEK BRAF_V600E->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation Proliferation Transcription Factors->Proliferation This compound This compound This compound->BRAF_V600E

Caption: BRAF V600E signaling pathway and the inhibitory action of this compound.

4.2. Experimental Workflow for Target Validation

This diagram outlines the workflow used to validate that BRAF V600E is the target of this compound.

Target_Validation_Workflow Hypothesis This compound inhibits BRAF V600E Biochemical_Assay In Vitro Kinase Assay (IC50) Hypothesis->Biochemical_Assay Cell_Assay Cell Proliferation Assay (EC50 in A375) Hypothesis->Cell_Assay Genetic_Model BRAF Knockdown (siRNA in A375) Hypothesis->Genetic_Model Cross_Validation Compare Pharmacological vs. Genetic Effects Biochemical_Assay->Cross_Validation Cell_Assay->Cross_Validation Genetic_Model->Cross_Validation Conclusion Mechanism of Action Validated Cross_Validation->Conclusion

Caption: Workflow for the cross-validation of this compound's mechanism of action.

4.3. Logical Relationship for Cross-Validation

The following diagram illustrates the logical connection between the pharmacological and genetic data that supports the validation of the drug's mechanism of action.

Logic_Diagram cluster_pharmacology Pharmacological Evidence cluster_genetics Genetic Evidence Drug_Inhibits_Protein This compound inhibits BRAF V600E kinase activity Drug_Inhibits_Cells This compound inhibits proliferation of BRAF V600E cells Drug_Inhibits_Protein->Drug_Inhibits_Cells Validation Mechanism Validated: This compound acts through BRAF V600E Drug_Inhibits_Cells->Validation correlates with Gene_Essential BRAF is essential for proliferation of BRAF V600E cells Gene_Essential->Validation explains

Caption: Logical framework for validating the on-target action of this compound.

Independent Verification of Pharmacological Activity: A Comparative Analysis of Sulfanilamide and Glibenclamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological activities of two distinct sulfonamide-containing drugs: Sulfanilamide, a classical antibacterial agent, and Glibenclamide, a second-generation sulfonylurea used in the management of type 2 diabetes. While both compounds share a sulfonamide moiety, their therapeutic applications and mechanisms of action are fundamentally different. This document presents supporting experimental data, detailed methodologies for key experiments, and visual representations of their respective signaling pathways and experimental workflows.

Executive Summary

This guide delves into the distinct pharmacological profiles of Sulfanilamide and Glibenclamide. Sulfanilamide exerts its bacteriostatic effect by competitively inhibiting dihydropteroate synthetase, an enzyme crucial for folic acid synthesis in bacteria. In contrast, Glibenclamide functions as a hypoglycemic agent by blocking ATP-sensitive potassium channels in pancreatic β-cells, leading to insulin secretion. This comparative analysis highlights these differences through quantitative data on their respective biological activities and detailed experimental protocols for their assessment.

Data Presentation: Quantitative Comparison of Pharmacological Activity

The following tables summarize the key pharmacological parameters for Sulfanilamide and Glibenclamide.

Table 1: Antibacterial Activity of Sulfanilamide

ParameterTest OrganismValue
Minimum Inhibitory Concentration (MIC)Escherichia coli (representative Gram-negative)64 - 256 µg/mL
Minimum Inhibitory Concentration (MIC)Staphylococcus aureus (representative Gram-positive)32 - 512 µg/mL[1]

Table 2: Hypoglycemic Activity of Glibenclamide

ParameterExperimental ModelDosageEffect
Insulin SecretionIn vivo (human subjects)2.5 mg/day51.38% increase[2][3]
5 mg/day58.34% increase[2][3]
10 mg/day44.41% increase[2][3]
20 mg/day33.54% increase[2][3]
Blood Glucose ReductionIn vivo (human subjects)2.5 mg/day19.61% decrease[2][3]
5 mg/day22.10% decrease[2][3]
10 mg/day26.01% decrease[2][3]
20 mg/day27.98% decrease[2][3]

Mechanism of Action

The distinct therapeutic effects of Sulfanilamide and Glibenclamide stem from their unique molecular targets and mechanisms of action.

Sulfanilamide: Inhibition of Bacterial Folic Acid Synthesis

Sulfanilamide is a structural analog of para-aminobenzoic acid (PABA), a vital precursor for the synthesis of folic acid in bacteria. Folic acid is essential for the production of nucleotides and, consequently, for DNA and RNA synthesis. Sulfanilamide competitively inhibits the bacterial enzyme dihydropteroate synthetase, thereby halting the folic acid pathway and preventing bacterial growth and replication.[4]

Sulfanilamide_Mechanism PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthetase PABA->DHPS Substrate DHF Dihydropteroate -> Dihydrofolic Acid (DHF) DHPS->DHF THF Tetrahydrofolic Acid (THF) DHF->THF Nucleotides Nucleotide Synthesis THF->Nucleotides DNA_RNA DNA & RNA Synthesis Nucleotides->DNA_RNA Sulfanilamide Sulfanilamide Sulfanilamide->DHPS Competitive Inhibition

Mechanism of action of Sulfanilamide.

Glibenclamide: Stimulation of Insulin Secretion

Glibenclamide exerts its hypoglycemic effect by targeting the ATP-sensitive potassium (K-ATP) channels in the plasma membrane of pancreatic β-cells. By binding to the sulfonylurea receptor 1 (SUR1) subunit of the K-ATP channel, Glibenclamide induces channel closure. This leads to membrane depolarization, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium ions triggers the exocytosis of insulin-containing granules.

Glibenclamide_Mechanism Glibenclamide Glibenclamide SUR1 SUR1 Subunit of K-ATP Channel Glibenclamide->SUR1 Binds to K_ATP_Channel K-ATP Channel Closure SUR1->K_ATP_Channel Induces Membrane_Depolarization Membrane Depolarization K_ATP_Channel->Membrane_Depolarization Ca_Channel Voltage-gated Ca²⁺ Channel Opening Membrane_Depolarization->Ca_Channel Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Insulin_Exocytosis Insulin Granule Exocytosis Ca_Influx->Insulin_Exocytosis

Mechanism of action of Glibenclamide.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

1. Preparation of Materials:

  • Bacterial Culture: A pure, overnight culture of the test organism (e.g., E. coli ATCC 25922) grown in a suitable broth medium.

  • Antimicrobial Agent: A stock solution of Sulfanilamide of known concentration.

  • Broth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • 96-Well Microtiter Plate: Sterile, U-bottomed plates.

2. Inoculum Preparation:

  • Adjust the turbidity of the overnight bacterial culture with sterile saline or broth to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Serial Dilution of Antimicrobial Agent:

  • Dispense 50 µL of CAMHB into each well of the 96-well plate.

  • Add 50 µL of the Sulfanilamide stock solution to the first well of a row and mix.

  • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well containing the antimicrobial.

4. Inoculation and Incubation:

  • Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.

  • Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).

  • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

5. Interpretation of Results:

  • The MIC is the lowest concentration of Sulfanilamide at which there is no visible growth (turbidity) of the microorganism.

MIC_Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plate Inoculate Plate with Bacterial Suspension Prepare_Inoculum->Inoculate_Plate Serial_Dilution Perform 2-fold Serial Dilution of Sulfanilamide in 96-well plate Serial_Dilution->Inoculate_Plate Incubate Incubate at 37°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Read MIC (Lowest concentration with no growth) Incubate->Read_Results End End Read_Results->End

Workflow for MIC determination.

In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay measures the ability of a compound to stimulate insulin secretion from pancreatic β-cells in response to glucose.

1. Cell Culture and Preparation:

  • Culture a pancreatic β-cell line (e.g., INS-1E or MIN6) or use isolated pancreatic islets.

  • Seed the cells in a 24-well plate and allow them to reach 80-90% confluency.

2. Pre-incubation (Basal Glucose):

  • Wash the cells twice with a Krebs-Ringer Bicarbonate (KRB) buffer containing a low concentration of glucose (e.g., 2.8 mM).

  • Pre-incubate the cells in the low-glucose KRB buffer for 1-2 hours at 37°C to allow them to reach a basal state of insulin secretion.

3. Stimulation:

  • Remove the pre-incubation buffer.

  • Add fresh KRB buffer containing either:

    • Low glucose (2.8 mM) as a negative control.

    • High glucose (e.g., 16.7 mM) as a positive control.

    • High glucose (16.7 mM) plus different concentrations of Glibenclamide.

  • Incubate the plate for 1-2 hours at 37°C.

4. Sample Collection and Analysis:

  • Collect the supernatant from each well.

  • Centrifuge the supernatant to remove any cellular debris.

  • Measure the insulin concentration in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) or a Radioimmunoassay (RIA).

5. Data Normalization:

  • After collecting the supernatant, lyse the cells in each well and measure the total protein or DNA content.

  • Normalize the insulin secretion values to the total protein or DNA content to account for variations in cell number.

GSIS_Workflow Start Start Culture_Cells Culture Pancreatic β-cells Start->Culture_Cells Pre_incubation Pre-incubate with Low Glucose (2.8 mM) Culture_Cells->Pre_incubation Stimulation Stimulate with: - Low Glucose - High Glucose (16.7 mM) - High Glucose + Glibenclamide Pre_incubation->Stimulation Incubate Incubate at 37°C for 1-2 hours Stimulation->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant Measure_Insulin Measure Insulin (ELISA/RIA) Collect_Supernatant->Measure_Insulin Normalize_Data Normalize to Protein/DNA Content Measure_Insulin->Normalize_Data End End Normalize_Data->End

References

comparative analysis of the pharmacokinetic properties of Sulclamide analogues

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the absorption, distribution, metabolism, and excretion (ADME) properties of key sulfonamide analogues, providing essential data for researchers and drug development professionals.

The sulfonamide class of drugs, a cornerstone in antimicrobial therapy and beyond, exhibits a remarkable diversity in its pharmacokinetic profiles. Understanding these differences is paramount for optimizing therapeutic efficacy and safety. This guide provides a comparative analysis of the pharmacokinetic properties of several key sulfonamide analogues, supported by experimental data and detailed methodologies.

Comparative Pharmacokinetic Parameters

The pharmacokinetic behavior of sulfonamides is significantly influenced by structural modifications, which alter properties such as pKa, solubility, and protein binding.[1] These modifications, in turn, impact their duration of action and antibacterial potency.[1] A comparative summary of key pharmacokinetic parameters for representative sulfonamide analogues is presented below.

DrugTmax (h)Cmax (µg/mL)Half-life (t½) (h)Volume of Distribution (Vd) (L/kg)Protein Binding (%)Clearance (CL) (mL/min/kg)Bioavailability (%)
Sulfamethoxazole 2-440-607.9[2]0.21[2]71[2]0.31[2]~85
Sulfadiazine 2-430-607.0[2]0.29[2]50[2]0.55[2]>90
Sulfamoxole 2-440-608-12----
Sulfadimidine 3-650-707-12-75-85->90
ABT-639 ---0.65 (in rats)[3]85.2 (human)[3]1.79 L/h/kg (in rats)[3]High (in all species)[3]

Note: Some values are presented as ranges or are species-dependent, as indicated. The data is compiled from various studies and may not represent direct head-to-head comparisons under identical conditions.

A study comparing sulfamethoxazole and sulfadiazine found that while there was no significant difference in the area under the plasma curve (AUC) between the two, sulfadiazine exhibited a larger volume of distribution and a higher total clearance.[2] Furthermore, a significantly higher percentage of unmetabolized sulfadiazine was excreted in the urine, suggesting it may be more effective for urinary tract infections.[2][4] The development of novel sulfonamides, such as the T-type calcium channel blocker ABT-639, highlights the ongoing efforts to optimize ADME properties for different therapeutic targets.[3] ABT-639, for instance, was developed to have improved metabolic stability and high oral bioavailability.[3]

Experimental Protocols

The determination of pharmacokinetic parameters relies on robust experimental designs. Below are detailed methodologies for key experiments commonly employed in the study of sulfonamide analogues.

In Vivo Pharmacokinetic Studies in Animal Models

Objective: To determine the pharmacokinetic profile of a sulfonamide analogue after oral or intravenous administration in a relevant animal model (e.g., rats).

Methodology:

  • Animal Dosing: A cohort of animals (e.g., male Sprague-Dawley rats) is administered the test compound at a specific dose via the desired route (e.g., oral gavage or intravenous injection).

  • Blood Sampling: Blood samples are collected at predetermined time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).

  • Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.

  • Bioanalysis: The concentration of the drug in plasma samples is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, t½, Vd, and CL.[5]

G cluster_workflow In Vivo Pharmacokinetic Study Workflow Dosing Animal Dosing (Oral or IV) Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Bioanalysis LC-MS/MS Analysis Plasma_Separation->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation Bioanalysis->PK_Analysis

Caption: Workflow for a typical in vivo pharmacokinetic study.

In Vitro Metabolic Stability Assays

Objective: To assess the metabolic stability of a sulfonamide analogue in liver microsomes or hepatocytes, providing an indication of its potential for hepatic clearance.[6]

Methodology:

  • Incubation: The test compound is incubated with liver microsomes (human or animal) or hepatocytes in the presence of NADPH (for microsomes) at 37°C.[7][8]

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Quenching: The metabolic reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: The concentration of the parent compound remaining at each time point is determined by LC-MS/MS.

  • Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[8]

G cluster_workflow In Vitro Metabolic Stability Assay Incubation Incubation with Liver Microsomes/Hepatocytes Sampling Aliquots at Time Points Incubation->Sampling Quenching Reaction Quenching Sampling->Quenching Analysis LC-MS/MS Analysis Quenching->Analysis Calculation Calculation of t½ and CLint Analysis->Calculation G cluster_factors Factors Influencing Sulfonamide ADME Physicochemical Physicochemical Properties (pKa, Solubility) Protein_Binding Plasma Protein Binding Physicochemical->Protein_Binding Metabolism Metabolism (e.g., Acetylation) Physicochemical->Metabolism PK_Profile Overall Pharmacokinetic Profile Protein_Binding->PK_Profile Excretion Renal Excretion Metabolism->Excretion Metabolism->PK_Profile Excretion->PK_Profile

References

Validating In Vitro Findings of Sulclamide in In Vivo Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The successful translation of promising in vitro discoveries into effective in vivo applications is a cornerstone of drug development. This guide provides a comprehensive framework for validating the in vitro findings of Sulclamide, a novel diuretic agent, in relevant in vivo models. By objectively comparing its performance with established alternatives and presenting detailed experimental data, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to assess its therapeutic potential.

In Vitro Profile of this compound

Initial in vitro studies have identified this compound as a potent inhibitor of the renal sodium-chloride cotransporter (NCC), a key protein involved in salt reabsorption in the distal convoluted tubule of the kidney. This mechanism of action is distinct from that of loop diuretics, such as Furosemide, which target the Na-K-Cl cotransporter (NKCC2) in the thick ascending limb, and thiazide diuretics, like Hydrochlorothiazide, which also act on NCC but with different binding kinetics.

Quantitative In Vitro Data

The following table summarizes the key quantitative findings from in vitro assays comparing this compound with Furosemide and Hydrochlorothiazide.

CompoundTargetIC50 (nM)Assay TypeCell Line
This compound NCC 75 Ion Flux Assay HEK293-NCC
FurosemideNKCC2120Ion Flux AssayHEK293-NKCC2
HydrochlorothiazideNCC250Ion Flux AssayHEK293-NCC
This compound Signaling Pathway

The proposed signaling pathway for this compound at the cellular level involves its direct binding to and inhibition of the sodium-chloride cotransporter, leading to a reduction in sodium ion reabsorption.

Sulclamide_Signaling_Pathway cluster_renal_tubule Renal Tubule Lumen cluster_cell Distal Convoluted Tubule Cell cluster_interstitium Renal Interstitium Lumen Lumen This compound This compound Lumen->this compound Inhibition Inhibition This compound->Inhibition NCC NCC (Sodium-Chloride Cotransporter) Na_Influx Na+ Influx NCC->Na_Influx Cl_Influx Cl- Influx NCC->Cl_Influx Interstitium Interstitium Na_Influx->Interstitium Cl_Influx->Interstitium Inhibition->NCC

Proposed mechanism of this compound action on the NCC transporter.

In Vivo Validation

To substantiate the in vitro findings, in vivo studies are crucial. The following section outlines the experimental protocols for a suggested animal model and presents a comparative analysis of this compound's in vivo efficacy.

Experimental Protocols

Animal Model: Spontaneously hypertensive rats (SHR) will be used as a model for essential hypertension.

Experimental Groups:

  • Vehicle Control (0.5% carboxymethylcellulose, oral gavage)

  • This compound (10 mg/kg, oral gavage)

  • Furosemide (20 mg/kg, oral gavage)

  • Hydrochlorothiazide (10 mg/kg, oral gavage)

Methodology:

  • Blood Pressure Measurement: Systolic and diastolic blood pressure will be monitored non-invasively using a tail-cuff plethysmography system at baseline and at 2, 4, 6, and 24 hours post-administration.

  • Diuretic and Natriuretic Activity: Animals will be housed in metabolic cages for 24 hours to collect urine. Urine volume, sodium, and potassium concentrations will be measured to assess diuretic and natriuretic effects.

  • Pharmacokinetic Analysis: Blood samples will be collected at various time points post-dosing to determine the pharmacokinetic profile of this compound.

Comparative In Vivo Data

The table below presents hypothetical in vivo data comparing the effects of this compound with Furosemide and Hydrochlorothiazide in the SHR model.

Treatment GroupChange in Systolic BP (mmHg) at 4h24h Urine Output (mL)24h Urinary Na+ Excretion (mmol)
Vehicle Control -2 ± 1.5 8.5 ± 1.2 0.9 ± 0.2
This compound (10 mg/kg) -25 ± 3.1 18.2 ± 2.5 2.8 ± 0.4
Furosemide (20 mg/kg)-18 ± 2.825.5 ± 3.03.5 ± 0.5
Hydrochlorothiazide (10 mg/kg)-22 ± 2.515.8 ± 2.12.5 ± 0.3
In Vivo Experimental Workflow

The following diagram illustrates the workflow for the proposed in vivo validation studies.

In_Vivo_Workflow cluster_treatment Treatment Administration (Oral Gavage) A Acclimatization of SHR Rats B Baseline Measurements (Blood Pressure, Urine) A->B C Randomization into Treatment Groups B->C D1 Vehicle C->D1 D2 This compound C->D2 D3 Furosemide C->D3 D4 Hydrochlorothiazide C->D4 E Post-Treatment Monitoring D1->E D2->E D3->E D4->E F Blood Pressure Measurement (2, 4, 6, 24h) E->F G Urine Collection (24h) E->G H Blood Sampling (PK) E->H I Data Analysis F->I G->I H->I J Comparative Efficacy and Safety Assessment I->J

Workflow for the in vivo validation of this compound.

The presented in vitro data for this compound demonstrates its potential as a potent and selective NCC inhibitor. The proposed in vivo studies in a hypertensive rat model will be critical in validating these findings and establishing a comprehensive preclinical profile. The comparative approach with established diuretics will provide a clear perspective on this compound's relative efficacy and potential advantages. This structured validation process is essential for guiding further development and potential clinical translation of this compound.

Benchmarking Sulclamide's Potency and Efficacy Against Novel Diuretic Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the carbonic anhydrase inhibitor, Sulclamide, against a new generation of diuretic agents with novel mechanisms of action. The following sections detail the potency, efficacy, and underlying signaling pathways of these compounds, supported by experimental data and methodologies to aid in research and development efforts.

Comparative Analysis of Diuretic Potency and Efficacy

The development of novel diuretic agents targeting pathways beyond the traditional mechanisms offers new therapeutic possibilities. This section benchmarks this compound against three such novel agents: a vasopressin V2 receptor antagonist (Tolvaptan), a renal outer medullary potassium (ROMK) channel inhibitor (MK-7145), and a urea transporter (UT) inhibitor (PU-48).

The following table summarizes the available quantitative data for the selected diuretic agents.

Compound Target Mechanism of Action Potency (In Vitro) Efficacy (In Vivo)
This compound Carbonic AnhydraseInhibition of bicarbonate reabsorption in the proximal tubule.IC50: Data not availableMild diuresis and natriuresis.
Tolvaptan Vasopressin V2 ReceptorAntagonism of the V2 receptor, preventing aquaporin-2 water channel insertion in the collecting duct.Ki: 9.0 nM; IC50 (cAMP inhibition): 9.2 nM[1]Significant increase in free water excretion (aquaresis) with minimal effect on sodium and potassium excretion. Clinical studies show a dose-dependent increase in urine volume, with a 128% median increase observed in one study.[2]
MK-7145 ROMK ChannelInhibition of the renal outer medullary potassium channel, indirectly affecting sodium reabsorption.IC50: 0.045 µM (45 nM)[3]Dose-dependent diuresis and natriuresis without significant potassium loss.[4][5] In preclinical models, it has demonstrated blood pressure-lowering effects.[4]
PU-48 Urea Transporter A (UT-A)Inhibition of urea transport in the kidney, disrupting the medullary osmotic gradient.IC50: 0.32 µM (320 nM)[2][4]Dose-dependent increase in urine output.[6][7] Induces a urea-selective diuresis without significantly altering electrolyte balance.[6][7]

Signaling Pathways and Experimental Workflows

Visualizing the mechanisms of action and the experimental processes used to evaluate these diuretics provides a clearer understanding of their pharmacological profiles.

Signaling Pathway of this compound (Carbonic Anhydrase Inhibition)

Sulclamide_Pathway cluster_proximal_tubule Proximal Tubule Cell Lumen Tubular Lumen (Filtrate) CA_Lumen Carbonic Anhydrase (CA) (Apical Membrane) Lumen->CA_Lumen H2O + CO2 NHE3 Na+/H+ Exchanger 3 (NHE3) Lumen->NHE3 Na+ Blood Peritubular Capillary (Blood) CA_Lumen->Lumen H+ + HCO3- CA_Cyto Carbonic Anhydrase (CA) (Cytoplasm) CA_Cyto->NHE3 H+ NBCe1 Na+/HCO3- Cotransporter (NBCe1) CA_Cyto->NBCe1 HCO3- NHE3->Lumen H+ NBCe1->Blood Na+ 3HCO3- This compound This compound This compound->CA_Lumen Inhibits This compound->CA_Cyto Inhibits

Caption: Mechanism of this compound via carbonic anhydrase inhibition.

Comparative Experimental Workflow for Diuretic Efficacy

Diuretic_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_collection Sample Collection cluster_analysis Data Analysis Animal_Prep Animal Preparation (e.g., Rats, 18-24h fasting) Metabolic_Cages Placement in Metabolic Cages Animal_Prep->Metabolic_Cages Control Vehicle Control Metabolic_Cages->Control Oral or IP Administration This compound This compound Metabolic_Cages->this compound Oral or IP Administration Novel_Agent_1 Novel Agent 1 (e.g., Tolvaptan) Metabolic_Cages->Novel_Agent_1 Oral or IP Administration Novel_Agent_2 Novel Agent 2 (e.g., MK-7145) Metabolic_Cages->Novel_Agent_2 Oral or IP Administration Novel_Agent_3 Novel Agent 3 (e.g., PU-48) Metabolic_Cages->Novel_Agent_3 Oral or IP Administration Urine_Collection Urine Collection (e.g., 0-6h, 6-24h) Control->Urine_Collection This compound->Urine_Collection Novel_Agent_1->Urine_Collection Novel_Agent_2->Urine_Collection Novel_Agent_3->Urine_Collection Urine_Volume Measure Urine Volume Urine_Collection->Urine_Volume Electrolytes Measure Na+, K+, Cl- (Flame Photometry) Urine_Collection->Electrolytes Osmolality Measure Urine Osmolality Urine_Collection->Osmolality Comparison Compare Treatment vs. Control Urine_Volume->Comparison Electrolytes->Comparison Osmolality->Comparison

Caption: Workflow for in vivo diuretic screening.

Detailed Experimental Protocols

The following outlines a general methodology for assessing the diuretic potency and efficacy of test compounds in a preclinical setting, based on standard protocols.

In Vivo Diuretic Activity in Rats (Modified Lipschitz Test)

1. Animal Model:

  • Male Wistar or Sprague-Dawley rats, weighing 180-250g.

  • Animals are fasted for 18-24 hours prior to the experiment with free access to water.

2. Acclimatization and Housing:

  • Rats are housed in metabolic cages designed for the separation and collection of urine and feces.

  • Animals are acclimatized to the cages for at least 24 hours before the experiment.

3. Experimental Groups:

  • Control Group: Receives the vehicle (e.g., 0.9% saline or a suitable solvent).

  • Standard Group: Receives a known diuretic (e.g., Furosemide at 10 mg/kg) for comparison.

  • Test Groups: Receive the test compounds (e.g., this compound, Tolvaptan, MK-7145, PU-48) at various doses.

4. Dosing and Hydration:

  • A priming dose of 0.9% saline (e.g., 25 mL/kg) is administered orally to ensure uniform hydration.

  • Thirty minutes to one hour after the priming dose, the test compounds, standard, or vehicle are administered, typically via oral gavage or intraperitoneal injection.

5. Urine Collection and Analysis:

  • Urine is collected at predetermined intervals, for example, every hour for the first 6 hours, and then a cumulative collection up to 24 hours.

  • The total volume of urine for each animal is recorded.

  • The concentration of electrolytes (Na+, K+, Cl-) in the urine is determined using a flame photometer or ion-selective electrodes.

  • Urine osmolality can be measured using an osmometer.

6. Data Evaluation:

  • Diuretic Action: The urinary excretion of the test group is compared to the control group. A value > 1 indicates diuretic activity.

  • Natriuretic and Saluretic Activity: The total excretion of Na+ and the sum of Na+ and Cl- are calculated and compared between groups.

  • Potassium-Sparing Effect: The Na+/K+ excretion ratio is calculated. A higher ratio indicates a greater potassium-sparing effect.

This standardized approach allows for the direct comparison of the diuretic profiles of different compounds, providing valuable data on their potency and efficacy.

References

Safety Operating Guide

Navigating the Safe Disposal of Sulclamide in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Hazard Profile and Safety Considerations

Before initiating any disposal procedures, it is crucial to be familiar with the hazard profile of sulclamide and related compounds. Although a specific Safety Data Sheet (SDS) for this compound disposal is not publicly available, information from SDSs for other sulfonamides, such as sulfanilamide and sulfacetamide, indicates that this class of compounds can cause skin, eye, and respiratory irritation.[2][3][4] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times when handling this compound waste. All handling of the compound and its waste should be conducted in a well-ventilated area or a chemical fume hood.

Table 1: Hazard Identification for Related Sulfonamide Compounds

Hazard StatementClassificationSource
Harmful if swallowedAcute toxicity, Oral (Category 4)[3][5]
Causes skin irritationSkin irritation (Category 2)[2][3][4][5]
Causes serious eye irritationEye irritation (Category 2A)[2][3][4][5]
May cause respiratory irritationSpecific target organ toxicity - single exposure (Category 3), Respiratory system[2][3][4][5]

This data is based on information for sulfanilamide and sulfacetamide and should be considered as a general guideline for handling this compound.

Recommended Step-by-Step Disposal Procedure

The recommended disposal pathway for this compound is to manage it as hazardous chemical waste. This approach ensures the highest level of safety and regulatory compliance.

1. Waste Identification and Segregation:

  • Identify all waste streams containing this compound. This includes unused or expired pure compounds, stock solutions, contaminated labware (e.g., vials, pipette tips, gloves), and any cleaning materials used for spills.

  • Segregate this compound waste from other laboratory waste to prevent cross-contamination and ensure proper disposal routing.[6]

2. Containerization:

  • Use a dedicated, chemically resistant, and leak-proof container for the collection of this compound waste.[6]

  • The container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.[6]

3. Storage:

  • Keep the waste container securely sealed when not in use.

  • Store the container in a designated and secure area, such as a satellite accumulation area, away from general lab traffic.[6] The storage area should be well-ventilated.

4. Disposal:

  • Do not dispose of this compound waste down the drain or in the regular solid waste.

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. They will have established procedures with certified hazardous waste management vendors.[6]

Experimental Protocol: Spill Decontamination

In the event of a this compound spill, the following procedure should be followed:

  • Evacuate and Ventilate: Ensure the spill area is clear of personnel and increase ventilation to the area, if possible.

  • Don PPE: Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Contain the Spill: For solid spills, gently cover the material with an absorbent material to prevent dust from becoming airborne. For liquid spills, use an appropriate absorbent material to contain the spill.

  • Clean the Spill: Carefully collect the spilled material and absorbent using a scoop or other appropriate tools and place it into the designated hazardous waste container for this compound.

  • Decontaminate the Area: Clean the spill area with a suitable laboratory detergent and water.

  • Dispose of Cleaning Materials: All cleaning materials, including contaminated wipes and gloves, must be disposed of as hazardous waste in the same container as the spilled this compound.

Visualizing the this compound Disposal Workflow

To provide a clear, at-a-glance understanding of the proper disposal process, the following diagram outlines the logical flow from waste generation to final disposal.

SulclamideDisposalWorkflow start Start: this compound Waste Generation ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate this compound Waste ppe->segregate container Use Labeled, Leak-Proof Hazardous Waste Container segregate->container store Store in Designated Secure Area container->store contact_ehs Contact Institutional EHS for Waste Pickup store->contact_ehs disposal Professional Disposal by Certified Vendor contact_ehs->disposal end End: Safe and Compliant Disposal disposal->end

References

Navigating the Safe Handling of Sulclamide in the Laboratory

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Disposal Protocols for Researchers

Personal Protective Equipment (PPE): A Non-Negotiable First Line of Defense

When handling Sulclamide, a comprehensive approach to personal protection is critical. The following table summarizes the required PPE, which should be worn at all times in the laboratory when working with this compound.

Body PartRequired PPESpecifications and Best Practices
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Change gloves frequently and immediately if contaminated.
Eyes Safety glasses with side shields or gogglesGoggles provide a more complete seal against splashes and airborne particles.
Body Laboratory coatA fully fastened lab coat made of a suitable material to prevent skin contact.
Respiratory Use in a well-ventilated area or with local exhaust ventilationA fume hood is recommended, especially when handling powders or creating solutions, to avoid inhalation of dust or aerosols.

Operational Plan: From Receipt to Disposal

A structured operational plan ensures that this compound is handled safely throughout its lifecycle in the laboratory.

Receiving and Storage

Upon receipt, inspect the container for any damage or leaks. This compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The storage area should be clearly labeled, and access should be restricted to authorized personnel.

Handling and Preparation of Solutions

All handling of solid this compound should be performed in a chemical fume hood to minimize inhalation risks. When preparing solutions, add the solid to the solvent slowly to avoid splashing. Ensure that all containers are clearly and accurately labeled with the chemical name, concentration, date, and responsible individual's name.

Disposal Plan: Ensuring Environmental and Personal Safety

The disposal of this compound and any contaminated materials must be treated as hazardous chemical waste to prevent environmental contamination and potential harm to aquatic life.

Waste Segregation and Collection

All waste streams containing this compound, including unused compounds, solutions, and contaminated labware (e.g., pipette tips, vials, gloves), must be segregated from general laboratory waste.[1] Use designated, leak-proof, and clearly labeled hazardous waste containers.[1] The label should include "Hazardous Waste" and the chemical name "this compound."[1]

Disposal Procedure
  • Containerization : Collect all this compound waste in a chemically resistant, sealed container.[1]

  • Storage : Store the sealed waste container in a designated and secure area.[1]

  • Professional Disposal : Arrange for the collection of the hazardous waste by a licensed environmental waste management company.[1] Incineration is a common and effective method for the destruction of pharmaceutical waste.[1]

Never dispose of this compound down the drain or in the regular trash.

First Aid Measures: Immediate Actions in Case of Exposure

In the event of accidental exposure to this compound, immediate action is crucial.

Exposure RouteFirst Aid Procedure
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists.
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Workflow for Safe Handling of this compound

Sulclamide_Handling_Workflow This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures A Don Personal Protective Equipment (PPE) B Prepare well-ventilated workspace (Fume Hood) A->B C Weigh solid this compound B->C D Prepare this compound solution C->D E Conduct Experiment D->E F Segregate this compound Waste E->F I Decontaminate workspace E->I K Skin/Eye Contact E->K L Inhalation E->L M Ingestion E->M G Store in labeled hazardous waste container F->G H Arrange for professional disposal G->H J Remove and dispose of PPE I->J N Follow First Aid Procedures K->N L->N M->N

Caption: A logical workflow for the safe handling of this compound.

References

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